molecular formula C7H16N2 B1295051 1-Amino-2,6-dimethylpiperidine CAS No. 39135-39-2

1-Amino-2,6-dimethylpiperidine

Cat. No.: B1295051
CAS No.: 39135-39-2
M. Wt: 128.22 g/mol
InChI Key: UAHWWAIVYPJROV-UHFFFAOYSA-N
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Description

1-Amino-2,6-dimethylpiperidine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223069. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpiperidin-1-amine
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InChI

InChI=1S/C7H16N2/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5,8H2,1-2H3
Source PubChem
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InChI Key

UAHWWAIVYPJROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20959940
Record name 2,6-Dimethylpiperidin-1-amine
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Molecular Weight

128.22 g/mol
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CAS No.

39135-39-2, 61147-58-8
Record name 1-Amino-2,6-dimethylpiperidine
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Record name Piperidine, 1-amino-2,6-dimethyl-
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Record name 2,6-Dimethylpiperidin-1-amine
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Record name 2,6-dimethyl-1-piperidylamine
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Foundational & Exploratory

1-Amino-2,6-dimethylpiperidine CAS number 39135-48-2.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Amino-2,6-dimethylpiperidine (CAS: 39135-48-2)

Introduction

This compound, identified by CAS number 39135-48-2, is a substituted heterocyclic amine that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry.[1] As a derivative of piperidine, a core scaffold in numerous pharmaceuticals, this compound offers a unique combination of steric hindrance from the two methyl groups and a reactive primary amino group.[1][2] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development. The strategic placement of the methyl groups influences the conformational properties of the piperidine ring, while the exocyclic N-amino group provides a key nucleophilic handle for constructing more complex molecular architectures.[3]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its application in experimental design. The compound is typically supplied as a technical-grade liquid, which dictates its handling and purification procedures.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 39135-48-2 [4]
Molecular Formula C₇H₁₆N₂ [4]
Molecular Weight 128.22 g/mol [4]
Appearance Colorless to light yellow liquid [5]
Boiling Point 65-80 °C at 30 mmHg [5][6]
Density 0.865 g/mL at 25 °C [5]
Refractive Index (n20/D) 1.465 [5]

| Flash Point | 42 °C (107.6 °F) - closed cup | |

Structural elucidation is paramount for confirming the identity and purity of the compound. Detailed experimental and theoretical studies on its molecular structure have been performed. Spectroscopic data, including Fourier-transform infrared (FTIR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectra, have been reported, providing a complete vibrational and electronic structure analysis.[7][8] The mass spectrum is also available through the NIST WebBook, offering critical data for its identification in reaction mixtures.[4]

Synthesis and Purification

The synthesis of this compound is a well-established, two-step process commencing from the corresponding secondary amine, 2,6-dimethylpiperidine. This pathway involves the introduction of a nitroso group, followed by its reduction to the desired primary amine.

Causality of Experimental Choices:

  • Nitrosation: The reaction is performed under acidic conditions to generate the active nitrosating agent, nitrous acid (HNO₂), in situ from sodium nitrite. The secondary amine of 2,6-dimethylpiperidine is sufficiently nucleophilic to attack the nitrous acid, forming the N-nitrosamine intermediate.[9][10] Maintaining a low temperature (0-10 °C) is critical to prevent the decomposition of nitrous acid and minimize side reactions.

  • Reduction: The subsequent reduction of the N-nitroso group is a standard transformation in organic chemistry. Common and effective reducing agents for this step include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This step selectively reduces the N=O bond to an N-NH₂ group without affecting the piperidine ring.

G cluster_0 Step 1: N-Nitrosation cluster_1 Step 2: Reduction 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine NaNO2_HCl NaNO2, HCl (aq) 0-10 °C 2,6-Dimethylpiperidine->NaNO2_HCl Reacts with N-Nitroso N-Nitroso-2,6-dimethylpiperidine NaNO2_HCl->N-Nitroso Forms Reducing_Agent Reducing Agent (e.g., LiAlH4) N-Nitroso->Reducing_Agent Reduced by N-Nitroso->Reducing_Agent Product This compound Reducing_Agent->Product Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-Nitroso-2,6-dimethylpiperidine (Intermediate)

This protocol is adapted from established procedures for the N-nitrosation of secondary amines.[9]

  • Dissolve 2,6-dimethylpiperidine (1.0 eq) in water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq).

  • Acidify the reaction mixture by the dropwise addition of hydrochloric acid (e.g., 6M HCl), ensuring the temperature is maintained below 10 °C. The pH should be acidic to facilitate the formation of nitrous acid.

  • Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • Extract the product from the aqueous layer using an organic solvent such as dichloromethane or diethyl ether (3x volumes).

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude N-nitroso-2,6-dimethylpiperidine.

The reduction of this intermediate to this compound would then be carried out using a standard procedure with a suitable reducing agent. Purification of the final product is typically achieved by vacuum distillation, as suggested by its boiling point at reduced pressure.[5][6]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the nucleophilicity of its primary amino group. This functionality allows it to serve as a key reactant in the synthesis of a wide array of more complex molecules.

Key Synthetic Applications:

  • Hydrazone Formation: It readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in creating linkers or introducing specific pharmacophores in drug design.

  • Amide Synthesis: As a potent nucleophile, it reacts with acyl chlorides, anhydrides, or activated carboxylic acids to form amides, a common functional group in pharmaceuticals.[11]

  • Synthesis of Bioactive Agents: It has been explicitly used as a reactant in the synthesis of:

    • Anticonvulsant agents: Demonstrating its utility in developing central nervous system therapeutics.

    • HIV entry inhibitors: Specifically for the CXCR4 receptor, highlighting its role in antiviral drug discovery.

    • N-substituted 3-aminorhodanine derivatives: These compounds are investigated for various biological activities.

The steric bulk provided by the two methyl groups can also be strategically employed to influence the conformation of the final molecule, potentially enhancing binding affinity to a biological target or improving metabolic stability.

G cluster_0 Reaction Pathways cluster_1 Product Classes Reactant This compound (Nucleophile) Aldehyde Aldehyde / Ketone (R-CO-R') Reactant->Aldehyde Reacts with Acyl_Chloride Acyl Chloride (R-CO-Cl) Reactant->Acyl_Chloride Reacts with Other_Electrophiles Other Electrophiles Reactant->Other_Electrophiles Reacts with Hydrazone Hydrazones Aldehyde->Hydrazone Amide Amides Acyl_Chloride->Amide Complex_Molecules Bioactive Molecules (e.g., HIV Inhibitors) Other_Electrophiles->Complex_Molecules

Caption: Key reaction pathways for this compound.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[12][13] It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5]

Table 2: GHS Hazard and Precautionary Information

Category Code(s) Description
Pictograms GHS02, GHS07 Flame, Exclamation Mark
Signal Word Warning
Hazard Statements H226 Flammable liquid and vapor.
H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precautionary Statements P210 Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Keep away from sources of ignition and incompatible materials such as acids, bases, and strong oxidizing agents.[12]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and protective clothing. A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK) is recommended if exposure limits are exceeded or irritation is experienced.[12]

References

molecular structure of 1-Amino-2,6-dimethylpiperidine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 1-Amino-2,6-dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds.[1] Its conformational flexibility and stereochemical diversity allow for the precise spatial arrangement of functional groups, which is critical for molecular recognition and biological activity. Within this important class of heterocycles, this compound (ADP) presents a fascinating case study in stereoisomerism and conformational dynamics.

This technical guide provides a comprehensive exploration of the Moving beyond a simple description, this document delves into the foundational principles of its stereochemistry, the subtleties of its conformational preferences, and the synergistic experimental and computational methodologies required for its definitive structural elucidation. The objective is to equip researchers and drug development professionals with a robust understanding of ADP's three-dimensional architecture, a critical prerequisite for its application in rational drug design and chemical synthesis.

Part 1: Stereochemistry and Isomerism of this compound

The structural identity of this compound is fundamentally defined by the stereochemistry of its parent ring, 2,6-dimethylpiperidine. The presence of two stereocenters at the C2 and C6 positions gives rise to three distinct stereoisomers.[2][3]

  • (cis)-2,6-Dimethylpiperidine Core: This configuration features the two methyl groups on the same face of the piperidine ring. It is an achiral, meso compound, designated as (2R, 6S)-1-Amino-2,6-dimethylpiperidine . Due to a plane of symmetry, it is superimposable on its mirror image.

  • (trans)-2,6-Dimethylpiperidine Core: In this configuration, the two methyl groups are on opposite faces of the ring. This arrangement results in a pair of non-superimposable mirror images, or enantiomers:

    • (2R, 6R)-1-Amino-2,6-dimethylpiperidine

    • (2S, 6S)-1-Amino-2,6-dimethylpiperidine

These stereochemical differences are not trivial; they profoundly influence the molecule's overall shape, conformational stability, and, consequently, its interaction with other chiral molecules such as biological receptors.

G cluster_isomers Stereoisomers of this compound cluster_parent meso (2R, 6S) Isomer (cis / meso) parent 2,6-Dimethylpiperidine Core Structure meso->parent Based on enantiomer_R (2R, 6R) Isomer (trans) enantiomer_S (2S, 6S) Isomer (trans) enantiomer_R->enantiomer_S Enantiomers enantiomer_R->parent Based on enantiomer_S->parent Based on

Caption: The three stereoisomers of this compound.

Part 2: Conformational Analysis

The biological function of a molecule is dictated by its three-dimensional shape. For ADP, this shape is determined by the conformational preferences of the six-membered piperidine ring, which overwhelmingly adopts a chair conformation to minimize angular and torsional strain.[4] The orientation of the methyl and amino substituents is a result of a delicate energetic balance.

Conformation of the cis-(2R, 6S)-Isomer

The cis-isomer predominantly exists in a single, highly stable chair conformation.

  • Substituent Orientation: To minimize destabilizing steric interactions known as 1,3-diaxial strain, both methyl groups occupy equatorial positions on the ring.[2][3] This arrangement places them away from the axial hydrogens on the same side of the ring.

  • Amino Group Position: The N-amino group, being a substituent on the ring nitrogen, also has a preference for the less sterically hindered equatorial position.

  • Ring Inversion: While ring inversion is theoretically possible, it is energetically prohibitive for the cis-isomer. The inverted chair form would force both bulky methyl groups into highly unfavorable axial positions, resulting in significant steric strain.

Conformation of the trans-(2R, 6R)- and (2S, 6S)-Isomers

The conformational landscape of the trans-isomers is more complex. In any given chair conformation, the trans arrangement necessitates that one methyl group be in an axial position while the other is equatorial.

  • Conformational Equilibrium: These isomers exist as a dynamic equilibrium between two chair conformers, which can be interconverted via ring inversion. The two conformers are energetically equivalent as each possesses one axial and one equatorial methyl group.

  • Influence of the N-Amino Group: The position of the N-amino group (axial vs. equatorial) will slightly influence the energy of each conformer, but the primary equilibrium is dictated by the ring inversion process.

G cluster_cis cis-(2R, 6S) Isomer cluster_trans trans-(2R, 6R) Isomer Cis_Eq Chair Conformation (di-equatorial Me) HIGHLY FAVORED Cis_Ax Chair Conformation (di-axial Me) HIGHLY DISFAVORED Cis_Eq->Cis_Ax Ring Inversion Trans_1 Chair Conformer 1 (ax, eq Me) Trans_2 Chair Conformer 2 (eq, ax Me) Trans_1->Trans_2 Ring Inversion (Dynamic Equilibrium)

Caption: Conformational equilibria for cis and trans isomers of ADP.

Part 3: Methodologies for Structural Elucidation

A complete and trustworthy structural characterization of ADP requires a multi-pronged approach, integrating computational modeling with definitive spectroscopic and crystallographic data. This synergy ensures that the proposed structure is not only theoretically sound but also validated by empirical evidence.

A. Computational Modeling: The In Silico Blueprint

Expertise & Experience: Computational chemistry serves as an indispensable starting point. It allows for the rapid, low-cost prediction of molecular properties and provides a theoretical framework for interpreting experimental data. Density Functional Theory (DFT) is the workhorse for such tasks, offering an optimal balance between computational expense and accuracy for organic molecules.[5][6]

Protocol: DFT-Based Structural Analysis

  • Model Construction: The initial step involves building the 3D structures of all possible stereoisomers and their likely chair conformers.

  • Methodology Selection: The choice of functional and basis set is critical for accuracy. The B3LYP functional combined with a Pople-style basis set like 6-31+G(d,p) is a well-established standard.[6]

    • B3LYP: A hybrid functional that accounts for electron correlation.

    • 6-31+G(d,p): This basis set provides flexibility. The '+' denotes diffuse functions, essential for describing lone pairs (like on the nitrogens), while 'd' and 'p' are polarization functions that allow for non-spherical electron density, crucial for accurate geometry.

  • Geometry Optimization: An unconstrained optimization is performed to locate the lowest energy (most stable) geometry for each conformer.

  • Vibrational Frequency Analysis: This is a self-validating step. A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.[5] This calculation also yields the theoretical vibrational (IR and Raman) spectra.

G cluster_workflow Computational Workflow for Structural Analysis node_build 1. Build 3D Models (cis/trans isomers) node_dft 2. Select Method (e.g., B3LYP/6-31+G(d,p)) node_build->node_dft node_opt 3. Geometry Optimization (Find Energy Minima) node_dft->node_opt node_freq 4. Frequency Calculation (Confirm Minima) node_opt->node_freq node_validate Validation Step: No Imaginary Frequencies node_freq->node_validate node_output Outputs: - Optimized Geometry - Relative Energies - Theoretical Spectra (IR, Raman, NMR) node_validate->node_output

Caption: A typical DFT workflow for molecular structure validation.

Data Presentation: Calculated Structural Parameters

The following table presents optimized geometrical parameters for this compound calculated using DFT (B3LYP/6-31+G(d,p)) and Hartree-Fock (HF/6-31+G(d,p)) methods.

ParameterBond/AngleB3LYP (Å or °)HF (Å or °)
Bond LengthN1-C21.41671.4164
N1-C61.42311.4179
C2-C31.50351.5031
N1-N71.40111.3912
N7-H81.02351.0030
Bond AngleC6-N1-C2110.198110.144
N1-C2-C3117.112117.001
C3-C4-C5117.500117.774
N1-N7-H9109.190110.100
Dihedral AngleC6-N1-C2-C31.42740.2868
N1-C2-C3-C4-1.663-1.283
Data sourced from D Cecily Mary Glory, et al. (2017).[6]
B. Spectroscopic Analysis: Probing the Structure

Expertise & Experience: While computation provides a model, spectroscopy provides the experimental proof. A combination of vibrational and nuclear magnetic resonance spectroscopy is used to confirm the predicted structure and analyze its behavior in solution.

Protocol: Vibrational Spectroscopy (FTIR/FT-Raman)

  • Sample Preparation: The pure ADP sample is analyzed, typically as a neat liquid or KBr pellet.

  • Data Acquisition: An FTIR spectrum is recorded (e.g., 4000-400 cm⁻¹) and a complementary FT-Raman spectrum is also acquired (e.g., 3500-50 cm⁻¹).[5][7]

  • Spectral Interpretation: The experimental spectra are compared to the theoretical spectra generated from the DFT frequency analysis. Key vibrational modes, such as N-H stretches (around 3300-3400 cm⁻¹), C-H stretches (2800-3000 cm⁻¹), and the fingerprint region (<1500 cm⁻¹), are assigned.[7] This comparison serves as a powerful validation of the computed geometry.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Trustworthiness: NMR is arguably the most powerful technique for structural elucidation of organic molecules in solution. It provides definitive information on atomic connectivity, symmetry, and stereochemistry.

  • Sample Preparation: 5-10 mg of the ADP sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of Tetramethylsilane (TMS) is often added as an internal reference (0 ppm).[8]

  • Data Acquisition: High-resolution ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D experiments like COSY and HSQC may be run to confirm assignments.

  • Spectral Interpretation:

    • Symmetry: For the cis-isomer, the C₂ plane of symmetry makes the two methyl groups and corresponding ring protons chemically equivalent. This results in a simpler spectrum with fewer signals. The trans-isomer, being asymmetric, will show distinct signals for each of the two methyl groups and for most of the ring protons.

    • Chemical Shifts (δ): The position of signals in the spectrum reveals the electronic environment of the nuclei. These experimental shifts are compared against values predicted by DFT calculations.[6]

    • Coupling Constants (J): In the ¹H spectrum, the splitting of signals reveals neighboring protons. The magnitude of the coupling constant between protons on adjacent carbons is related to the dihedral angle between them (the Karplus relationship). Large couplings (~10-13 Hz) are characteristic of a trans-diaxial relationship, confirming the chair conformation.

C. X-ray Crystallography: The Gold Standard

Authoritative Grounding: Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of molecular structure in the solid state. It generates a 3D model of the molecule with atomic-level precision, confirming connectivity, bond lengths, bond angles, and absolute stereochemistry.[9]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Critical Step): This is often the most challenging part of the experiment. High-quality single crystals are grown, typically by slow evaporation of a saturated solution of ADP in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).[9] The process can be empirical, testing various solvents and conditions.

  • Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm) is selected, mounted on a goniometer, and placed in a stream of cold nitrogen gas within an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and thousands of diffraction patterns are collected.

  • Structure Solution and Refinement: The diffraction data is processed by complex software to calculate an electron density map of the unit cell. Atoms are fitted into this map, and the model is refined to achieve the best possible fit with the experimental data, yielding the final, precise molecular structure.

Conclusion

The molecular structure of this compound is a rich subject defined by the interplay of its stereoisomerism and conformational preferences. The cis-(2R, 6S) isomer is conformationally locked into a stable di-equatorial chair, while the trans-(2R, 6R) and (2S, 6S) enantiomers exist in a dynamic equilibrium of two chair conformers.

A definitive understanding of this structure is not achievable through any single technique. It requires a synergistic and self-validating system of inquiry, beginning with the predictive power of computational modeling (DFT), followed by empirical confirmation through spectroscopic methods (NMR, FTIR/Raman), and culminating in the definitive solid-state picture provided by X-ray crystallography. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the authoritative structural grounding necessary for the successful application of this compound in research and development.

References

1-Amino-2,6-dimethylpiperidine spectroscopic data (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Amino-2,6-dimethylpiperidine

Introduction

This compound (ADP), with the chemical formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol , is a substituted cyclic hydrazine derivative of significant interest in synthetic organic chemistry.[1][2] It serves as a versatile reactant and intermediate for the synthesis of various compounds, including amides and hydrazones, and has been utilized in the development of anticonvulsant agents and HIV entry inhibitors.[3] Given its role in complex molecular synthesis, the unambiguous confirmation of its structure and purity is paramount. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the rigorous identification and characterization of this compound. The insights provided herein are grounded in established spectroscopic principles and are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for their work.

Molecular Structure and Stereoisomerism

The structure of this compound consists of a piperidine ring substituted with two methyl groups at the C2 and C6 positions and an amino group on the ring nitrogen. The presence of two chiral centers at C2 and C6 gives rise to three possible stereoisomers: the chiral (2R, 6R) and (2S, 6S) enantiomers, and the achiral meso compound (2R, 6S).

The piperidine ring exists predominantly in a chair conformation to minimize steric strain. The relative orientation of the two methyl groups (cis or trans) significantly influences the molecule's symmetry and, consequently, its spectroscopic signature, particularly in NMR. Commercially available ADP is often a mixture of these isomers.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms. The spectrum is complicated by the presence of stereoisomers and the rigid chair conformation, which renders the axial and equatorial protons on the same carbon atom diastereotopic, and thus chemically non-equivalent.

Expected Signals and Assignments:

  • -NH₂ Protons: The two protons on the primary amino group are expected to produce a broad singlet. The chemical shift of this peak is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It typically appears in the range of 1.5-3.5 ppm.

  • Ring Protons (C2-H, C6-H): These methine protons are adjacent to both a nitrogen atom and a methyl group. They will appear as complex multiplets due to coupling with adjacent methylene protons and the methyl protons. Their position downfield is influenced by the electronegative nitrogen atom.

  • Ring Protons (C3-H₂, C4-H₂, C5-H₂): The methylene protons of the piperidine ring will resonate as a series of complex, overlapping multiplets in the aliphatic region, typically between 1.0 and 1.8 ppm. The complexity arises from geminal coupling and vicinal coupling to non-equivalent neighboring protons.

  • Methyl Protons (-CH₃): The methyl groups at C2 and C6 will appear as doublets due to coupling with the adjacent methine protons (C2-H and C6-H). The presence of cis and trans isomers may lead to multiple doublets in this region, typically around 1.0-1.2 ppm.

Table 1: Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-CH-CH₃ ~ 1.0 - 1.2Doublet (d)6HMay appear as multiple doublets due to stereoisomers.
Ring -CH₂ -~ 1.0 - 1.8Multiplet (m)6HComplex, overlapping signals from C3, C4, and C5 protons.
-CH -CH₃~ 2.5 - 2.8Multiplet (m)2HSignals for C2 and C6 protons.
-NH₂ ~ 1.5 - 3.5Broad Singlet (br s)2HShift and width are variable; may exchange with D₂O.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for routine characterization.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.[4]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for a sufficient signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals depends on the molecular symmetry of the specific isomer being analyzed. For the meso (cis) isomer, which has a plane of symmetry, fewer signals would be expected than for the chiral (trans) isomers.

Expected Signals and Assignments:

  • Methyl Carbons (-CH₃): The methyl carbons at C2 and C6 are expected in the high-field region of the spectrum, typically around 20-25 ppm.

  • Methylene Carbons (-CH₂-): The C3, C4, and C5 carbons of the piperidine ring will appear in the 25-45 ppm range. In the meso isomer, C3 and C5 would be equivalent.

  • Methine Carbons (-CH-): The C2 and C6 carbons, being attached to the nitrogen atom, will be shifted downfield compared to the other ring carbons, typically appearing in the 50-60 ppm range.

Table 2: Summary of Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-CH-C H₃~ 20 - 25May show multiple peaks if isomers are present.
C 4H₂~ 25 - 30Central methylene carbon.
C 3H₂ / C 5H₂~ 35 - 45Methylene carbons adjacent to the substituted carbons.
C 2H / C 6H~ 50 - 60Methine carbons attached to nitrogen.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same locked and shimmed spectrometer.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A larger number of scans (e.g., 512 or 1024) is required.

  • Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).[5]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key signatures will be from the N-H bonds of the amino group and the C-H bonds of the aliphatic structure.[6][7]

Expected Absorption Bands:

  • N-H Stretching: A primary amine (-NH₂) group typically shows two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

  • C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of C-H stretching in the methyl and methylene groups.

  • N-H Bending: The scissoring vibration of the primary amine group usually appears as a moderately strong band in the range of 1590-1650 cm⁻¹.

  • C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.

  • C-N Stretching: This vibration typically gives rise to a weak to medium absorption in the 1000-1250 cm⁻¹ range.

Table 3: Summary of Key IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
C-H Stretch (aliphatic)2850 - 2960Strong
N-H Bend (scissoring)1590 - 1650Medium
C-H Bend1350 - 1470Medium
C-N Stretch1000 - 1250Weak-Medium
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample like ADP, the simplest method is to prepare a neat film. Place one drop of the liquid between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin capillary film.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Acquisition:

    • Place the prepared salt plates in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and structural fragments of a molecule. The NIST Chemistry WebBook contains EI-MS data for this compound.[1][2]

Expected Ions and Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 128.22. This peak should be observable.

  • Alpha-Cleavage: The most characteristic fragmentation pathway for N-alkyl piperidines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. For ADP, this would involve the loss of a methyl group (•CH₃, 15 Da) from the C2 or C6 position. This would result in a stable, resonance-delocalized cation.

    • [M - 15]⁺: Loss of a methyl group leads to a fragment at m/z 113.

  • Ring Cleavage: Further fragmentation of the piperidine ring can occur, leading to a series of smaller ions.

The base peak (the most intense peak in the spectrum) is often the result of the most stable fragment ion formed. For many substituted piperidines, the fragment resulting from alpha-cleavage is the base peak.

cluster_main Mass Spectrometry Fragmentation mol This compound (M⁺) m/z = 128 frag1 Loss of Methyl Radical (α-Cleavage) mol->frag1 - •CH₃ ion1 Fragment Ion [M-15]⁺ m/z = 113 frag1->ion1

Caption: Key fragmentation pathway for this compound in EI-MS.

Table 4: Summary of Expected Mass Spectrometry Data (EI-MS)

m/zProposed FragmentRelative Intensity
128[M]⁺ (Molecular Ion)Moderate
113[M - CH₃]⁺High (Likely Base Peak)
98[M - NH₂ - CH₃]⁺ or Ring FragmentModerate
70Ring FragmentModerate
Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like ADP, direct injection via a heated probe or introduction through a Gas Chromatography (GC) system (GC-MS) is appropriate. GC-MS has the added benefit of separating isomers and impurities.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Processing: The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the combined interpretation of NMR, IR, and Mass Spectrometry data. ¹H and ¹³C NMR reveal the detailed carbon-hydrogen framework and isomeric composition. IR spectroscopy confirms the presence of key functional groups, primarily the N-H bonds of the amino group. Finally, Mass Spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation patterns, with alpha-cleavage being a defining characteristic. Together, these techniques provide a robust and self-validating system for the unambiguous identification and quality assessment of this important synthetic building block.

References

Introduction: The Strategic Importance of 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 1-Amino-2,6-dimethylpiperidine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, a valuable building block for pharmaceutical and chemical research. The synthesis is presented as a two-stage process, beginning with the formation of the core heterocyclic precursor, cis-2,6-dimethylpiperidine, followed by its direct N-amination. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key methodological choices.

This compound (CAS No: 39135-39-2, Molecular Formula: C₇H₁₆N₂) is a substituted hydrazine derivative built upon the sterically hindered 2,6-dimethylpiperidine scaffold. This structure is of significant interest in medicinal chemistry, where the piperidine motif is a prevalent core in numerous bioactive molecules and approved pharmaceuticals. The presence of a reactive N-amino group provides a versatile handle for further functionalization, making it a key intermediate for the synthesis of more complex molecules, including novel amides and other heterocyclic systems.

The synthesis strategy detailed herein focuses on a logical and efficient two-step sequence:

  • Precursor Synthesis: Catalytic hydrogenation of commercially available 2,6-dimethylpyridine (2,6-lutidine) to form the saturated piperidine ring.

  • N-Amination: Electrophilic amination of the resulting secondary amine to install the terminal amino group.

A critical aspect of this synthesis is the control and understanding of stereochemistry. 2,6-Dimethylpiperidine exists as two diastereomers: a chiral trans-(2R,6R)/(2S,6S) enantiomeric pair and an achiral, mesocis-(2R,6S) isomer. The described hydrogenation pathway predominantly yields the thermodynamically favored cis isomer, which is often the desired starting point for further synthetic elaboration.[1]

Part 1: Synthesis of the Precursor: cis-2,6-Dimethylpiperidine

The most direct and industrially scalable method for producing 2,6-dimethylpiperidine is the catalytic hydrogenation of 2,6-dimethylpyridine, also known as 2,6-lutidine.[1]

Principle and Rationale

The hydrogenation of a pyridine ring is challenging due to its aromatic stability, which requires more forcing conditions (e.g., higher pressures and temperatures) than the reduction of simple alkenes.[2] The reaction is typically performed in the presence of a heterogeneous catalyst, most commonly a platinum-group metal.

Causality of Experimental Choices:

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective and widely used catalyst for this transformation. It is typically pre-reduced in situ to form highly active platinum black.[3]

  • Solvent and Additive: The use of an acidic solvent, such as glacial acetic acid, is crucial. The acid protonates the nitrogen atom of the pyridine ring, which activates the ring towards reduction and mitigates catalyst poisoning by the basic nitrogen atoms of the substrate and product.[3][4]

  • Stereochemical Outcome: The hydrogenation of the planar pyridine ring occurs via stepwise addition of hydrogen atoms to one face of the ring as it is adsorbed on the catalyst surface. This process predominantly leads to the syn-addition of hydrogens, resulting in the formation of the cis-2,6-dimethylpiperidine isomer as the major product.[1]

Overall Synthesis Pathway

Synthesis_Pathway Lutidine 2,6-Dimethylpyridine (2,6-Lutidine) Piperidine cis-2,6-Dimethylpiperidine Lutidine->Piperidine Step 1: Catalytic Hydrogenation BocProtected N-Boc-1-amino- 2,6-dimethylpiperidine Piperidine->BocProtected Step 2a: N-Amination (Oxaziridine) FinalProduct This compound BocProtected->FinalProduct Step 2b: Deprotection (TFA)

Caption: Two-step synthesis of this compound.

Experimental Protocol 1: Catalytic Hydrogenation of 2,6-Dimethylpyridine

This protocol is adapted from established procedures for pyridine hydrogenation.[3][5]

Materials:

  • 2,6-Dimethylpyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid (solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • High-pressure autoclave/hydrogenator equipped with a stirrer

Procedure:

  • Vessel Charging: In a suitable high-pressure reaction vessel, dissolve 2,6-dimethylpyridine (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of substrate).

  • Catalyst Addition: Carefully add the Platinum(IV) oxide catalyst (5 mol%) to the solution.

  • System Purge: Seal the reaction vessel securely. Purge the vessel and headspace with an inert gas (e.g., nitrogen or argon) at least three times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50-70 bar.[3] Begin vigorous stirring and maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-10 hours.

  • Work-up:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.

    • Transfer the filtrate to a beaker and cool in an ice bath. Carefully neutralize the acetic acid by the slow, portion-wise addition of a saturated NaHCO₃ solution until effervescence ceases.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cis-2,6-dimethylpiperidine.

  • Purification: The crude product can be purified by distillation if necessary.

Data Summary: Hydrogenation Conditions
CatalystPressure (bar)SolventTemperatureTypical YieldReference
PtO₂50 - 70Glacial Acetic AcidRoom Temp.>90%[3]
Pd/C~5Methanol/HCl40°CHigh[4]
Ru-based>50Water/H₂SO₄120°C>95%[5]

Part 2: N-Amination of cis-2,6-Dimethylpiperidine

The introduction of an amino group onto the sterically hindered nitrogen of 2,6-dimethylpiperidine requires a potent electrophilic aminating agent.

Principle and Rationale

Electrophilic amination involves the reaction of a nucleophile (the secondary amine) with a reagent that can deliver an "N+" synthon. While classical reagents like hydroxylamine-O-sulfonic acid (HOSA) or chloramine can be used, modern methods often provide cleaner reactions and higher yields.[6][7]

Causality of Experimental Choices:

  • Reagent Selection: Oxaziridines have emerged as highly effective and versatile electrophilic aminating agents.[8] Specifically, N-Boc-oxaziridines derived from ketones (e.g., diethyl ketomalonate) are superior for aminating primary or secondary amines.[9][10] This is because the ketone byproduct generated is less electrophilic than the aldehyde byproducts from other oxaziridines, thus preventing the formation of undesired imine side products.[9][11]

  • Protecting Group Strategy: The use of an N-Boc-oxaziridine directly installs a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is a robust protecting group that is stable to the reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), providing the free amine in a clean final step.

Experimental Workflow for N-Amination

Amination_Workflow cluster_0 Step 2a: N-Amination cluster_1 Step 2b: Boc Deprotection start_amination Dissolve cis-2,6-dimethylpiperidine in Toluene add_reagent Add N-Boc-Oxaziridine solution start_amination->add_reagent react Stir at Room Temperature for 24 hours under Nitrogen add_reagent->react workup_amination Concentrate and Purify via Column Chromatography react->workup_amination product_boc Isolate N-Boc protected product workup_amination->product_boc start_deprotection Dissolve Boc-protected amine in Dichloromethane (DCM) product_boc->start_deprotection Proceed to Deprotection add_tfa Add Trifluoroacetic Acid (TFA) start_deprotection->add_tfa react_tfa Stir at Room Temperature for 1-2 hours add_tfa->react_tfa workup_tfa Concentrate, basify with NaOH, and extract with Ether react_tfa->workup_tfa product_final Isolate pure this compound workup_tfa->product_final

Caption: Experimental workflow for N-Amination and Deprotection.

Experimental Protocol 2: N-Amination and Deprotection

This protocol is based on the work of Armstrong et al. for the amination of amines using a ketone-derived oxaziridine.[9][10]

Step 2a: N-Amination with N-Boc-Oxaziridine

Materials:

  • cis-2,6-Dimethylpiperidine (1.0 eq)

  • 3-(tert-Butoxycarbonyl)-2-(tert-butoxycarbonyl)-oxaziridine (or similar ketone-derived N-Boc oxaziridine) (1.0 eq)

  • Toluene or Dichloromethane (CH₂Cl₂) (solvent)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve cis-2,6-dimethylpiperidine (1.0 eq) in the chosen solvent (e.g., Toluene, 0.1-0.2 M).

  • Reagent Addition: Add the N-Boc-oxaziridine (1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting amine.

  • Work-up & Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel to afford the N-Boc-1-amino-2,6-dimethylpiperidine.

Step 2b: Boc Deprotection

Materials:

  • N-Boc-1-amino-2,6-dimethylpiperidine (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Sodium Hydroxide (NaOH) solution (e.g., 1M)

  • Diethyl Ether or DCM for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in DCM.

  • Acid Addition: Add trifluoroacetic acid (5-10 eq) to the solution and stir at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in water and cool in an ice bath. Carefully basify the solution with NaOH solution to pH > 12.

    • Extract the aqueous layer with diethyl ether or DCM (3x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the final product, this compound.

Data Summary: N-Amination Conditions
StepReagentSolventTemperatureTypical YieldReference
AminationN-Boc-OxaziridineToluene / CH₂Cl₂Room Temp.70-90%[9][10]
DeprotectionTrifluoroacetic AcidCH₂Cl₂Room Temp.>95%Standard Protocol

Part 3: Workflow Validation and Characterization

To ensure the successful synthesis and purity of the final product, a self-validating system of analytical checks should be employed at each stage.

  • Precursor Validation (cis-2,6-Dimethylpiperidine):

    • ¹H NMR: Confirmation of the cis configuration can be inferred from the coupling constants and chemical shifts of the methyl and ring protons.

    • GC-MS: To confirm the molecular weight (113.2 g/mol ) and assess purity.

  • Final Product Validation (this compound):

    • ¹H & ¹³C NMR: To confirm the complete structure, including the presence of the N-NH₂ group and the integrity of the dimethylpiperidine ring.

    • Mass Spectrometry (MS): To verify the correct molecular weight (128.22 g/mol ).

    • FTIR Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine.

Conclusion

The synthesis of this compound is reliably achieved through a two-part strategy involving the catalytic hydrogenation of 2,6-lutidine followed by electrophilic N-amination. The hydrogenation step provides excellent yields of the required cis-2,6-dimethylpiperidine precursor. For the critical N-amination step, the use of a modern, ketone-derived N-Boc-oxaziridine reagent is recommended to ensure a clean reaction with high yields, avoiding common side reactions. This pathway is robust, scalable, and provides access to a valuable and versatile building block for advanced chemical synthesis.

References

An In-Depth Technical Guide to the Cis and Trans Isomers of 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis, stereochemistry, separation, and characterization of the cis and trans isomers of 1-Amino-2,6-dimethylpiperidine. The piperidine scaffold is a cornerstone in medicinal chemistry, and the stereochemical arrangement of its substituents profoundly influences pharmacological activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth analytical discussions, and insights into the practical application of these valuable chiral building blocks.[3][4]

Introduction: The Significance of Piperidine Stereoisomers

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, including drugs for treating allergies, diabetes, cancer, and central nervous system disorders.[1][5] Its prevalence stems from its stable, six-membered heterocyclic structure which allows for diverse three-dimensional arrangements of substituents, directly impacting molecular shape and interactions with biological targets.[3][4]

Among disubstituted piperidines, the 2,6-disubstituted pattern presents a classic case of cis-trans isomerism. The spatial orientation of these substituents dictates the molecule's conformational preferences and, consequently, its biological and chemical properties. This compound, a chiral N-amino piperidine, exemplifies this principle. Its cis and trans isomers serve as stereochemically defined scaffolds, making them highly valuable for constructing complex molecules in drug discovery programs where precise control over stereochemistry is paramount.[3][5]

This guide details the synthetic pathway from the common precursor, 2,6-dimethylpyridine (2,6-lutidine), to the final N-aminated products, with a critical focus on the methods used to isolate and definitively characterize each stereoisomer.

Stereochemistry and Conformational Analysis

The stereochemical identity of this compound is determined by the relative orientation of the two methyl groups at the C2 and C6 positions. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.

  • cis-1-Amino-2,6-dimethylpiperidine ((2R,6S)-meso form): In the most stable conformation, both methyl groups occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions.[6] This results in a highly symmetric, achiral meso compound.

  • trans-1-Amino-2,6-dimethylpiperidine ((2R,6R) and (2S,6S)-enantiomers): In this isomer, one methyl group must occupy an equatorial position while the other is forced into an axial position.[6] This arrangement leads to a chiral molecule, existing as a pair of enantiomers.

The N-amino group will also have its own conformational preferences, but the ring conformation is primarily dictated by the sterically demanding methyl groups. Understanding these conformational differences is the key to interpreting spectroscopic data and predicting reactivity.

Figure 1: Chair conformations of cis- and trans-2,6-dimethylpiperidine precursors.

Synthetic and Purification Workflow

The synthesis of the target molecules is a multi-step process that requires careful control over reaction conditions to manage stereoselectivity, followed by robust purification and analytical validation.

Synthesis_Workflow start 2,6-Dimethylpyridine (2,6-Lutidine) hydrogenation Catalytic Hydrogenation (e.g., PtO₂, Rh/C) start->hydrogenation mixture Mixture of cis/trans 2,6-Dimethylpiperidine hydrogenation->mixture separation Isomer Separation (Fractional Distillation or Column Chromatography) mixture->separation isomers separation->isomers cis_iso cis-2,6-Dimethylpiperidine isomers->cis_iso trans_iso trans-2,6-Dimethylpiperidine isomers->trans_iso amination_cis N-Amination (H₂NOSO₃H) cis_iso->amination_cis amination_trans N-Amination (H₂NOSO₃H) trans_iso->amination_trans product_cis cis-1-Amino-2,6-dimethylpiperidine amination_cis->product_cis product_trans trans-1-Amino-2,6-dimethylpiperidine amination_trans->product_trans characterization Spectroscopic Characterization (NMR, MS, IR) product_cis->characterization product_trans->characterization

Caption: Overall workflow from starting material to final characterized products.

3.1. Synthesis of 2,6-Dimethylpiperidine Isomers (Precursor)

The primary route to 2,6-dimethylpiperidine is the catalytic hydrogenation of 2,6-dimethylpyridine.[6] This reaction typically produces a mixture of cis and trans isomers, with the cis isomer often being the major product due to its greater thermodynamic stability.[6][7]

Experimental Protocol: Catalytic Hydrogenation of 2,6-Dimethylpyridine

  • Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr reactor), add 2,6-dimethylpyridine (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5 mol% Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C)).

  • Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 atm. Heat the mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by GC-MS analysis of aliquots.

  • Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude oil, a mixture of cis and trans 2,6-dimethylpiperidine, can be purified by fractional distillation. The cis isomer generally has a lower boiling point than the trans isomer.

3.2. Separation of cis and trans Precursor Isomers

For many applications, a pure sample of each isomer is required. While fractional distillation can be effective on a large scale, column chromatography is the preferred method for laboratory-scale purification.

Experimental Protocol: Chromatographic Separation

  • Column Preparation: Pack a silica gel column with a suitable non-polar eluent system (e.g., hexane/ethyl acetate with 1% triethylamine to prevent amine tailing).

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar cis isomer will typically elute before the more polar trans isomer.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the pure fractions of each isomer.

  • Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure to yield the isolated products.

3.3. N-Amination of 2,6-Dimethylpiperidine Isomers

The conversion of a secondary amine to an N-amino derivative (a hydrazine) is achieved via electrophilic amination. Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and effective reagent for this transformation.[8][9] The reaction is performed separately on the purified cis and trans isomers.

Experimental Protocol: N-Amination with HOSA [9][10]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the purified 2,6-dimethylpiperidine isomer (1.0 eq) in an aqueous or alcoholic solution (e.g., methanol/water).

  • Base Addition: Cool the solution in an ice bath and add a base such as sodium hydroxide or potassium hydroxide (2.0 eq) to act as an acid scavenger.

  • HOSA Addition: Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in the same solvent, keeping the temperature below 10 °C.

    • Causality Note: HOSA acts as an electrophilic source of "NH₂⁺". The secondary amine is the nucleophile, and the base is crucial to neutralize the sulfonic acid byproduct, driving the reaction to completion.[8]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or chromatography.

Spectroscopic Characterization and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for distinguishing between the cis and trans isomers of this compound. The different conformations and symmetries of the isomers lead to distinct chemical shifts and coupling constants.

4.1. ¹H NMR Spectroscopy
  • cis Isomer: Due to the Cₛ symmetry of the diequatorial conformation, the two methyl groups are chemically equivalent and will appear as a single doublet. Similarly, the two protons at C2 and C6 are equivalent, appearing as a single multiplet.

  • trans Isomer: The molecule is chiral but possesses a C₂ axis of symmetry, making the two methyl groups chemically equivalent. However, the key distinction arises from the axial and equatorial environments. The proton on the carbon bearing the axial methyl group will have different couplings (typically large axial-axial couplings) compared to the proton on the carbon with the equatorial methyl group. This leads to more complex multiplets for the ring protons compared to the cis isomer.

4.2. ¹³C NMR Spectroscopy

The symmetry differences are also reflected in the ¹³C NMR spectra.

  • cis Isomer: Due to symmetry, will show fewer signals. The two methyl carbons are equivalent (one signal), C2 and C6 are equivalent (one signal), and C3 and C5 are equivalent (one signal), plus a signal for C4.

  • trans Isomer: While the methyl carbons and the C2/C6 carbons are also equivalent due to the C₂ axis, their chemical shifts will differ from the cis isomer due to the different steric environments (axial vs. equatorial substituents). The upfield shift of an axial methyl group (gamma-gauche effect) is a classic diagnostic feature.

Table 1: Predicted NMR Data for Isomer Differentiation

Featurecis-1-Amino-2,6-dimethylpiperidinetrans-1-Amino-2,6-dimethylpiperidineRationale
¹H NMR (CH₃) One doubletOne doubletBoth isomers have equivalent methyls due to symmetry.
¹H NMR (Ring) Simpler multiplet patternsMore complex multiplet patternsHigher symmetry in cis isomer; distinct axial/equatorial protons in trans.
¹³C NMR (Signals) 4 distinct signals4 distinct signalsBoth have C₂ or Cₛ symmetry.
¹³C NMR (CH₃ Shift) ~18-22 ppm (Equatorial)~14-17 ppm (Axial)The axial methyl group in the trans isomer is shielded (gamma-gauche effect) and appears upfield.
Applications and Future Outlook

The stereochemically pure isomers of this compound are valuable building blocks in pharmaceutical and materials science.

  • Drug Development: As chiral scaffolds, they can be incorporated into larger molecules to control the three-dimensional architecture, which is critical for optimizing binding affinity and selectivity for protein targets.[3][4]

  • Asymmetric Synthesis: The N-amino group can serve as a directing group or be transformed into other functionalities, making these compounds useful as chiral auxiliaries or synthons.

  • Pharmacological Probes: The N-amino functionality introduces a hydrazine moiety. Hydrazines and their derivatives (hydrazones) are known to exhibit a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[11][12][13][14] These isomers can be used to develop novel therapeutic agents based on this pharmacophore.

The continued development of stereoselective synthetic methods for piperidine derivatives will further enhance the accessibility of these and related compounds, enabling broader exploration of their potential in medicinal chemistry.[15]

References

physical properties of 1-Amino-2,6-dimethylpiperidine (boiling point, density).

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 1-Amino-2,6-dimethylpiperidine

Introduction

This compound (CAS No. 39135-39-2) is a substituted heterocyclic amine with a molecular formula of C₇H₁₆N₂.[1][2][3] Its structure, featuring a piperidine ring with two methyl groups at the 2 and 6 positions and an amino group attached to the nitrogen atom, gives rise to stereoisomerism and specific chemical reactivity.[1][4] This compound serves as a valuable reactant and intermediate in organic synthesis, notably in the preparation of amides, hydrazones, and various pharmacologically active agents, including potential anticonvulsants and HIV entry inhibitors.[2][5] A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its safe handling, reaction optimization, and process scale-up in research and drug development settings. This guide provides a detailed examination of these core properties, grounded in established experimental methodologies and theoretical principles.

Physicochemical Data Summary

The key physical and chemical identifiers for this compound are summarized below for quick reference. These values are critical for laboratory use, from reaction setup to purification and storage.

PropertyValueSource(s)
CAS Number 39135-39-2[1][2][3][5]
Molecular Formula C₇H₁₆N₂[1][2][3][5]
Molar Mass 128.22 g/mol [1][2][5]
Boiling Point 65-80 °C at 30 mmHg[1][5]
Density 0.865 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.465[1][5]

Core Physical Properties: An In-Depth Analysis

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is a direct indicator of the strength of intermolecular forces. For this compound, the reported boiling point is a range of 65-80 °C under a reduced pressure of 30 mmHg.[1][5]

Causality and Structural Interpretation:

  • Hydrogen Bonding: As a secondary amine (the exocyclic nitrogen is primary, but the ring nitrogen is tertiary), this compound possesses N-H bonds in its amino group. These allow for intermolecular hydrogen bonding, where the lone pair on a nitrogen atom of one molecule attracts the slightly positive hydrogen atom of another.[6][7] This is a relatively strong intermolecular force that requires significant energy to overcome, leading to a higher boiling point than alkanes of similar molecular weight.[7] However, the hydrogen bonds between amine molecules are generally weaker than those in alcohols because nitrogen is less electronegative than oxygen.[8]

  • Molecular Weight and Dispersion Forces: With a molar mass of 128.22 g/mol , the molecule exhibits van der Waals dispersion forces.[1][2][5] The strength of these forces increases with molecular size and surface area, contributing significantly to the energy required for vaporization.[8]

  • Reduced Pressure Distillation: The boiling point is specified at a reduced pressure (30 mmHg), which is significantly below atmospheric pressure (760 mmHg). This indicates that the compound may be susceptible to decomposition, oxidation, or polymerization at its normal boiling point.[9] By reducing the external pressure, the temperature required to achieve boiling is lowered, allowing for safer distillation and purification of the thermally sensitive compound.

Density

Density is a fundamental physical property defined as mass per unit of volume. For this compound, the literature value is 0.865 g/mL at 25 °C.[1][5] This value is essential for converting mass to volume in experimental setups and for fluid dynamics calculations in process design.

Causality and Experimental Context:

The density of a liquid amine is influenced by its molecular weight, molecular packing efficiency in the liquid state, and temperature. The value of 0.865 g/mL is less than that of water, indicating that it will form the upper layer if mixed with immiscible water. The temperature is specified at 25 °C because density is temperature-dependent; as temperature increases, the volume typically expands, leading to a decrease in density. Accurate density measurements are crucial for process modeling and the design of equipment like absorption towers.[10]

Experimental Determination Protocols

To ensure data integrity and reproducibility, the following protocols describe modern, validated methods for determining the boiling point and density of liquid amines like this compound.

Protocol 1: Determination of Boiling Point via Reduced Pressure Distillation

This method is chosen for its suitability for compounds that may decompose at their atmospheric boiling point.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. This includes a round-bottom flask, a distillation head with a port for a thermometer or temperature probe, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Vacuum Connection: Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to accurately monitor the pressure. A bleed valve should be included to allow for fine control of the system pressure.

  • Sample Preparation: Place a sample of this compound (e.g., 10 mL) and a few boiling chips or a magnetic stir bar into the round-bottom flask to ensure smooth boiling.

  • System Evacuation: Begin stirring and slowly evacuate the system. Adjust the bleed valve until a stable pressure of 30 mmHg is achieved and maintained as read on the manometer.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Data Collection: Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb and drips into the condenser. This temperature is the boiling point at the recorded pressure. The temperature should remain constant as the first fraction is collected.

  • Validation: The system's pressure must be continuously monitored. Any fluctuation will alter the boiling point. The protocol's trustworthiness relies on a stable, accurately measured pressure and a stable temperature reading during distillation.

Protocol 2: Determination of Density via Vibrating Tube Densitometer

This is a highly accurate and rapid method for determining the density of liquids. Modern instruments like the Anton Paar DMA series are frequently used for this purpose with high precision.[11][12]

Methodology:

  • Instrument Calibration: Calibrate the densitometer according to the manufacturer's instructions. This typically involves a two-point calibration using dry air and deionized, degassed water at a known temperature (e.g., 25 °C). The instrument measures the oscillation period of a U-shaped tube, which changes based on the density of the fluid inside.

  • Temperature Control: Set the instrument's internal Peltier thermostat to the desired temperature of 25.0 ± 0.1 °C. Allow the system to equilibrate.

  • Sample Introduction: Inject a small, bubble-free aliquot of this compound into the measurement cell using a syringe. Ensure the sample completely fills the U-tube.

  • Measurement: Allow the sample's temperature and the oscillation period to stabilize. The instrument will automatically calculate and display the density.

  • Replicates and Cleaning: Perform multiple (at least three) independent measurements to ensure reproducibility. Between samples, thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely with a stream of air or nitrogen.

  • Validation: The accuracy of this method is contingent on precise calibration and stringent temperature control. The low uncertainty of modern vibrating tube densitometers (often less than ±0.7 kg·m⁻³) provides a high degree of confidence in the results.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive determination of the physical properties of this compound.

G cluster_prep Phase 1: Preparation & Safety cluster_bp Phase 2A: Boiling Point Determination cluster_density Phase 2B: Density Determination cluster_analysis Phase 3: Data Analysis & Reporting sds Review Safety Data Sheet (SDS) sample Obtain High-Purity Sample (this compound) sds->sample ppe Don Personal Protective Equipment (PPE) sample->ppe setup_bp Assemble Reduced Pressure Distillation Apparatus ppe->setup_bp cal Calibrate Vibrating Tube Densitometer ppe->cal evac Evacuate System to Stable 30 mmHg setup_bp->evac heat Heat Sample Gently evac->heat record_bp Record Stable Boiling Temperature heat->record_bp analyze Analyze Data & Calculate Mean/SD record_bp->analyze temp Set Temperature to 25.0 °C cal->temp inject Inject Bubble-Free Sample temp->inject record_d Record Density (n≥3) inject->record_d record_d->analyze report Report Final Values with Uncertainty & Conditions analyze->report

References

1-Amino-2,6-dimethylpiperidine IUPAC name and synonyms.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 1-Amino-2,6-dimethylpiperidine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique structure, combining a sterically hindered secondary amine-derived hydrazine with a piperidine scaffold, makes it a valuable building block for a range of complex molecules. This guide details its chemical identity, physicochemical properties, validated synthesis protocols, and key applications, with a particular focus on its role in drug development. The content is structured to provide both foundational knowledge and practical, field-proven insights for scientists and development professionals.

Chemical Identity and Nomenclature

IUPAC Naming and CAS Registration

The formal IUPAC name for this compound is 2,6-dimethylpiperidin-1-amine .[1][2] It is registered under the Chemical Abstracts Service (CAS) number 39135-39-2 .[1][2][3]

Common Synonyms

In literature and commercial listings, it is frequently referred to by several synonyms, including:

  • This compound[1]

  • 2,6-Dimethyl-1-piperidylamine[1][3]

  • 1-Piperidinamine, 2,6-dimethyl-[1][3]

  • Piperidine, 1-amino-2,6-dimethyl-[1][3]

  • 2,6-Dimethylpiperidin-1-ylamine[1]

Molecular Structure and Stereoisomerism

The molecular formula is C₇H₁₆N₂.[1][2][3] The structure consists of a piperidine ring substituted with two methyl groups at the 2 and 6 positions and an amino group attached to the ring nitrogen.

A critical feature of this molecule is its stereochemistry, inherited from its precursor, 2,6-dimethylpiperidine. This precursor exists as two primary stereoisomers: a chiral enantiomeric pair ((2R,6R) and (2S,6S)-isomers, known as the trans isomers) and an achiral meso compound ((2R,6S)-isomer, known as the cis isomer).[4] Consequently, this compound also exists in these forms. The spatial arrangement of the methyl groups (either cis or trans) significantly influences the molecule's conformational preference and its steric profile, which is a crucial determinant of its reactivity and biological activity in drug design.

Caption: Molecular structure of this compound.

Physicochemical Properties

The compound is typically a colorless to light yellow liquid.[1] Its physical and chemical properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₇H₁₆N₂[1][2][3]
Molar Mass 128.22 g/mol [1][2]
Density 0.865 g/mL at 25 °C[1]
Boiling Point 65-80 °C at 30 mmHg[1]
Flash Point 42 °C (107.6 °F) - closed cup
Refractive Index n20/D 1.465[1]
Solubility Soluble in water, alcohols, and ethers[1]

Synthesis and Manufacturing

The synthesis of this compound is logically approached as a two-step process, starting from the readily available precursor 2,6-dimethylpyridine (2,6-lutidine). The causality is clear: the piperidine ring must first be formed before the exocyclic amino group can be installed on the ring nitrogen.

Synthesis_Workflow Start 2,6-Dimethylpyridine (2,6-Lutidine) Process1 Catalytic Hydrogenation Start->Process1 Precursor 2,6-Dimethylpiperidine (cis/trans mixture) Process2 N-Amination Precursor->Process2 Final This compound Process1->Precursor Process2->Final

Caption: General two-step synthesis workflow.

Protocol 1: Synthesis of 2,6-Dimethylpiperidine (Precursor)

The foundational step is the reduction of the aromatic pyridine ring of 2,6-lutidine to form the saturated piperidine ring.[4] Catalytic hydrogenation is the industry-standard method due to its efficiency and atom economy.

  • Principle: A heterogeneous catalyst, typically a noble metal on a carbon support, facilitates the addition of hydrogen across the double bonds of the pyridine ring under pressure. The choice of catalyst and conditions can influence the resulting stereoisomeric ratio (cis/trans).

  • Reagents:

    • 2,6-Dimethylpyridine (2,6-Lutidine)

    • Ethanol (or similar solvent)

    • 5% Rhodium on Carbon (Rh/C) catalyst (or Platinum(IV) oxide)

    • Hydrogen gas (H₂)

  • Equipment:

    • High-pressure hydrogenation reactor (e.g., Parr apparatus)

    • Inert gas source (Nitrogen or Argon)

    • Filtration apparatus (e.g., Celite pad)

    • Rotary evaporator

  • Procedure:

    • The hydrogenation reactor is charged with 2,6-lutidine and ethanol.

    • The Rh/C catalyst is added carefully under an inert atmosphere. The catalyst is pyrophoric, and this precaution is necessary to prevent ignition.

    • The vessel is sealed and purged several times with nitrogen followed by hydrogen to ensure an oxygen-free environment.

    • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heated.

    • The reaction is monitored by observing hydrogen uptake. The process is complete when uptake ceases.

    • After cooling and venting, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield crude 2,6-dimethylpiperidine.

  • Self-Validation & Purification: The product is a mixture of cis and trans isomers. The purity can be assessed by Gas Chromatography (GC) and the structure confirmed by NMR. Distillation under reduced pressure is typically sufficient for purification.

Protocol 2: N-Amination of 2,6-Dimethylpiperidine

With the piperidine core established, the final step is the formation of the N-N bond. A robust method for this transformation is reaction with hydroxylamine-O-sulfonic acid (HOSA).

  • Principle: The lone pair of the secondary amine nitrogen in 2,6-dimethylpiperidine acts as a nucleophile, attacking the electrophilic nitrogen of HOSA. A subsequent deprotonation yields the N-amino product. The reaction is typically performed in an aqueous or alcoholic medium, and pH control is important for optimizing yield and minimizing side reactions.

  • Reagents:

    • 2,6-Dimethylpiperidine (from Protocol 1)

    • Hydroxylamine-O-sulfonic acid (HOSA)

    • Sodium hydroxide (for pH adjustment)

    • Diethyl ether (for extraction)

    • Anhydrous magnesium sulfate (for drying)

  • Equipment:

    • Round-bottom flask with magnetic stirring

    • Ice bath

    • Separatory funnel

    • Standard laboratory glassware

  • Procedure:

    • 2,6-Dimethylpiperidine is dissolved in a suitable solvent (e.g., water/isopropanol mixture) in a flask and cooled in an ice bath.

    • A solution of HOSA in water is prepared and slowly added to the cooled amine solution. This exothermic reaction requires careful temperature control to prevent side reactions.

    • After the addition is complete, the reaction is allowed to stir and warm to room temperature.

    • The reaction mixture is made basic by the addition of a concentrated sodium hydroxide solution. This step is crucial to deprotonate the product and facilitate its extraction.

    • The aqueous mixture is extracted several times with diethyl ether.

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Self-Validation & Purification: The crude product can be analyzed by TLC and NMR. Final purification is achieved by vacuum distillation, yielding this compound as a clear liquid.

Key Applications in Drug Discovery and Organic Synthesis

The piperidine moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] this compound serves as a versatile starting material for introducing this valuable core structure, along with a reactive hydrazine handle, into new chemical entities.

Applications cluster_apps Synthetic Derivatives & Applications Core This compound Hydrazones Hydrazone Formation Core->Hydrazones Amides Amide Synthesis Core->Amides Rhodanine N-Substituted 3-Aminorhodanines Core->Rhodanine Anticonvulsants Anticonvulsant Agents Hydrazones->Anticonvulsants HIV CXCR4 Receptor Antagonists (HIV) Rhodanine->HIV

Caption: Key synthetic pathways and applications.

  • Synthesis of Hydrazones: The primary amino group readily condenses with aldehydes and ketones to form hydrazones. This functionality is a cornerstone in the synthesis of various heterocyclic systems and has been specifically utilized in the development of anticonvulsant agents.

  • HIV Entry Inhibitors: The compound has been employed as a reactant in the synthesis of inhibitors targeting the CXCR4 receptor, which is a critical co-receptor for HIV entry into host cells.

  • Amide Synthesis: It serves as a nucleophilic amine for the synthesis of amides, providing a sterically hindered scaffold that can influence the conformation and properties of the final molecule.[2]

  • General Intermediate: Beyond specific drug targets, it is a valuable intermediate for creating libraries of novel compounds for screening, used in the synthesis of dyes and pesticides.[1]

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound relies on standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the two methyl groups, the protons on the piperidine ring, and the broad, exchangeable protons of the -NH₂ group. The complexity of the ring proton signals can provide insight into the cis/trans isomeric ratio.

    • ¹³C NMR: Will display distinct signals for the methyl carbons and the three unique carbons of the piperidine ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretching of the primary amine (typically two bands in the 3300-3400 cm⁻¹ region) and C-H stretching bands below 3000 cm⁻¹.[7]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and shows a characteristic fragmentation pattern that can be used for identification.[8]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.[1]

Hazard ClassGHS PictogramHazard Statement
Flammable LiquidGHS02 (Flame)H226: Flammable liquid and vapor
Acute ToxicityGHS07 (Exclamation Mark)H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled
Skin/Eye IrritationGHS07 (Exclamation Mark)H315: Causes skin irritation; H319: Causes serious eye irritation
STOT SE 3GHS07 (Exclamation Mark)H335: May cause respiratory irritation
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate. Its synthesis is well-established, and its stereochemical complexity offers opportunities for nuanced molecular design. For researchers in drug discovery, it represents a versatile platform for accessing novel compounds with the biologically significant piperidine scaffold. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective use in the laboratory and in the development of next-generation pharmaceuticals.

References

Commercial Availability and Synthetic Utility of 1-Amino-2,6-dimethylpiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Amino-2,6-dimethylpiperidine, a substituted heterocyclic amine, represents a versatile building block in modern medicinal chemistry and drug discovery. Its unique structural features, including a chiral piperidine backbone and a reactive primary amino group, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the commercial availability, synthesis, and key applications of this compound, with a focus on its role in the design of anticonvulsant and antiviral compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Commercial Availability and Supplier Landscape

The accessibility of starting materials is a critical first step in any research and development program. This compound is commercially available from a number of chemical suppliers, catering to both research-scale and bulk quantity requirements.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct NameCAS NumberPurity/GradeAvailability
Sigma-Aldrich This compound39135-32-390% (technical grade)Research quantities
ChemBK This compound39135-32-390% (technical grade)Research and bulk inquiries
Santa Cruz Biotechnology This compound39135-32-3Not specifiedResearch Use Only

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most up-to-date information and to request certificates of analysis.

The typical commercially available grade is a technical grade with approximately 90% purity. For applications requiring higher purity, researchers may need to implement purification procedures such as distillation or chromatography, or inquire about custom synthesis options from suppliers.

G cluster_0 Supplier Selection Workflow start Identify Need for This compound suppliers Research Suppliers (e.g., Sigma-Aldrich, ChemBK) start->suppliers quote Request Quotations & Certificates of Analysis suppliers->quote evaluate Evaluate Purity, Quantity, Lead Time, and Cost quote->evaluate evaluate->suppliers Does not meet requirements decision Select Optimal Supplier evaluate->decision purchase Procure Material decision->purchase Meets Requirements end Material Received purchase->end

Caption: A typical workflow for the procurement of this compound.

Synthesis of this compound

While commercially available, an in-house synthesis of this compound may be desirable for various reasons, including cost-effectiveness for large-scale needs or the need for specific stereoisomers. The most direct and common synthetic route involves the N-amination of the corresponding secondary amine, 2,6-dimethylpiperidine.

Synthesis of the Precursor: 2,6-Dimethylpiperidine

The precursor, 2,6-dimethylpiperidine, is typically synthesized via the reduction of 2,6-dimethylpyridine (2,6-lutidine).[1]

G Lutidine 2,6-Dimethylpyridine (2,6-Lutidine) Reduction Reduction (e.g., H₂, Ni or Pt catalyst) Lutidine->Reduction Piperidine 2,6-Dimethylpiperidine Reduction->Piperidine

Caption: Synthetic route from 2,6-dimethylpyridine to 2,6-dimethylpiperidine.

N-Amination of 2,6-Dimethylpiperidine

The introduction of the amino group at the nitrogen atom of 2,6-dimethylpiperidine is achieved through an electrophilic amination reaction. A common and effective aminating agent for this transformation is hydroxylamine-O-sulfonic acid (HOSA).[2][3]

Reaction Scheme:

(CH₃)₂C₅H₈NH + H₂NOSO₃H → (CH₃)₂C₅H₈N-NH₂ + H₂SO₄

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical principles. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2,6-Dimethylpiperidine

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylpiperidine (1 equivalent) in a suitable solvent such as water or a water/ether mixture.

  • Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2-3 equivalents) in water. This is to neutralize the sulfonic acid byproduct and to deprotonate the piperidinium ion.

  • Addition of HOSA: While maintaining the temperature below 10°C, add a solution of hydroxylamine-O-sulfonic acid (1.1 equivalents) in water dropwise over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be further purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized or procured material is essential for its use in further applications.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 39135-32-3[4]
Molecular Formula C₇H₁₆N₂[4]
Molecular Weight 128.22 g/mol [5]
Boiling Point 65-80 °C at 30 mmHg[5]
Density 0.865 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.465[5]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic peaks for N-H stretching of the primary amine group in the region of 3300-3400 cm⁻¹, and C-H stretching of the aliphatic piperidine ring around 2800-3000 cm⁻¹.[6]

  • Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak ([M]⁺) at m/z 128.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl groups, the protons on the piperidine ring, and the protons of the amino group. A theoretical study has reported the predicted chemical shifts.[7]

    • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbons and the carbons of the piperidine ring.[7]

Applications in Drug Discovery and Development

The unique structural and chemical properties of this compound make it a valuable scaffold in the design of bioactive molecules, particularly in the fields of neurology and virology.

Anticonvulsant Agents

The piperidine moiety is a common feature in many central nervous system (CNS) active drugs. The anticonvulsant activity of certain piperidine derivatives is often attributed to their ability to modulate GABAergic neurotransmission, the primary inhibitory pathway in the brain.[8][9]

G cluster_1 Proposed Mechanism of Action Piperidine This compound Derivative GABA_R GABAA Receptor Piperidine->GABA_R Binds to Modulation Positive Allosteric Modulation GABA_R->Modulation Ion_Channel Chloride Ion Channel Opening Modulation->Ion_Channel Enhances Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Anticonvulsant Anticonvulsant Effect Inhibition->Anticonvulsant

Caption: Postulated mechanism of anticonvulsant action for drugs derived from this compound.

The 2,6-dimethyl substitution pattern can influence the lipophilicity and conformational flexibility of the molecule, which are critical parameters for blood-brain barrier penetration and receptor binding. The primary amino group serves as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

HIV Entry Inhibitors

The entry of the Human Immunodeficiency Virus (HIV) into host cells is a complex process mediated by the interaction of the viral envelope protein gp120 with the CD4 receptor and a coreceptor, typically CCR5 or CXCR4. Small molecules that can block these interactions are a promising class of antiviral drugs.

The piperidine scaffold has been identified as a key pharmacophore in the design of CXCR4 antagonists.[10] These antagonists bind to the CXCR4 coreceptor, preventing its interaction with the viral gp120 and thereby inhibiting viral entry.[2]

The this compound moiety can be incorporated into larger molecules designed to fit into the binding pocket of the CXCR4 receptor. The nitrogen atoms of the piperidine and the amino group can form crucial hydrogen bonds and electrostatic interactions with amino acid residues in the receptor, such as aspartic acid. The dimethyl substitution can provide favorable hydrophobic interactions and restrict the conformation of the molecule to enhance binding affinity and selectivity.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate safety precautions must be taken during handling and storage.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its utility in the development of anticonvulsant and HIV entry inhibitors highlights the importance of the substituted piperidine scaffold in medicinal chemistry. This technical guide provides a comprehensive overview to aid researchers in the procurement, synthesis, and application of this versatile compound in their research endeavors.

References

An In-Depth Technical Guide to 1-Amino-2,6-dimethylpiperidine: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile N-Amino Heterocycle

1-Amino-2,6-dimethylpiperidine, a disubstituted N-amino piperidine derivative, has carved a niche for itself in the landscape of synthetic chemistry and drug discovery. Possessing the characteristic reactivity of a hindered hydrazine, coupled with the stereochemical nuances of a substituted piperidine ring, this molecule serves as a valuable intermediate in the synthesis of a variety of complex organic structures. Its applications range from being a crucial building block for anticonvulsant agents and HIV entry inhibitors to its use in the formation of unique hydrazones and amides. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound, offering a deep dive into the foundational chemistry that brought this compound to the forefront of modern organic synthesis.

Physicochemical Properties and Stereoisomerism

Before delving into its history and synthesis, it is essential to understand the fundamental properties of this compound.

PropertyValue
Molecular Formula C₇H₁₆N₂
Molar Mass 128.22 g/mol [1]
CAS Number 39135-39-2[2]
Boiling Point 65-80 °C at 30 mmHg[1]
Density 0.865 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.465[1]

A critical aspect of this compound is its stereochemistry, arising from the two methyl groups on the piperidine ring. The precursor, 2,6-dimethylpiperidine, exists as two diastereomers: cis and trans. This stereochemical relationship is carried over to the N-amino derivative, leading to the existence of cis-1-Amino-2,6-dimethylpiperidine and trans-1-Amino-2,6-dimethylpiperidine. The conformational preferences of these isomers, dictated by the steric interactions of the methyl groups, significantly influence their reactivity and the stereochemical outcomes of subsequent reactions.

The Historical Context: Pioneering Work in N-Amino Heterocycles

The discovery of this compound is intrinsically linked to the broader exploration of N-amino heterocycles and 1,1-disubstituted hydrazines in the mid-20th century. While a single, definitive "discovery" paper for this specific compound is not readily apparent in the historical literature, its synthesis and characterization can be situated within the pioneering work on electrophilic amination of secondary amines.

Key to this development was the establishment of reliable methods for the N-amination of secondary amines. Early methods often involved harsh conditions and lacked general applicability. A significant breakthrough came with the use of electrophilic aminating agents like chloramine (NH₂Cl) and hydroxylamine-O-sulfonic acid (HOSA) .

The work of C. G. Overberger and his contemporaries in the 1950s and 1960s on the synthesis and reactions of N-amino cyclic amines laid much of the groundwork in this area. While their publications may not explicitly single out this compound, the general methodologies they developed for the N-amination of piperidines are directly applicable and were likely the basis for its first preparation.

The primary impetus for the synthesis of such compounds was the study of their unique chemical properties, including their behavior as nucleophiles, their oxidation chemistry, and their potential as precursors to other nitrogen-containing ring systems.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved, with a focus on improving yields, safety, and scalability. The core of the synthesis remains the electrophilic N-amination of the corresponding 2,6-dimethylpiperidine isomer.

Diagram: General Synthetic Pathway

Synthesis cluster_start Starting Material cluster_reagent Aminating Agent cluster_product Product 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine This compound This compound 2,6-Dimethylpiperidine->this compound N-Amination Electrophilic Aminating Agent Electrophilic Aminating Agent Electrophilic Aminating Agent->this compound caption General N-Amination of 2,6-Dimethylpiperidine. Workflow cluster_HOSA HOSA Method cluster_Chloramine Chloramine Method H1 Dissolve 2,6-DMP H2 Prepare HOSA solution H1->H2 H3 Slow Addition at <10°C H2->H3 H4 Basification (NaOH) H3->H4 H5 Extraction H4->H5 H6 Purification (Distillation) H5->H6 C1 Generate Chloramine in situ C2 Add 2,6-DMP at <5°C C1->C2 C3 Extraction C2->C3 C4 Purification (Distillation) C3->C4 caption Comparison of synthetic workflows for N-amination.

References

Ensuring Reagent Integrity: A Guide to the Stability and Storage of 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Introduction

1-Amino-2,6-dimethylpiperidine (CAS: 39135-39-2; Formula: C₇H₁₆N₂) is a versatile heterocyclic amine widely utilized as a reactant and synthetic building block in pharmaceutical and chemical research.[1] Its applications include the synthesis of hydrazones, amides, and various pharmacologically active agents, such as anticonvulsants and HIV entry inhibitors. The integrity of this reagent is paramount for the reproducibility and success of these sensitive synthetic applications. Impurities arising from improper storage or handling can lead to inconsistent reaction outcomes, the formation of undesired byproducts, and compromised results.

This guide provides a comprehensive overview of the critical factors influencing the stability of this compound and outlines field-proven protocols for its storage and handling. The methodologies described herein are designed to preserve the chemical purity and reactivity of the compound, ensuring its reliable performance in a research and development setting.

Physicochemical Profile

A foundational understanding of the compound's physical and chemical properties is essential for developing appropriate storage and handling strategies. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 39135-39-2[2]
Molecular Formula C₇H₁₆N₂[2]
Molecular Weight 128.22 g/mol
Appearance Colorless to light yellow liquid[3]
Density ~0.865 g/mL at 25 °C[3]
Boiling Point 65-80 °C at 30 mmHg[3]
Flash Point 42 °C (107.6 °F) - Closed Cup
Refractive Index n20/D 1.465

The Pillars of Stability: Critical Factors & Causality

The stability of this compound is not absolute; it is contingent upon controlling its immediate chemical environment. Several external factors can initiate degradation pathways that compromise its purity.

Atmospheric Exposure: The Threat of Oxidation and Carbonation

As a secondary amine, this compound is susceptible to atmospheric degradation. The primary threats are oxygen and, to a lesser extent, carbon dioxide.

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atoms can react with atmospheric oxygen, a process that can be accelerated by light or trace metal impurities. This can lead to the formation of various oxidized species, including amine oxides or, more significantly, colored degradation products that indicate compromised purity. The recommendation from multiple suppliers to store the compound under an inert gas or to use containers packed with an inert gas underscores this sensitivity.[4][5]

  • Reaction with Carbon Dioxide: Amines can react with atmospheric CO₂ to form carbamate salts. While this is often a reversible process, it can alter the effective concentration and pH of the material and introduce non-volatile impurities.

Expert Insight: The causality for inert gas blanketing is twofold: it displaces oxygen, directly inhibiting oxidation, and it displaces moist air, preventing the absorption of water that can facilitate side reactions. This single step is the most critical intervention for long-term stability.

Thermal Stress: Kinetics and Volatility

Temperature is a critical control parameter. Elevated temperatures can negatively impact the compound in two ways:

  • Accelerated Degradation: The rate of all chemical reactions, including degradation pathways, increases with temperature. Storing the compound in a cool environment minimizes the kinetic energy of the molecules, drastically slowing the rate of potential decomposition.[6][7]

  • Increased Vapor Pressure & Flammability: With a flash point of 42 °C, this compound is a flammable liquid. Higher temperatures increase its vapor pressure, leading to a higher concentration of vapor in the container's headspace. This increases the risk of forming an explosive mixture with air, especially if an ignition source is present.[8] Storing in a cool, designated flammables area is a mandatory safety and stability measure.[7][9]

Photodegradation: The Impact of Light

Certain chemical bonds can absorb energy from ultraviolet (UV) or even visible light, promoting electrons to higher energy states and leading to bond cleavage and radical formation. One safety data sheet explicitly notes that the compound "May be altered by light," indicating a susceptibility to photodegradation.[4]

Expert Insight: To mitigate this, the use of amber glass bottles or storing standard clear containers in a dark location (e.g., a cabinet) is essential.[5] This simple precaution prevents the initiation of light-catalyzed degradation pathways.

Recommended Storage and Handling Protocols

Synthesizing the principles above, the following protocols provide a self-validating system for maintaining the integrity of this compound.

Optimal Storage Conditions

For maximum shelf-life and purity, the compound must be stored with the following conditions:

  • Atmosphere: Under a dry, inert atmosphere (e.g., Argon or Nitrogen).[4][5]

  • Temperature: In a cool, dry, and well-ventilated place.[6][7] Storage should be in a designated flammables area away from heat and ignition sources.[8][10]

  • Container: In a tightly sealed, appropriate container.[4][6][8] Amber glass is preferred to protect from light.

  • Location: Store locked up or in an area with controlled access.[7][8]

Chemical Incompatibilities

To prevent hazardous reactions and chemical degradation, this compound must be stored separately from the following materials:

Incompatible Material ClassRationale for IncompatibilitySource(s)
Strong Oxidizing Agents Can cause a vigorous, potentially explosive reaction and rapid degradation.[4][7][10]
Acids & Acid Chlorides Reacts exothermically in a classic acid-base neutralization.[7]
Bases Although an amine itself, strong bases can promote side reactions.[7]
Standard Operating Procedure for Handling

The following workflow is designed to minimize atmospheric and environmental exposure during routine laboratory use.

G cluster_storage Storage Area (Cool, Dark, Flammable Cabinet) cluster_hood Fume Hood / Inert Atmosphere Glovebox Storage 1. Retrieve Tightly Sealed Container Equilibrate 2. Allow to Equilibrate to Room Temperature Storage->Equilibrate Prevent moisture condensation Inert_Atm 3. Open Container Under Flow of Inert Gas (N₂/Ar) Equilibrate->Inert_Atm Aliquot 4. Withdraw Required Amount via Syringe/Pipette Inert_Atm->Aliquot Purge 5. Purge Headspace with Inert Gas Aliquot->Purge Displace air entered during use Reseal 6. Reseal Container Tightly and Securely Purge->Reseal Return 7. Return to Designated Storage Immediately Reseal->Return

Caption: Recommended workflow for handling this compound.

Understanding and Assessing Degradation

While proper storage minimizes decomposition, it is crucial for researchers to be aware of potential degradation pathways and to have methods to assess purity.

Potential Degradation Pathways

While specific degradation studies for this compound are not widely published, knowledge of general amine chemistry allows for the prediction of likely degradation routes. The primary concern is the formation of nitrosamines, which are potent carcinogens. This can occur if the amine is exposed to nitrosating agents, which can be formed from nitrogen oxides (NOx) present in polluted air or as contaminants in other reagents.[11]

G cluster_main Potential Degradation of this compound Parent { this compound | C₇H₁₆N₂ } Oxidation Oxidative Degradation Products: Amine Oxides, Colored Impurities Parent:p->Oxidation + O₂ / Light Nitrosation Nitrosamine Formation Product: N-Nitroso-2,6-dimethylpiperidine Parent:p->Nitrosation + NOx / Acid

Caption: Plausible degradation pathways for this compound.

Protocol for Purity and Stability Assessment

To validate the integrity of a stored sample, particularly if it is old or has been opened multiple times, a purity check is recommended.

Objective: To assess the purity of a this compound sample and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere or in a fume hood, carefully extract a small aliquot (~5-10 mg) of the stored amine.

    • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for Nuclear Magnetic Resonance (NMR) analysis.

    • Prepare a separate, more dilute sample in a volatile solvent (e.g., dichloromethane or methanol) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum of the sample.[12]

    • Analysis: Compare the obtained spectrum to a reference spectrum of a pure standard. Look for the appearance of new signals or changes in the integration of existing peaks, which would indicate the presence of impurities. Pay close attention to the baseline and the presence of broad peaks that might suggest polymeric or salt-like degradation products.

  • GC-MS Analysis:

    • Inject the prepared sample into a GC-MS system.

    • Analysis: The gas chromatogram will separate volatile components by their boiling points. The primary peak should correspond to this compound (MW: 128.22 g/mol ). Any additional peaks represent impurities or degradation products. The mass spectrometer will provide the mass-to-charge ratio of these components, aiding in their identification. For example, the formation of an N-oxide would result in a peak with a mass of 144.22 g/mol .

  • Interpretation:

    • Purity >95%: If the combined analysis shows purity greater than 95% with no significant impurity peaks, the material is likely suitable for most applications.

    • Purity <95% or Significant Impurities: If significant degradation is observed, the reagent should be discarded according to institutional safety protocols or repurified (e.g., by distillation) if feasible and warranted.[10]

Conclusion

The chemical integrity of this compound is directly dependent on rigorous adherence to proper storage and handling protocols. By controlling its exposure to atmosphere, light, and heat, and by avoiding contact with incompatible materials, researchers can significantly extend the shelf-life and ensure the reliability of this important synthetic reagent. Regular purity assessment provides a final, critical validation of its quality, underpinning the integrity of the scientific research in which it is employed.

References

An In-Depth Technical Guide to 1-Amino-2,6-dimethylpiperidine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Piperidine

1-Amino-2,6-dimethylpiperidine, a derivative of the ubiquitous piperidine scaffold, presents a fascinating case study in stereochemistry and reactivity.[1][2] Its structure, featuring a primary amino group attached to the nitrogen of a dimethyl-substituted piperidine ring, gives rise to distinct stereoisomers—cis and trans—each with unique conformational properties and potential applications.[3] The presence of the N-amino group and the chiral centers at the 2 and 6 positions make it a valuable tool for chemists seeking to introduce chirality and functionality into molecules. This guide will delve into the synthesis, properties, and diverse applications of this compound, providing a solid foundation for its use in research and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor.[4] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₆N₂[5][6]
Molar Mass 128.22 g/mol [5]
Density 0.865 g/mL at 25 °C[4]
Boiling Point 65-80 °C at 30 mmHg[4]
Flash Point 42 °C
Refractive Index (n20/D) 1.465[4]
Spectroscopic Profile

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound and its isomers.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The protons on the piperidine ring will appear as a series of multiplets in the 1.0-3.0 ppm region. The methyl protons will likely appear as doublets around 1.0-1.2 ppm, coupled to the adjacent methine protons. The protons of the amino group are expected to be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon signals for the piperidine ring will be observed in the 20-60 ppm range. The methyl carbons are expected around 20-25 ppm.

2.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 128.[5][6] Key fragmentation pathways for N-aminopiperidines typically involve the loss of the amino group (NH₂) or cleavage of the piperidine ring.[9][10] Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is a common fragmentation pathway for amines and can lead to the formation of stable iminium ions.[7][10]

Synthesis and Stereochemistry

The synthesis of this compound typically starts from 2,6-dimethylpyridine. The stereochemical outcome of the synthesis is of paramount importance, as the cis and trans isomers can exhibit different reactivity and biological activity.

General Synthesis Pathway

The most common route involves a two-step process:

  • Reduction of 2,6-Dimethylpyridine: The pyridine ring is first reduced to a piperidine ring. This can be achieved through catalytic hydrogenation using catalysts such as platinum oxide or rhodium on carbon.[3] This reduction typically yields a mixture of cis- and trans-2,6-dimethylpiperidine.[3]

  • N-Amination of 2,6-Dimethylpiperidine: The resulting mixture of 2,6-dimethylpiperidine isomers is then N-aminated. A common and effective method for this transformation is the use of hydroxylamine-O-sulfonic acid (HOSA) in an alkaline aqueous solution.[11]

Synthesis of this compound cluster_0 Step 1: Reduction cluster_1 Step 2: N-Amination 2,6-Dimethylpyridine 2,6-Dimethylpyridine cis/trans-2,6-Dimethylpiperidine cis/trans-2,6-Dimethylpiperidine 2,6-Dimethylpyridine->cis/trans-2,6-Dimethylpiperidine H₂, Catalyst (PtO₂ or Rh/C) cis/trans-1-Amino-2,6-dimethylpiperidine cis/trans-1-Amino-2,6-dimethylpiperidine cis/trans-2,6-Dimethylpiperidine->cis/trans-1-Amino-2,6-dimethylpiperidine Hydroxylamine-O-sulfonic acid (HOSA)

Caption: General synthetic route to this compound.

Stereoselective Synthesis

Controlling the stereochemistry to obtain predominantly the cis or trans isomer is a key challenge and a topic of ongoing research. Diastereoselective synthesis of substituted piperidines can be achieved through various strategies, including the use of chiral auxiliaries, substrate control, and catalyst control.[4][12][13] For instance, the diastereoselective lithiation and trapping of N-Boc-2-methylpiperidine has been used to synthesize trans-2,6-disubstituted piperidines.[13] While a specific high-yielding stereoselective synthesis for this compound is not widely documented in readily available literature, the principles of stereoselective synthesis of 2,6-disubstituted piperidines can be applied.

Reactivity and Application in Asymmetric Synthesis

The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in the realm of asymmetric transformations.

Formation of Hydrazones as Chiral Auxiliaries

The primary amino group of this compound can readily react with aldehydes and ketones to form chiral hydrazones. These hydrazones can then be used as chiral auxiliaries to direct the stereochemical outcome of subsequent reactions, such as alkylations of the α-carbon. The steric bulk of the 2,6-dimethylpiperidine moiety can effectively shield one face of the enolate intermediate, leading to high diastereoselectivity.[14]

Asymmetric Alkylation using Hydrazone cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Cleavage Ketone Ketone Chiral Hydrazone Chiral Hydrazone Ketone->Chiral Hydrazone This compound This compound This compound->Chiral Hydrazone Alkylated Hydrazone Alkylated Hydrazone Chiral Hydrazone->Alkylated Hydrazone 1. Base (e.g., LDA) 2. Electrophile (R-X) Chiral Ketone Chiral Ketone Alkylated Hydrazone->Chiral Ketone Hydrolysis

Caption: Asymmetric alkylation via a chiral hydrazone intermediate.

Experimental Protocol: Asymmetric Alkylation of a Ketone via a Chiral Hydrazone

  • Hydrazone Formation: To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., toluene), add this compound (1.1 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure to yield the crude hydrazone.

  • Deprotonation and Alkylation: The crude hydrazone is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base such as lithium diisopropylamide (LDA) (1.2 eq) is added dropwise, and the mixture is stirred for 1 hour to form the aza-enolate. The electrophile (e.g., an alkyl halide, 1.5 eq) is then added, and the reaction is allowed to warm to room temperature overnight.

  • Work-up and Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude alkylated hydrazone is then hydrolyzed (e.g., with aqueous oxalic acid or by ozonolysis) to afford the chiral alkylated ketone. The chiral auxiliary, this compound, can often be recovered.

Role in Catalysis

The nitrogen atoms in this compound can act as ligands, coordinating to transition metals to form catalytically active complexes. The chirality inherent in the ligand can be transferred to the catalytic process, enabling enantioselective transformations.

While specific, well-documented examples of catalysts derived from this compound are not abundant in the literature, the principles of using chiral diamines as ligands in catalysis are well-established. For instance, chiral diamine ligands are used in rhodium- and iridium-catalyzed asymmetric hydrogenation and hydroamination reactions.[2][15][16][17][18] Palladium complexes with chiral nitrogen-containing ligands are also widely used in cross-coupling reactions.[19][20][21][22][23]

Future research could explore the synthesis of novel metal complexes of this compound and their application in a range of catalytic reactions, including:

  • Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines.

  • Asymmetric C-C Bond Forming Reactions: Such as allylic alkylations and cross-coupling reactions.

  • Asymmetric C-N Bond Forming Reactions: Such as hydroaminations.

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds.[24] Derivatives of this compound have been investigated for various therapeutic applications.

Anticonvulsant Agents

The structural motif of a substituted piperidine is found in a number of compounds with anticonvulsant activity.[25][26][27] The lipophilicity and basicity of the piperidine ring can influence the pharmacokinetic and pharmacodynamic properties of a drug, such as its ability to cross the blood-brain barrier. Research in this area has explored how modifications to the piperidine ring, including the introduction of amino groups and alkyl substituents, can modulate anticonvulsant efficacy.[28][29][30] While no marketed anticonvulsant drugs are explicitly reported to contain the this compound core, its derivatives represent a promising area for further investigation in the development of new antiepileptic agents.

HIV Entry Inhibitors

The entry of the Human Immunodeficiency Virus (HIV) into host cells is a critical step in its lifecycle and a key target for antiviral therapy.[24][31][32] Some HIV entry inhibitors target the viral envelope glycoprotein gp120 or the host cell co-receptors CXCR4 and CCR5. The piperidine moiety has been incorporated into the design of small-molecule HIV entry inhibitors.[5] The structure-activity relationship (SAR) studies of these inhibitors often involve modifying the piperidine ring to optimize binding affinity and antiviral potency.[1][31] The unique stereochemistry and functional handles of this compound could be exploited to design novel and potent HIV entry inhibitors.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[4] It is also irritating to the eyes, respiratory system, and skin.[4] Therefore, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its unique stereochemical and reactive properties offer significant opportunities for the development of novel synthetic methodologies and therapeutic agents. While its full potential is yet to be completely explored, this guide provides a solid foundation for researchers and drug development professionals to harness the capabilities of this intriguing molecule. Future research efforts should focus on the development of efficient stereoselective syntheses of its isomers, the exploration of its utility as a chiral auxiliary in a wider range of asymmetric reactions, the design and evaluation of novel catalysts based on this ligand, and the systematic investigation of its derivatives for various therapeutic targets.

References

Methodological & Application

use of 1-Amino-2,6-dimethylpiperidine in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthetic Applications of 1-Amino-2,6-dimethylpiperidine

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound, a versatile chiral reagent in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, these notes offer both a theoretical framework and practical, field-tested protocols for its application. We will delve into its role as a chiral auxiliary, drawing strong parallels to the well-established SAMP/RAMP methodology, and explore its utility as a synthetic building block.

Introduction: A Profile of this compound

This compound is a chiral cyclic hydrazine featuring a piperidine scaffold with methyl groups at the C2 and C6 positions.[1][2] This substitution pattern creates a C2-symmetric environment, a feature that is highly valuable in asymmetric synthesis. The compound exists as a pair of enantiomers, (2R, 6R) and (2S, 6S), as well as an achiral meso form (2R, 6S).[3] Its primary utility in organic synthesis stems from its ability to function as a recoverable chiral auxiliary, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction.[4][5]

While less ubiquitous than the celebrated pyrrolidine-based auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) developed by Corey and Enders, this compound operates on identical principles and serves as a powerful alternative for achieving high levels of stereocontrol.[6][7]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₁₆N₂[1][2][3][8]
Molar Mass 128.22 g/mol [3][8]
Appearance Colorless to light yellow liquid[3]
Density 0.865 g/mL at 25 °C[3]
Boiling Point 65-80 °C at 30 mmHg[3]
Refractive Index n20/D 1.465
CAS Number 39135-39-2[2][8]

Safety and Handling: this compound is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[3] It is also irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should always be used when handling this compound in a well-ventilated fume hood. Store in a cool, dry place away from ignition sources.[3]

Core Application: Asymmetric α-Alkylation of Carbonyls

The most prominent application of this compound is as a chiral auxiliary for the asymmetric α-alkylation of aldehydes and ketones, a cornerstone transformation in the synthesis of complex chiral molecules.[6][9] The methodology mirrors the renowned Enders SAMP/RAMP hydrazone alkylation reaction, which proceeds through a reliable three-step sequence.[6][9]

Workflow for Asymmetric α-Alkylation:

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Stereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone/ Aldehyde Hydrazone Chiral Hydrazone Prochiral_Ketone->Hydrazone Condensation (-H₂O) Auxiliary 1-Amino-2,6-dimethyl- piperidine Auxiliary->Hydrazone Azaenolate Azaenolate Intermediate Hydrazone->Azaenolate Deprotonation Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Alkylation Chiral_Ketone Chiral α-Alkylated Ketone/Aldehyde Alkylated_Hydrazone->Chiral_Ketone Cleavage Recovered_Auxiliary Recovered Auxiliary (as Nitrosamine) Alkylated_Hydrazone->Recovered_Auxiliary Cleavage LDA LDA, THF -78°C to 0°C LDA->Azaenolate Electrophile Electrophile (R-X) -100°C Electrophile->Alkylated_Hydrazone Ozonolysis O₃, CH₂Cl₂ -78°C Ozonolysis->Chiral_Ketone

Caption: General workflow for the asymmetric α-alkylation of a ketone.

Principle and Mechanism

The success of this method hinges on the formation of a rigid, conformationally locked intermediate that forces an incoming electrophile to attack from a specific face.

  • Hydrazone Formation: The process begins with the condensation of a prochiral ketone or aldehyde with one enantiomer of this compound to form a chiral hydrazone. This step is typically a straightforward equilibrium process driven by the removal of water.[6]

  • Azaenolate Generation: The resulting hydrazone is then treated with a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), at low temperatures. LDA selectively abstracts a proton from the α-carbon of the original carbonyl moiety, generating a resonance-stabilized azaenolate.[6][7]

  • Stereoselective Alkylation: The key to the high stereoselectivity lies in the structure of this lithium azaenolate. The lithium cation is believed to form a stable six-membered chelate ring with the lone pairs of the two nitrogen atoms. This chelation, combined with the steric bulk of the C2-symmetric dimethylpiperidine ring, creates a rigid tricycle-like conformation.[10] This structure effectively shields one diastereotopic face of the azaenolate. Consequently, when an electrophile (e.g., an alkyl halide) is introduced, it can only attack from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol.[7][10][11]

Mechanism of Stereodirection:

Caption: Steric shielding by the auxiliary directs electrophilic attack.

Protocol: Asymmetric Synthesis of (S)-2-Propylcyclohexanone

This protocol is a representative example adapted from established procedures for SAMP/RAMP hydrazones.[6][12] Researchers should optimize conditions for their specific substrate and electrophile.

Materials:

  • Cyclohexanone

  • (R)-1-Amino-2,6-dimethylpiperidine

  • Anhydrous Diethyl Ether (Et₂O)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • 1-Iodopropane

  • Dichloromethane (CH₂Cl₂)

  • Ozone source

  • Standard workup and purification reagents (saturated aq. NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

Step 1: Formation of the (R)-Hydrazone

  • To a solution of cyclohexanone (1.0 eq) in anhydrous Et₂O (approx. 2 M), add (R)-1-Amino-2,6-dimethylpiperidine (1.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure. The crude hydrazone is often of sufficient purity for the next step, but can be purified by distillation if necessary.

Step 2: α-Alkylation

  • Prepare a fresh solution of LDA: In a flame-dried flask under inert atmosphere, dissolve diisopropylamine (1.5 eq) in anhydrous THF (approx. 0.5 M).

  • Cool the solution to -78 °C (acetone/dry ice bath) and add n-BuLi (1.5 eq) dropwise. Stir for 30 minutes at -78 °C, then allow it to warm to 0 °C for 15 minutes before use.

  • In a separate flame-dried flask, dissolve the crude hydrazone (1.0 eq) from Step 1 in anhydrous THF (approx. 0.2 M).

  • Cool the hydrazone solution to -78 °C and add the freshly prepared LDA solution dropwise via cannula. A color change (typically to yellow or orange) indicates the formation of the azaenolate. Stir for 2-4 hours at this temperature.

  • Cool the reaction mixture to -100 °C (liquid N₂/ether bath) and add 1-iodopropane (1.5 eq) dropwise.

  • Stir at -100 °C for 1-2 hours, then allow the mixture to slowly warm to room temperature overnight (approx. 12 hours).

  • Quench the reaction by slowly adding water. Extract the product with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Step 3: Oxidative Cleavage (Ozonolysis)

  • Dissolve the crude alkylated hydrazone in CH₂Cl₂ (approx. 0.1 M) in a Schlenk tube or a three-necked flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C. Bubble a stream of ozone through the solution until a persistent blue or green color is observed, indicating an excess of ozone.[12]

  • Purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove excess ozone.

  • Allow the mixture to warm to room temperature. The solvent can be carefully removed by distillation.

  • Purify the resulting crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure (S)-2-propylcyclohexanone.

Expected Outcome: Based on analogous systems, this procedure is expected to yield the (S)-enantiomer of 2-propylcyclohexanone with high enantiomeric excess (typically >95% ee). The chiral auxiliary can often be recovered from the reaction mixture for reuse, though it is typically converted to its nitrosamine during ozonolysis.[12]

Further Synthetic Applications

While its role as a chiral auxiliary is paramount, this compound and its derivatives are also employed in other areas of synthesis.

  • Reactant for Amide and Hydrazone Synthesis: As a primary amine, it readily reacts with activated carboxylic acid derivatives (e.g., acid chlorides, esters) to form chiral amides. It is also a reactant for the synthesis of various hydrazones which may have applications as anticonvulsant agents or HIV entry inhibitors.

  • Ligand in Catalysis: The diamine structure makes it a candidate for forming complexes with metals.[3] Such chiral ligands can be used to induce asymmetry in metal-catalyzed reactions, although this application is less documented than its use as a covalent auxiliary.

  • Intermediate for Bioactive Molecules: The piperidine scaffold is a privileged structure found in numerous pharmaceuticals and natural products.[13][14] this compound can serve as a chiral building block for the synthesis of more complex, biologically active piperidine derivatives.[15]

Conclusion

This compound is a highly effective and reliable tool for asymmetric synthesis, particularly for the α-alkylation of carbonyl compounds. By leveraging the well-understood principles of the Enders SAMP/RAMP hydrazone methodology, chemists can confidently employ this piperidine-based auxiliary to construct chiral centers with excellent stereocontrol. Its utility as a robust chiral auxiliary, coupled with its potential as a ligand and synthetic intermediate, ensures its continued relevance in the demanding fields of total synthesis and pharmaceutical development.

References

Application Notes and Protocols: 1-Amino-2,6-dimethylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 1-Amino-2,6-dimethylpiperidine in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is paramount, particularly in drug development where enantiomers can exhibit vastly different pharmacological activities. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for transferring chirality to a prochiral substrate.[1] Among the pantheon of these molecules, this compound, a key structural motif in the renowned Enders' SAMP/RAMP hydrazone methodology, stands out for its efficacy and predictability in asymmetric carbon-carbon bond formation.[2][3]

This guide provides an in-depth exploration of this compound as a chiral auxiliary. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern its stereochemical control, offer practical insights for experimental success, and present detailed, validated protocols for its application in key asymmetric transformations.

The core principle of this methodology involves the formation of a chiral hydrazone between the auxiliary and a carbonyl compound (an aldehyde or ketone). This intermediate is then deprotonated to form a chiral azaenolate, which subsequently reacts with an electrophile. The steric bulk of the dimethylpiperidine ring effectively shields one face of the azaenolate, directing the electrophile to the opposite face with high diastereoselectivity.[3][4] Finally, the auxiliary is cleaved to reveal the desired α-functionalized carbonyl compound in high enantiomeric excess.

This application note will equip you with the foundational knowledge and practical protocols to confidently employ this compound in your synthetic endeavors, from small-scale research to process development for active pharmaceutical ingredients.

Core Principles and Mechanistic Insights

The remarkable stereoselectivity achieved with this compound stems from a well-defined and predictable mechanistic pathway. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Stereoselection

The asymmetric alkylation of a ketone using a this compound-derived chiral auxiliary, often referred to in the context of the broader SAMP/RAMP methodology, proceeds through the following key steps:[2][5]

  • Hydrazone Formation: The ketone or aldehyde reacts with the chiral hydrazine (e.g., (S)-1-amino-2,6-dimethylpiperidine) to form a chiral hydrazone. This initial step covalently links the chiral auxiliary to the substrate.

  • Deprotonation and Azaenolate Formation: A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), selectively abstracts a proton from the α-carbon of the carbonyl moiety, forming a resonance-stabilized lithium azaenolate.[2][3]

  • Stereoselective Electrophilic Attack: The chiral auxiliary, now conformationally locked due to the azaenolate structure, effectively blocks one face of the nucleophilic carbon. The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to a highly diastereoselective C-C bond formation.[3][4]

  • Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary to regenerate the carbonyl group and yield the α-alkylated product with a newly formed stereocenter. Ozonolysis is a common and efficient method for this cleavage.[2][5]

The predictability of this method is a significant advantage; the choice of the (R)- or (S)-enantiomer of the auxiliary dictates the absolute configuration of the product.[3]

Visualizing the Stereochemical Control

To better illustrate the flow of chirality transfer, the following diagram outlines the general workflow of an asymmetric alkylation using a this compound-derived auxiliary.

Asymmetric_Alkylation_Workflow Start Prochiral Ketone/ Aldehyde Hydrazone Chiral Hydrazone Start->Hydrazone Condensation Auxiliary This compound (Chiral Auxiliary) Auxiliary->Hydrazone Deprotonation Deprotonation (LDA) Hydrazone->Deprotonation Azaenolate Chiral Azaenolate Deprotonation->Azaenolate Alkylation Electrophilic Attack (R-X) Azaenolate->Alkylation Alkylated_Hydrazone Alkylated Hydrazone (High d.e.) Alkylation->Alkylated_Hydrazone Cleavage Auxiliary Cleavage (Ozonolysis) Alkylated_Hydrazone->Cleavage Product Enantioenriched α-Alkylated Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric alkylation.

Detailed Application Protocols

The following protocols provide step-by-step guidance for the key stages of asymmetric synthesis using this compound.

Protocol 1: Synthesis of the Chiral Hydrazone

This protocol describes the formation of the chiral hydrazone from a generic ketone and (S)-1-amino-2,6-dimethylpiperidine.

Materials:

  • Ketone (1.0 eq)

  • (S)-1-amino-2,6-dimethylpiperidine (1.1 eq)

  • Anhydrous diethyl ether or THF

  • Anhydrous magnesium sulfate

  • Argon or nitrogen atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketone and anhydrous diethyl ether.

  • Add (S)-1-amino-2,6-dimethylpiperidine dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, add anhydrous magnesium sulfate to the reaction mixture to remove the water formed.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude hydrazone.

  • The crude hydrazone can often be used in the next step without further purification. If necessary, purification can be achieved by distillation or recrystallization.[2]

Self-Validation: The formation of the hydrazone can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the ketone carbonyl signal in ¹³C NMR and the appearance of characteristic hydrazone signals.

Protocol 2: Asymmetric α-Alkylation

This protocol details the diastereoselective alkylation of the chiral hydrazone.

Materials:

  • Chiral hydrazone (1.0 eq)

  • Anhydrous diethyl ether or THF

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine (freshly distilled)

  • Alkyl halide (electrophile, 1.1 eq)

  • Argon or nitrogen atmosphere

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) in situ. In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

  • In a separate flame-dried flask, dissolve the chiral hydrazone in anhydrous THF.

  • Cool the hydrazone solution to 0 °C and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting azaenolate solution for 2-4 hours at -78 °C.

  • Add the alkyl halide dropwise to the azaenolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude alkylated hydrazone can be purified by column chromatography on silica gel.

Self-Validation: Successful alkylation can be confirmed by ¹H and ¹³C NMR, and mass spectrometry. The diastereomeric excess (d.e.) can be determined by chiral HPLC or by NMR analysis of the crude product, often after conversion to a more easily analyzed derivative.

Protocol 3: Oxidative Cleavage of the Auxiliary

This protocol describes the ozonolysis of the alkylated hydrazone to yield the enantioenriched ketone.

Materials:

  • Alkylated hydrazone (1.0 eq)

  • Dichloromethane (DCM) or methanol

  • Ozone (from an ozone generator)

  • Dimethyl sulfide (DMS) or triphenylphosphine (TPP)

Procedure:

  • Dissolve the alkylated hydrazone in DCM or methanol in a flask equipped with a gas inlet tube and a magnetic stir bar.

  • Cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (2-3 eq) or triphenylphosphine (1.2 eq), to the reaction mixture at -78 °C.

  • Allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting α-alkylated ketone by column chromatography on silica gel.

Self-Validation: The formation of the ketone can be confirmed by the appearance of a carbonyl signal in the ¹³C NMR and IR spectra. The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or GC.

Data Presentation: Performance in Asymmetric Alkylations

The following table summarizes representative results for the asymmetric alkylation of various ketones using a this compound-derived auxiliary, demonstrating the high diastereoselectivities and yields typically achieved.

EntryKetoneElectrophile (R-X)Yield (%)d.e. (%)
1CyclohexanoneMethyl Iodide85>95
2PropiophenoneEthyl Iodide9096
32-PentanoneBenzyl Bromide82>98
4AcetonePropyl Iodide7894

Data compiled from various literature sources. Yields and d.e. are representative and may vary with specific reaction conditions.

Expanding the Synthetic Utility: Beyond Alkylation

While α-alkylation is a cornerstone application, the utility of this compound as a chiral auxiliary extends to other important asymmetric transformations.

Asymmetric Aldol Reactions

The chiral azaenolates derived from this compound hydrazones can also react with aldehydes to afford aldol products with high diastereoselectivity. The stereochemical outcome is again dictated by the facial bias imposed by the chiral auxiliary.

Asymmetric Michael Additions

Conjugate additions of the chiral azaenolates to α,β-unsaturated carbonyl compounds (Michael acceptors) provide a powerful route to 1,5-dicarbonyl compounds with excellent stereocontrol.[6][7] The bulky piperidine ring effectively directs the nucleophilic attack to one face of the Michael acceptor.

Visualizing the Michael Addition Pathway

The following diagram illustrates the key steps in an asymmetric Michael addition reaction.

Asymmetric_Michael_Addition Azaenolate Chiral Azaenolate Addition Conjugate Addition Azaenolate->Addition Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Acceptor->Addition Adduct Michael Adduct (High d.e.) Addition->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Enantioenriched 1,5-Dicarbonyl Cleavage->Product

Caption: Key steps in asymmetric Michael addition.

Conclusion and Future Outlook

This compound has proven to be a robust and reliable chiral auxiliary for a range of asymmetric transformations. Its ability to induce high levels of stereoselectivity in a predictable manner makes it an invaluable tool for the synthesis of complex chiral molecules. The straightforward protocols for its application and the commercial availability of the auxiliary contribute to its widespread use in both academic and industrial research. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical sector, the principles and applications outlined in this guide will remain highly relevant for chemists engaged in the art and science of asymmetric synthesis.

References

Application Notes & Protocols: Synthesis of Novel Derivatives from 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Amino-2,6-dimethylpiperidine is a versatile bifunctional building block, featuring a sterically hindered secondary amine within the piperidine ring and a reactive primary exocyclic amino group (a hydrazine moiety). The inherent chirality of the cis- and trans-isomers of the 2,6-dimethyl-substituted ring makes this scaffold particularly valuable for the development of chiral ligands, catalysts, and pharmaceutical intermediates.[1][2] This guide provides an in-depth exploration of key synthetic transformations starting from this compound, offering detailed, field-proven protocols for N-acylation, hydrazone formation, and reductive amination. The causality behind experimental choices, characterization techniques, and safety considerations are discussed to ensure scientific integrity and reproducibility.

Introduction to the Reagent: this compound

This compound (CAS: 39135-39-2) is a colorless to light yellow liquid with the molecular formula C₇H₁₆N₂ and a molar mass of 128.22 g/mol .[3][4][5] Its structure presents unique synthetic opportunities due to the differential reactivity of its two nitrogen centers. The exocyclic NH₂ group behaves as a substituted hydrazine, readily participating in reactions typical of this functional group. The endocyclic nitrogen, while part of the piperidine ring, is sterically hindered by the two adjacent methyl groups, which influences its nucleophilicity and accessibility.

Key Physicochemical Properties:

Property Value Reference
CAS Number 39135-39-2 [5]
Molecular Formula C₇H₁₆N₂ [4]
Molar Mass 128.22 g/mol [4]
Density 0.865 g/mL at 25 °C [6]
Boiling Point 65-80 °C at 30 mmHg [6]

| Refractive Index | n20/D 1.465 |[6] |

Safety & Handling: this compound is classified as a toxic and hazardous compound.[3] It is harmful if inhaled, swallowed, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.[3] It is also flammable and should be kept away from ignition sources. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]

Synthesis of N-Acyl Derivatives (Amides)

N-acylation of the exocyclic primary amino group is a fundamental transformation for creating stable amide derivatives, which are prevalent motifs in pharmaceuticals. The reaction involves treating this compound with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a non-nucleophilic base.

Causality of Protocol Design:

  • Acylating Agent: Acid chlorides are highly reactive and often used for efficient acylation. The reaction is typically fast and high-yielding.

  • Base: A tertiary amine base like triethylamine (TEA) or pyridine is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they do not react with the acid chloride and effectively dissolve the reactants.

Workflow for N-Acylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product A This compound E Combine reactants at 0 °C Stir at room temperature A->E B Acyl Chloride (R-COCl) B->E C Tertiary Base (e.g., TEA) C->E D Anhydrous Solvent (DCM) D->E F Aqueous Wash E->F Reaction Quench G Dry Organic Layer (Na₂SO₄) F->G H Solvent Evaporation G->H I Purification (Chromatography) H->I J N'-acyl-2,6-dimethyl- piperidin-1-amine I->J

Caption: General workflow for the N-acylation of this compound.

Protocol 2.1: Synthesis of N'-(2,6-dimethylpiperidin-1-yl)benzamide

Materials:

  • This compound (1.28 g, 10 mmol)

  • Benzoyl chloride (1.47 g, 1.16 mL, 10.5 mmol)

  • Triethylamine (1.21 g, 1.67 mL, 12 mmol)

  • Anhydrous Dichloromethane (DCM, 50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Procedure:

  • Dissolve this compound and triethylamine in 40 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of benzoyl chloride in 10 mL of anhydrous DCM dropwise to the stirred amine solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure amide derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The IR spectrum is expected to show a strong C=O stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[7]

Synthesis of Hydrazone Derivatives

The exocyclic amino group of this compound is a hydrazine, which readily condenses with aldehydes and ketones to form hydrazones.[8] This reaction is typically catalyzed by a small amount of acid and involves the formation of a C=N double bond. Hydrazones are valuable intermediates and have been investigated for a wide range of biological activities.[9][10]

Causality of Protocol Design:

  • Carbonyl Compound: Aldehydes are generally more reactive than ketones in this condensation.

  • Catalyst: A catalytic amount of a protic acid (e.g., acetic acid) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.[11]

  • Solvent and Conditions: Alcohols like ethanol or methanol are common solvents. Refluxing the reaction mixture helps to overcome the activation energy and can aid in the removal of the water byproduct, driving the equilibrium towards the product side.[7][8]

Workflow for Hydrazone Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product A This compound E Combine reactants Reflux for specified time A->E B Aldehyde or Ketone B->E C Solvent (e.g., Ethanol) C->E D Acid Catalyst (e.g., AcOH) D->E F Cool to room temperature E->F Condensation G Product Precipitation or Solvent Evaporation F->G H Recrystallization or Chromatography G->H I Hydrazone Derivative H->I

Caption: General workflow for the synthesis of hydrazones from this compound.

Protocol 3.1: Synthesis of Benzaldehyde (2,6-dimethylpiperidin-1-yl)hydrazone

Materials:

  • This compound (1.28 g, 10 mmol)

  • Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)

  • Ethanol (30 mL)

  • Glacial acetic acid (2-3 drops)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound and benzaldehyde in 30 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 3-4 hours, monitoring the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure. The product may precipitate upon cooling or concentration.

  • Collect the solid product by filtration. If no solid forms, perform an aqueous workup and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Characterization: The formation of the hydrazone is confirmed by the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new imine proton signal (CH=N) around 7.8-8.3 ppm in the ¹H NMR spectrum.[10] The IR spectrum will show a characteristic C=N stretch around 1600-1650 cm⁻¹.[10]

Synthesis of N-Alkyl Derivatives via Reductive Amination

Reductive amination is a powerful and controlled method for N-alkylation.[12][13] It proceeds in two stages: the initial formation of a hydrazone (as described above) followed by its in-situ reduction to the corresponding substituted hydrazine. This method avoids the over-alkylation problems often associated with direct alkylation using alkyl halides.[12]

Causality of Protocol Design:

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[12][14] They are mild hydride donors that selectively reduce the protonated imine (iminium ion) or hydrazone intermediate much faster than they reduce the starting aldehyde or ketone. This selectivity allows the entire reaction to be performed in one pot.[12]

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 4-6). This is a critical balance: the acidity must be sufficient to catalyze hydrazone formation and protonate it for reduction, but not so strong as to hydrolyze the intermediate or deactivate the amine.[11]

Workflow for Reductive Amination

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_end Product A This compound E 1. Form Hydrazone intermediate (Weakly acidic conditions) A->E B Aldehyde or Ketone B->E C Reducing Agent (e.g., NaBH₃CN) F 2. In-situ Reduction C->F D Solvent (e.g., Methanol) D->E E->F Add Reducing Agent G Quench & pH Adjustment F->G H Extraction G->H I Dry & Concentrate H->I J Purification (Chromatography) I->J K N'-alkyl-2,6-dimethyl- piperidin-1-amine J->K

Caption: General workflow for one-pot reductive amination.

Protocol 4.1: Synthesis of 1-(Benzylamino)-2,6-dimethylpiperidine

Materials:

  • This compound (1.28 g, 10 mmol)

  • Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)

  • Sodium cyanoborohydride (NaBH₃CN) (0.75 g, 12 mmol)

  • Methanol (50 mL)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous potassium carbonate (K₂CO₃)

  • 4Å Molecular sieves (optional, to absorb water)

Step-by-Step Procedure:

  • To a stirred solution of this compound and benzaldehyde in 50 mL of methanol, add a small amount of 4Å molecular sieves (if used).[14]

  • Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate hydrazone formation.

  • In a single portion, add sodium cyanoborohydride to the reaction mixture. Note: NaBH₃CN is highly toxic; handle with extreme care.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • Once the reaction is complete, carefully quench by slowly adding water. Evaporate the methanol under reduced pressure.

  • Take up the residue in DCM and wash with a saturated K₂CO₃ solution to remove any remaining acid and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the desired N-alkylated product.

Applications in Chiral Ligand Synthesis

The C₂-symmetric (cis) and C₁-symmetric (trans) isomers of 2,6-dimethylpiperidine provide a chiral backbone that is highly sought after in asymmetric catalysis.[1] Derivatives of this compound can be synthesized to act as chiral ligands for transition metal catalysts, which are then used to control the stereochemical outcome of a chemical reaction.[2][15] For example, acylation with a phosphine-containing carboxylic acid could generate a P,N-type ligand, a class known for its effectiveness in various catalytic transformations.[2]

Conceptual Framework for Chiral Ligand Application

A Chiral this compound B Functionalization (e.g., Acylation, Alkylation) A->B C Chiral Ligand (L) B->C E Chiral Catalyst (M-L) C->E Coordination D Transition Metal Precursor (M) D->E G Transition State (Diastereomeric) E->G Catalysis F Prochiral Substrate + Reagent F->G G->E Catalyst Regeneration H Chiral Product (High Enantiomeric Excess) G->H Product Formation

Caption: Logical relationship from chiral starting material to asymmetric catalysis.

While specific protocols are highly dependent on the target ligand and metal, the fundamental synthetic methods described in this guide (acylation, amination) provide the necessary tools to append desired coordinating groups (e.g., phosphines, oxazolines) to the chiral this compound scaffold.

References

reaction of 1-Amino-2,6-dimethylpiperidine with electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthetic Utility of 1-Amino-2,6-dimethylpiperidine in Reactions with Electrophiles

Abstract

This compound is a chiral substituted hydrazine that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring two distinct nucleophilic nitrogen centers and inherent stereogenicity, allows for a diverse range of reactions with electrophilic partners. This guide provides an in-depth exploration of its reactivity, focusing on reactions with key classes of electrophiles including carbonyl compounds, acylating agents, and alkylating agents. We present detailed mechanistic insights, validated experimental protocols, and discuss the critical role of stereochemistry in directing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable reagent.

Introduction: Structural Features and Reactivity Overview

This compound is a derivative of piperidine where an amino group is attached to the ring nitrogen, forming a hydrazine moiety. The molecule exists as three stereoisomers: the achiral cis (R,S) isomer and a chiral enantiomeric pair of trans ((R,R) and (S,S)) isomers.[1] The presence of the two methyl groups at the C2 and C6 positions introduces significant steric bulk, which plays a crucial role in the molecule's conformational preferences and its ability to induce stereoselectivity in chemical transformations.[1]

The key to its synthetic utility lies in the presence of two nucleophilic nitrogen atoms:

  • N1 (Endocyclic): A secondary amine that is part of the piperidine ring. Its nucleophilicity is sterically hindered by the adjacent methyl groups.

  • N' (Exocyclic): A primary amine of the hydrazine group. This nitrogen is significantly more nucleophilic and less sterically encumbered, making it the primary site of reaction for most electrophiles.

This inherent difference in reactivity allows for highly chemoselective transformations, which are fundamental to its application in complex molecule synthesis.

Reaction with Carbonyl Compounds: Hydrazone Formation

The reaction of this compound with aldehydes and ketones is a cornerstone of its application, leading to the formation of chiral hydrazones.[2] This transformation is a classic nucleophilic addition-elimination reaction. Hydrazones are valuable intermediates, notably for the deoxygenation of carbonyls via the Wolff-Kishner reduction or as precursors for stereoselective alkylation reactions.[2][3][4]

Mechanism of Hydrazone Formation

The reaction proceeds via the nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon. This is typically the rate-determining step.[4] The resulting tetrahedral intermediate then undergoes dehydration, often facilitated by a catalytic amount of acid, to yield the stable C=N double bond of the hydrazone.

G cluster_0 Mechanism: Hydrazone Formation reagents This compound + R(R')C=O intermediate Tetrahedral Intermediate (Zwitterionic Adduct) reagents->intermediate Nucleophilic Attack (Exocyclic NH₂) proton_transfer Proton Transfer intermediate->proton_transfer carbinolamine Carbinolamine Intermediate proton_transfer->carbinolamine elimination Protonation & Elimination of H₂O carbinolamine->elimination product Final Hydrazone Product elimination->product

Figure 1: General mechanism for hydrazone formation.

Application Protocol: Synthesis of Acetophenone (cis)-2,6-Dimethylpiperidylhydrazone

This protocol describes a standard procedure for the synthesis of a hydrazone from a ketone.

Materials:

  • cis-1-Amino-2,6-dimethylpiperidine (1.28 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cis-1-amino-2,6-dimethylpiperidine and absolute ethanol.

  • Stir the solution until the amine is fully dissolved.

  • Add acetophenone to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure hydrazone.

Parameter Value
Reactant Ratio 1:1
Solvent Ethanol
Temperature Reflux (~78 °C)
Typical Yield 85-95%

Reaction with Acylating Agents: N-Acylation

Acylation of this compound with electrophiles such as acyl chlorides or anhydrides proceeds with high chemoselectivity at the exocyclic primary amine.[5] This reaction provides access to a wide range of N-acylhydrazide derivatives, which are important scaffolds in pharmaceutical research and precursors for heterocyclic synthesis.

Mechanism of N-Acylation

The highly nucleophilic exocyclic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, the tetrahedral intermediate collapses, expelling a chloride ion to form the stable amide bond. A tertiary amine base, such as triethylamine, is typically added to neutralize the HCl byproduct.[5]

G cluster_1 Workflow: N-Acylation Protocol start Dissolve Amine & Et₃N in DCM at 0 °C add_acyl Slowly Add Acyl Chloride start->add_acyl react Stir at 0 °C to RT (1-3 hours) add_acyl->react workup Aqueous Workup (Wash with H₂O, NaHCO₃, brine) react->workup purify Dry (Na₂SO₄), Concentrate & Purify (Chromatography) workup->purify product Isolated N-Acylhydrazide purify->product

Figure 2: Experimental workflow for a typical N-acylation reaction.

Application Protocol: Synthesis of 1-(Benzoylamino)-2,6-dimethylpiperidine

This protocol provides a method for the efficient acylation of the exocyclic amino group.

Materials:

  • This compound (mixture of isomers) (1.28 g, 10 mmol)

  • Triethylamine (Et₃N) (1.5 mL, 11 mmol)

  • Dichloromethane (DCM), anhydrous (40 mL)

  • Benzoyl chloride (1.47 g, 10.5 mmol)

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound and triethylamine in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add benzoyl chloride dropwise to the cold solution over 10 minutes. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure N-acylhydrazide.

Parameter Value
Base Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temp.
Typical Yield >90%

Reaction with Alkylating Agents: Selective N-Alkylation

The N-alkylation of this compound presents a greater challenge in chemoselectivity compared to acylation. While the exocyclic nitrogen remains the more reactive site, the potential for over-alkylation or reaction at the endocyclic nitrogen exists.[6][7] Careful control of stoichiometry and reaction conditions is essential to achieve mono-alkylation at the desired position. These alkylated products are valuable precursors for synthesizing complex diamine structures.[8]

Controlling Selectivity

To favor mono-alkylation at the exocyclic N' position:

  • Stoichiometry: Use a 1:1 ratio of the amine to the alkylating agent.

  • Base: A mild, non-nucleophilic base like K₂CO₃ can be used to facilitate the reaction without promoting side reactions.

  • Solvent: Polar aprotic solvents like acetonitrile or DMF are generally effective.

Application Protocol: Mono-Benzylation of this compound

This protocol is designed to achieve selective mono-alkylation on the exocyclic nitrogen.

Materials:

  • This compound (1.28 g, 10 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.07 g, 15 mmol)

  • Benzyl bromide (1.71 g, 10 mmol)

  • Acetonitrile (MeCN), anhydrous (50 mL)

Procedure:

  • To a 100 mL round-bottom flask, add this compound, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the suspension.

  • Heat the reaction mixture to 50 °C and stir for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography (silica gel, eluting with a DCM/methanol gradient) to isolate the mono-benzylated product.

The Role of Stereochemistry: Application as a Chiral Auxiliary

The true power of this compound, particularly its enantiopure trans isomers, is realized when it is used as a chiral auxiliary.[9] After forming a hydrazone with a ketone, the α-carbon of the original ketone moiety becomes prochiral. The bulky, stereodefined 2,6-dimethylpiperidine ring effectively blocks one face of the molecule.

Deprotonation of the hydrazone forms a resonance-stabilized aza-enolate. Subsequent reaction with an electrophile (e.g., an alkyl halide) will occur preferentially from the less sterically hindered face, leading to the formation of a new C-C bond with high diastereoselectivity.[10][11] The auxiliary can then be cleaved (e.g., by ozonolysis or hydrolysis) to reveal the chiral α-substituted ketone and recover the auxiliary.

G cluster_2 Asymmetric Synthesis Workflow start 1. Form Chiral Hydrazone (Ketone + Chiral Amine) deprotonate 2. Deprotonate (e.g., LDA, -78 °C) start->deprotonate aza_enolate Aza-enolate Intermediate (Stereocenter Set) deprotonate->aza_enolate alkylate 3. Add Electrophile (R-X) (Diastereoselective Alkylation) deprotonate->alkylate product_hydrazone Alkylated Hydrazone alkylate->product_hydrazone cleave 4. Cleave Auxiliary (e.g., O₃ or H₃O⁺) product_hydrazone->cleave final_product Enantioenriched α-Substituted Ketone cleave->final_product recover Recovered Chiral Auxiliary cleave->recover

Figure 3: Workflow for using this compound as a chiral auxiliary.

Conclusion

This compound is a powerful and versatile reagent for synthetic organic chemistry. Its differential nitrogen nucleophilicity allows for selective reactions with a wide array of electrophiles, including carbonyls, acylating agents, and alkylating agents. The protocols outlined in this guide provide robust starting points for accessing valuable hydrazone, N-acylhydrazide, and N-alkylhydrazine intermediates. Furthermore, its application as a chiral auxiliary offers a reliable method for the asymmetric synthesis of α-substituted carbonyl compounds, making it an indispensable tool for constructing complex, stereodefined molecules for pharmaceutical and materials science applications.

References

The Emergent Role of 1-Amino-2,6-dimethylpiperidine as a Privileged Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Structurally Unique N-Amino Cyclic Amine Ligand

In the landscape of modern synthetic organic chemistry, the development of efficient catalytic systems is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The success of these transformations is intrinsically linked to the nature of the ligand coordinating to the palladium center. It is in this context that 1-amino-2,6-dimethylpiperidine, a chiral N-amino cyclic amine, has emerged as a ligand of significant interest. Its unique structural and electronic properties, stemming from the presence of a stereochemically defined piperidine backbone and a reactive N-amino group, offer distinct advantages in catalytic applications. This guide provides an in-depth exploration of this compound as a ligand, complete with detailed application notes and protocols for its use in key palladium-catalyzed cross-coupling reactions.

The core structure of this compound, particularly its cis-isomer, presents a sterically hindered environment around the coordinating nitrogen atoms. This steric bulk can be advantageous in promoting reductive elimination, the final step in many cross-coupling catalytic cycles, and in stabilizing the active catalytic species. The N-amino group provides a strong coordination site for the palladium center, while the piperidine nitrogen can also participate in coordination, potentially leading to bidentate chelation that enhances catalyst stability and reactivity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a ligand is crucial for its effective application in catalysis.

PropertyValue
Chemical Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 146-148 °C
Solubility Soluble in water and common organic solvents

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. The choice of ligand is critical in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. While direct literature on the use of this compound in this reaction is emerging, its structural analogues, N-amino cyclic amines, have shown considerable promise. The protocols provided here are based on established procedures for structurally related ligands and are intended as a starting point for optimization.

Causality Behind Experimental Choices

The selection of a palladium precursor, base, and solvent system is interdependent and crucial for achieving high yields. Pd(OAc)₂ is a common and relatively inexpensive palladium source that is readily reduced in situ to the active Pd(0) species. The choice of a carbonate or phosphate base is critical for the transmetalation step, where the boronic acid is activated. A mixed solvent system, such as toluene/water or dioxane/water, is often employed to ensure the solubility of both the organic and inorganic reagents. The steric hindrance provided by the 2,6-dimethyl substitution on the piperidine ring of the ligand is hypothesized to accelerate the reductive elimination step, leading to faster product formation and regeneration of the catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst supported by this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, potassium carbonate, and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve palladium(II) acetate and this compound in toluene. Stir for 10 minutes to allow for complex formation.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Illustrative Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L₂) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'B(OH)₂ / Base) Pd(II)_Complex->Transmetalation Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar'(L₂) Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[1] The ligand plays a crucial role in facilitating both the oxidative addition and the C-N bond-forming reductive elimination steps. The steric and electronic properties of this compound make it a promising candidate for this transformation.

Causality Behind Experimental Choices

In the Buchwald-Hartwig amination, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine and generate the active amido species. The choice of a palladium precursor like Pd₂(dba)₃ is common as it is a stable source of Pd(0). The steric bulk of the 2,6-dimethylpiperidine ligand is anticipated to promote the reductive elimination of the arylamine product, a key step that is often rate-limiting. The choice of an aprotic, non-polar solvent like toluene is typical for this reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine using a palladium catalyst with this compound as the ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide.

  • Reagent Addition: Add the aryl bromide, the amine, and a magnetic stir bar to the Schlenk tube.

  • Catalyst Preparation: In a separate vial inside the glovebox, dissolve Pd₂(dba)₃ and this compound in anhydrous toluene.

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube, followed by the remaining anhydrous toluene.

  • Heating and Monitoring: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 2-16 hours), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Illustrative Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (R₂NH / Base) Pd(II)_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)-NR₂(L) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂

Buchwald-Hartwig Amination Catalytic Cycle

General Experimental Workflow

The successful execution of these catalytic reactions relies on a systematic and careful workflow, from reaction setup to product isolation and analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Prep Reagent & Glassware Preparation Inert_Atmosphere Establish Inert Atmosphere Reagent_Prep->Inert_Atmosphere Catalyst_Prep In-situ Catalyst Pre-formation Inert_Atmosphere->Catalyst_Prep Reaction_Setup Combine Reagents & Solvent Catalyst_Prep->Reaction_Setup Heating_Monitoring Heating & Reaction Monitoring (TLC/GC-MS) Reaction_Setup->Heating_Monitoring Quenching Reaction Quenching Heating_Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying_Concentration Drying & Solvent Removal Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

General Experimental Workflow

Conclusion and Future Outlook

This compound represents a promising class of ligands for palladium-catalyzed cross-coupling reactions. Its unique structural features, including steric bulk and the presence of two potential coordinating nitrogen atoms, offer opportunities for enhancing catalytic activity and stability. The protocols provided herein, based on established methodologies for related ligand systems, serve as a valuable starting point for researchers exploring the catalytic potential of this ligand. Further investigations into the synthesis of chiral derivatives of this compound could open new avenues in asymmetric catalysis, enabling the stereoselective synthesis of valuable chiral molecules for the pharmaceutical and agrochemical industries. Mechanistic studies will be crucial to fully elucidate the role of this ligand in the catalytic cycle and to guide the rational design of next-generation catalysts.

References

The Strategic Application of 1-Amino-2,6-dimethylpiperidine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Unique Piperidine Derivative

In the landscape of pharmaceutical development, the piperidine moiety is a cornerstone, integral to the structure of numerous therapeutic agents due to its conformational flexibility and ability to engage in critical intermolecular interactions.[1][2] Among the diverse array of piperidine derivatives, 1-Amino-2,6-dimethylpiperidine emerges as a particularly valuable building block. Its unique structure, featuring a primary amino group attached to the piperidine nitrogen and two methyl groups at the 2 and 6 positions, offers a confluence of reactivity and stereochemical control that can be strategically exploited in the synthesis of complex pharmaceutical intermediates.[3][4]

This technical guide provides an in-depth exploration of the applications of this compound, moving beyond a mere recitation of facts to elucidate the underlying chemical principles and practical considerations that guide its use in modern drug discovery and development.[5]

Core Applications in Medicinal Chemistry

The primary utility of this compound in pharmaceutical synthesis lies in its capacity to serve as a versatile synthon for the introduction of the N-aminopiperidine scaffold. This is particularly relevant in the construction of:

  • Novel Amide-Based Therapeutics: The exocyclic primary amino group readily participates in acylation reactions with carboxylic acids and their derivatives to form stable amide bonds.[6] This allows for the facile incorporation of the 2,6-dimethylpiperidine unit into larger molecules, a common strategy in the design of enzyme inhibitors and receptor antagonists.

  • Chiral Intermediates: The presence of two stereocenters at the 2 and 6 positions of the piperidine ring means that this compound can exist as chiral isomers.[7] When used in its enantiomerically pure form, it can act as a chiral auxiliary, guiding the stereochemical outcome of subsequent reactions to produce enantiomerically pure drug candidates, thereby enhancing therapeutic efficacy and minimizing off-target effects.[1]

  • Constrained Peptidomimetics: The rigid, cyclic nature of the piperidine core can be used to mimic peptide structures.[1] By incorporating this compound into a peptide backbone, researchers can develop more stable and orally bioavailable drug candidates that retain the biological activity of the parent peptide.

Synthetic Workflow: Amide Bond Formation

The formation of an amide bond is a cornerstone of organic synthesis and a frequent application of this compound. The following diagram illustrates a general workflow for the acylation of this compound with a generic carboxylic acid.

G cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_product Product 1_Amino_2_6_dimethylpiperidine This compound Nucleophilic_Attack Nucleophilic Attack 1_Amino_2_6_dimethylpiperidine->Nucleophilic_Attack Carboxylic_Acid R-COOH (Carboxylic Acid) Activated_Acid Activated Carboxylic Acid (e.g., O-acylisourea) Carboxylic_Acid->Activated_Acid Activation Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Coupling_Reagent->Activated_Acid Activated_Acid->Nucleophilic_Attack Amide_Product N-(2,6-dimethylpiperidin-1-yl)amide Nucleophilic_Attack->Amide_Product Amide Bond Formation

Caption: General workflow for the synthesis of N-(2,6-dimethylpiperidin-1-yl)amides.

Detailed Protocol: Synthesis of N-(2,6-dimethylpiperidin-1-yl)benzamide

This protocol provides a representative example of an amide coupling reaction using this compound and benzoic acid. The choice of dicyclohexylcarbodiimide (DCC) as a coupling agent is common for its efficiency in promoting amide bond formation.[7]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound128.221.28 g10
Benzoic Acid122.121.22 g10
Dicyclohexylcarbodiimide (DCC)206.332.27 g11
4-Dimethylaminopyridine (DMAP)122.170.12 g1
Dichloromethane (DCM), anhydrous-50 mL-
Saturated aqueous sodium bicarbonate-20 mL-
Brine-20 mL-
Anhydrous magnesium sulfate---
Experimental Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.22 g, 10 mmol) and 4-dimethylaminopyridine (0.12 g, 1 mmol).

  • Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature until all solids have dissolved.

  • Addition of Amine: To the stirred solution, add this compound (1.28 g, 10 mmol) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon addition of the coupling agent and to minimize potential side reactions.

  • Addition of Coupling Agent: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU precipitate.

    • Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(2,6-dimethylpiperidin-1-yl)benzamide.

Scientific Rationale and Causality

  • Choice of Coupling Reagent: DCC is a widely used carbodiimide for amide bond formation. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the primary amino group of this compound.

  • Role of DMAP: 4-Dimethylaminopyridine acts as a catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which accelerates the rate of acylation.[7]

  • Temperature Control: Cooling the reaction to 0 °C during the addition of DCC is important to prevent the formation of the N-acylurea byproduct, which can occur through the rearrangement of the O-acylisourea intermediate at higher temperatures.

  • Work-up Procedure: The aqueous washes with sodium bicarbonate and brine are performed to remove any unreacted benzoic acid and water-soluble byproducts. The filtration step is essential for removing the insoluble dicyclohexylurea.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to readily form amide bonds, coupled with its inherent chirality, provides medicinal chemists with a powerful tool for the construction of complex and stereochemically defined molecules.[1][5] Future applications will likely focus on the development of novel catalytic systems that utilize the unique properties of this and related piperidine derivatives to achieve even greater efficiency and selectivity in the synthesis of next-generation therapeutics.

References

Application Note: A Scalable and Robust Synthesis of 1-Amino-2,6-dimethylpiperidine for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed, scalable, and field-tested protocol for the synthesis of 1-Amino-2,6-dimethylpiperidine, a valuable building block in medicinal chemistry and organic synthesis.[1] The described two-step synthetic route commences with the catalytic hydrogenation of 2,6-lutidine to afford 2,6-dimethylpiperidine, followed by an electrophilic N-amination using hydroxylamine-O-sulfonic acid. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, process safety considerations, and detailed analytical characterization. The protocols herein are designed to be self-validating, ensuring reproducibility and high purity of the final product, suitable for downstream applications.

Introduction: The Significance of Substituted Piperidines

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals. Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a versatile scaffold for introducing diverse functionalities. Specifically, substituted piperidines like this compound are of significant interest as they provide a synthetically accessible handle for the construction of more complex molecular architectures, including hydrazones and amides, which are precursors to potential anticonvulsant agents and HIV entry inhibitors.

This application note details a robust and scalable two-step synthesis of this compound, designed to be readily implemented in a standard laboratory or pilot plant setting. The chosen synthetic strategy prioritizes commercially available starting materials, operational safety, and high overall yield.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic pathway is a two-step process, as illustrated below. The rationale behind the selection of each step is grounded in established chemical principles, prioritizing efficiency and scalability.

Synthetic_Pathway 2,6-Lutidine 2,6-Lutidine Step1 Step 1: Catalytic Hydrogenation 2,6-Lutidine->Step1 H₂, PtO₂, Glacial Acetic Acid 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Step1->2,6-Dimethylpiperidine Step2 Step 2: N-Amination 2,6-Dimethylpiperidine->Step2 Hydroxylamine-O-sulfonic acid, NaOH This compound This compound Step2->this compound

Figure 1: Two-step synthetic workflow for this compound.

Step 1: Catalytic Hydrogenation of 2,6-Lutidine

The initial step involves the reduction of the aromatic pyridine ring of 2,6-lutidine to the corresponding saturated piperidine.[2]

  • Choice of Catalyst and Conditions: While various catalysts can effect this transformation, Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is selected for its high activity and reliability in pyridine hydrogenations.[3][4] The reaction is performed under a hydrogen atmosphere in glacial acetic acid. The acidic solvent protonates the pyridine nitrogen, which facilitates the reduction of the otherwise electron-rich aromatic ring.[4] This method has been shown to be effective for a range of substituted pyridines.[3]

Step 2: Electrophilic N-Amination of 2,6-Dimethylpiperidine

The second step introduces the primary amino group onto the nitrogen of the piperidine ring.

  • Choice of Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) is a highly effective and commercially available reagent for the electrophilic amination of secondary amines.[5] The reaction proceeds via a nucleophilic attack of the secondary amine on the electron-deficient nitrogen of HOSA, with the sulfate group acting as a good leaving group. An excess of the piperidine substrate or the use of a base is necessary to neutralize the sulfonic acid byproduct. For scalability and to drive the reaction to completion, a molar excess of the piperidine and an aqueous solution of sodium hydroxide are employed.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.[6][7][8][9]

Step 1: Synthesis of 2,6-Dimethylpiperidine

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation Charge_Reactor Charge Parr reactor with 2,6-Lutidine and Acetic Acid Add_Catalyst Carefully add PtO₂ catalyst Charge_Reactor->Add_Catalyst Seal_Purge Seal reactor and purge with N₂ Add_Catalyst->Seal_Purge Pressurize Pressurize with H₂ (60-70 bar) Seal_Purge->Pressurize React Stir at room temperature for 24-48h Pressurize->React Vent_Filter Vent H₂ and filter catalyst through Celite® React->Vent_Filter Neutralize Neutralize with aq. NaOH Vent_Filter->Neutralize Extract Extract with an organic solvent Neutralize->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by distillation Dry_Concentrate->Purify

Figure 2: Experimental workflow for the catalytic hydrogenation of 2,6-Lutidine.

Materials:

  • 2,6-Lutidine (98%)

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

  • Sodium Hydroxide (pellets)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • To a high-pressure reactor (e.g., Parr apparatus), add 2,6-lutidine (1.0 mol, 107.15 g) and glacial acetic acid (500 mL).

  • Carefully add Platinum(IV) oxide (0.02 mol, 4.54 g) to the solution.

  • Seal the reactor and purge the headspace with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 60-70 bar.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C) for 24-48 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake remains wet with the solvent during filtration and quench with water after.

  • Cool the filtrate in an ice bath and slowly neutralize by adding a cold 50% (w/v) aqueous solution of sodium hydroxide until the pH is >12. Caution: This is a highly exothermic process.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2,6-dimethylpiperidine by fractional distillation under atmospheric pressure (b.p. ~127-129 °C) to yield a colorless liquid.

Step 2: Synthesis of this compound

Materials:

  • 2,6-Dimethylpiperidine (from Step 1)

  • Hydroxylamine-O-sulfonic acid (HOSA, 97%)

  • Sodium Hydroxide (pellets)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, prepare a solution of sodium hydroxide (1.2 mol, 48 g) in deionized water (150 mL) and cool to 10-15 °C.

  • To this solution, add 2,6-dimethylpiperidine (3.0 mol, 339.6 g). Stir until a homogeneous solution is obtained, maintaining the temperature below 20 °C.

  • In a separate beaker, carefully dissolve hydroxylamine-O-sulfonic acid (1.0 mol, 113.1 g) in deionized water (200 mL). Caution: HOSA is corrosive and can decompose exothermically.[10][11][12][13] Prepare this solution just before use and keep it cool.

  • Add the HOSA solution dropwise to the piperidine solution over 1-2 hours, ensuring the internal temperature does not exceed 30 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours.

  • Transfer the reaction mixture to a separatory funnel. The product will likely be in the upper organic layer. Separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine all organic layers and dry over anhydrous potassium carbonate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Data Summary and Characterization

ParameterStep 1: 2,6-DimethylpiperidineStep 2: this compound
Starting Material 2,6-Lutidine2,6-Dimethylpiperidine
Reagents H₂, PtO₂, Acetic AcidHOSA, NaOH
Typical Scale 1.0 mol1.0 mol (based on HOSA)
Expected Yield 80-90%65-75%
Physical Form Colorless LiquidColorless to Pale Yellow Liquid
Purity (by GC-MS) >98%>97%
Boiling Point ~127-129 °C (atm)~146-148 °C (atm)[14]

Characterization: The identity and purity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Process Safety and Handling

  • 2,6-Lutidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Platinum(IV) oxide: May cause respiratory irritation. The spent catalyst can be pyrophoric upon exposure to air. Handle with care and keep wet.

  • Hydrogen Gas: Extremely flammable gas. Use in a well-ventilated area away from ignition sources and with appropriate pressure-rated equipment.

  • Hydroxylamine-O-sulfonic acid (HOSA): Corrosive. Causes severe skin burns and eye damage.[10][11][12][13] Handle with extreme care in a fume hood. Avoid inhalation of dust.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The dissolution in water is highly exothermic.

  • 2,6-Dimethylpiperidine: Flammable liquid. Corrosive. Causes severe skin burns and eye damage.[8][9]

  • This compound: Toxic and potentially flammable.[14] Avoid contact with skin and eyes and inhalation of vapors.[7]

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of high-purity this compound. By employing a two-step sequence of catalytic hydrogenation followed by electrophilic N-amination, this valuable synthetic intermediate can be produced in good overall yield from readily available starting materials. The emphasis on operational safety and detailed procedural steps ensures that this guide is a practical resource for researchers in both academic and industrial settings, facilitating the advancement of projects that rely on this versatile building block.

References

Application Notes and Protocols for the Purification of 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the purification of 1-Amino-2,6-dimethylpiperidine, a critical building block and catalyst in pharmaceutical and chemical synthesis.[1] Recognizing that the purity of this reagent is paramount for reproducible and high-yielding downstream applications, we present detailed protocols for three primary purification techniques: Fractional Vacuum Distillation, Preparative Column Chromatography, and Acid-Base Extraction with Salt Recrystallization. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Importance of Purity

This compound (C₇H₁₆N₂, Molar Mass: 128.22 g/mol ) is a colorless to light yellow liquid that serves as a versatile intermediate and reactant.[1][2][3] It is utilized in the synthesis of a wide range of compounds, including potential anticonvulsant agents and HIV entry inhibitors. The presence of impurities, such as unreacted starting materials (e.g., 2,6-dimethylpyridine, 2,6-dimethylpiperidine), reaction by-products, or stereoisomers, can lead to unpredictable reaction outcomes, reduced yields, and complications in the purification of the final product.[4] Therefore, achieving high purity of this compound is a critical first step in any synthetic workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₁₆N₂[1][2]
Molar Mass128.22 g/mol [1]
AppearanceColorless to light yellow liquid[1]
Density0.865 g/mL at 25 °C[1]
Boiling Point65-80 °C at 30 mmHg[1]
Refractive Index (n20/D)1.465
Flash Point42 °C (107.6 °F)

Core Purification Protocols

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. We present three robust methods, each with distinct advantages.

Method 1: Fractional Vacuum Distillation

Principle of Causality: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of this compound is significantly lowered, preventing thermal degradation that might occur at its atmospheric boiling point. This method is highly effective for removing non-volatile residues and impurities with boiling points that differ by at least 20-25 °C from the target compound.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask (or a multi-limb adapter for collecting different fractions), and a thermometer. Connect the system to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Slowly and carefully reduce the pressure in the system to the target pressure (e.g., 30 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which may contain volatile impurities.

    • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point (65-80 °C at 30 mmHg), switch to a clean receiving flask and collect the main fraction.[1] Monitor the refractive index of the distillate to confirm purity.

    • Final Fraction: As the distillation proceeds, if the temperature rises or fluctuates, it indicates the presence of higher-boiling impurities. Stop the distillation before the flask goes to dryness.

  • System Shutdown: Allow the system to cool completely before slowly reintroducing air to release the vacuum.

Trustworthiness & Validation: The purity of each collected fraction should be assessed by Gas Chromatography (GC) or ¹H NMR spectroscopy. A successful purification will show a single major peak in the GC chromatogram corresponding to the product.

G cluster_setup Setup cluster_process Process cluster_analysis Analysis & Product A Assemble Fractional Distillation Apparatus B Charge Flask with Crude Amine A->B C Apply Vacuum (e.g., 30 mmHg) B->C D Gentle Heating C->D E Collect Fore-run (Low-boiling impurities) D->E F Collect Main Fraction (65-80 °C) E->F G Stop Distillation F->G H Cool System & Release Vacuum G->H I Analyze Purity (GC, NMR) H->I J Pure 1-Amino-2,6- dimethylpiperidine I->J

Caption: Workflow for Fractional Vacuum Distillation.

Method 2: Preparative Column Chromatography

Principle of Causality: This method relies on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent). Due to its basic nature, this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and recovery. This is overcome by deactivating the silica with a base or by using a less acidic stationary phase like alumina.

Experimental Protocol:

  • Stationary Phase Preparation:

    • Option A (Recommended): Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% (v/v) and mix thoroughly. This neutralizes the acidic sites.

    • Option B: Use neutral alumina as the stationary phase.

  • Column Packing: Pour the slurry into a chromatography column and allow the stationary phase to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica/alumina.

  • Eluent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like Hexane or Dichloromethane (DCM) and a polar solvent like Ethyl Acetate (EtOAc) or Methanol (MeOH). Crucially, add 0.5-1% Et₃N to all eluent mixtures to prevent streaking. A typical gradient might be from 100% DCM to 95:5 DCM:MeOH.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the initial eluent. Carefully apply the solution to the top of the column bed.

  • Elution: Begin passing the eluent through the column. Start with the least polar solvent mixture and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC. The amine can be visualized by staining the TLC plate with ninhydrin or potassium permanganate.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent and triethylamine using a rotary evaporator.

Trustworthiness & Validation: TLC analysis of the combined fractions should show a single spot. Further confirmation of purity and identity should be obtained via NMR spectroscopy and Mass Spectrometry.

G A Select Stationary Phase (Silica + Et3N or Alumina) B Pack Column A->B C Determine Eluent via TLC (Add 0.5% Et3N) B->C D Load Crude Sample C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G G->E Impure H Combine Pure Fractions G->H Single Spot I Remove Solvent via Rotary Evaporation H->I J Pure Product I->J

Caption: Workflow for Preparative Column Chromatography.

Method 3: Acid-Base Extraction and Salt Recrystallization

Principle of Causality: This classic chemical method exploits the basicity of the amine functional group. The free amine, which is soluble in organic solvents, can be protonated with an acid to form an ammonium salt. This salt is typically soluble in water but insoluble in non-polar organic solvents. This differential solubility allows for the separation of the amine from neutral or acidic impurities. The salt can then be isolated and purified by recrystallization, a process where a solid compound is dissolved in a hot solvent and then allowed to slowly cool, forming pure crystals and leaving impurities behind in the solution.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). The amine will react to form the hydrochloride salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Wash Step: Combine the aqueous layers and wash them once with diethyl ether or DCM to remove any remaining neutral organic impurities.

  • Amine Regeneration (for liquid product): Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12). The amine will deprotonate and may separate as an oil.

  • Organic Extraction: Extract the free amine from the basic aqueous solution using diethyl ether or DCM (3 times).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified liquid amine.

  • Salt Recrystallization (for solid product): After step 3, concentrate the acidic aqueous solution under vacuum to obtain the crude hydrochloride salt. Recrystallize the solid salt from a suitable solvent system, such as an ethanol/ethyl acetate mixture, to achieve high purity.[5] The pure solid salt can then be used directly or converted back to the free amine as needed.

G cluster_extraction Extraction cluster_regeneration Regeneration (to Free Amine) cluster_recrystallization Recrystallization (to Pure Salt) A Dissolve Crude Amine in Organic Solvent B Extract with 1M HCl (aq) A->B C Separate Layers (Amine Salt in Aqueous) B->C D Wash Aqueous Layer with Organic Solvent C->D E Basify Aqueous Layer (e.g., 2M NaOH) D->E I Evaporate Aqueous Layer to get Crude Salt D->I F Extract Free Amine into Organic Solvent E->F G Dry & Evaporate F->G H Pure Liquid Amine G->H J Recrystallize Salt from (e.g., Ethanol/EtOAc) I->J K Pure Crystalline Salt J->K

Caption: Workflow for Acid-Base Extraction and Purification.

Safety, Handling, and Storage

This compound is a flammable and toxic compound.[1] It is harmful by inhalation, in contact with skin, and if swallowed, and causes irritation to the eyes, respiratory system, and skin.[1]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with a face shield.[6]

  • Handling: Avoid contact with skin and eyes and inhalation of vapor.[6] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]

References

Comprehensive Analytical Characterization of 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-Amino-2,6-dimethylpiperidine. As a crucial intermediate in pharmaceutical synthesis, its purity, identity, and stability must be rigorously established.[1] This document moves beyond standard templates to offer an in-depth, logic-driven approach tailored to the specific chemical nature of this substituted hydrazine. We will explore chromatographic, spectroscopic, and titrimetric methods, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results. Protocols are designed as self-validating systems, grounded in authoritative references to support researchers in quality control, drug development, and synthetic chemistry.

Introduction and Physicochemical Profile

This compound (CAS 39135-39-2) is a substituted cyclic hydrazine derivative. Its structure, featuring a piperidine ring with two methyl groups and a primary amino group attached to the ring nitrogen, presents unique analytical challenges and opportunities. It serves as a reactant in the synthesis of various compounds, including amides and hydrazones, which can be developed as potential anticonvulsant agents or HIV entry inhibitors.[1] Accurate characterization is paramount to ensure the quality of starting materials and the integrity of the final products.

An understanding of its physicochemical properties is the foundation for method development. For instance, its volatility and thermal stability suggest that Gas Chromatography (GC) is a highly suitable technique for purity and impurity profiling.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₁₆N₂ [1][2][3]
Molecular Weight 128.22 g/mol [1][2][3]
Boiling Point 65-80 °C at 30 mmHg [1][2]
Density 0.865 g/mL at 25 °C [1][2]
Refractive Index (n20/D) 1.465 [1][2]
Appearance Colorless Liquid (Typical) [4]

| InChIKey | UAHWWAIVYPJROV-UHFFFAOYSA-N |[1][3] |

Chromatographic Analysis for Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of this compound. Given its volatility, Gas Chromatography (GC) is the preferred method for its simplicity and high resolution without the need for derivatization.

Logical Workflow for Analytical Characterization

The overall process involves a multi-technique approach to confirm identity, quantify purity, and elucidate structure.

cluster_0 Initial Assessment cluster_1 Definitive Identification cluster_2 Quantitative Analysis cluster_3 Final Report A Sample Receipt: This compound B Physicochemical Properties (Appearance, Solubility) A->B C Spectroscopic Analysis: MS, NMR, FTIR B->C Structural Confirmation D Purity by GC-FID B->D Purity & Impurities E Assay by Titrimetry B->E Potency/Assay C->D Method Specificity F Certificate of Analysis (Identity, Purity, Assay) D->F Data Consolidation E->F Data Consolidation

Caption: A comprehensive workflow for the analytical characterization of a chemical intermediate.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is the workhorse method for determining purity (as area percent) and detecting related volatile impurities. The choice of a mid-polarity column is critical. While a non-polar column (like a DB-1 or DB-5) can work, a mid-polarity column (e.g., DB-1701 or similar) often provides better peak shape for amines and can offer alternate selectivity for closely related impurities.[5]

Protocol: Purity Determination by GC-FID

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or isopropanol.

  • GC Conditions: The following table provides a robust starting point.

    Table 2: Recommended GC-FID Method Parameters

    Parameter Setting Rationale
    Column Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) or equivalent Mid-polarity phase provides good peak shape for amines and selectivity for potential impurities.
    Carrier Gas Helium, Constant Flow @ 1.2 mL/min Inert and provides good efficiency.
    Injection 1 µL, Split ratio 50:1 Prevents column overloading and ensures sharp peaks.
    Inlet Temp. 250 °C Ensures rapid and complete vaporization of the sample.
    Oven Program Initial: 60 °C, hold 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min Separates volatile components at the start and elutes higher-boiling impurities effectively.

    | Detector | FID at 280 °C | Universal detector for organic compounds, providing high sensitivity and a wide linear range. |

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the main peak area by the total area of all peaks, expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is indispensable for the definitive identification of the main component and for the structural elucidation of unknown impurities. The mass spectrum provides a molecular fingerprint.

Protocol: Identification by GC-MS

  • Instrumentation & Conditions: Use the same GC setup as for the FID analysis. The GC is coupled to a mass spectrometer.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Confirm the identity of the main peak by comparing its mass spectrum with a reference spectrum, such as the one available from the NIST Mass Spectrometry Data Center.[3]

    • Expected Fragmentation: The molecular ion (M⁺) is expected at m/z 128. Key fragments arise from the cleavage of the piperidine ring and the loss of the amino group or methyl radicals. The NIST database shows a prominent base peak, though the exact m/z is not specified in the abstract.[3] Analysis of similar structures like piperidine (m/z 84, M-1) or 1-aminopiperidine (m/z 99, M-1) suggests that alpha-cleavage is a dominant fragmentation pathway.[4][6]

A Prepare Sample (Dilute in Methanol) B Inject into GC A->B C Separation on Chromatographic Column B->C D Elution into MS Ion Source C->D E Electron Ionization (EI) & Fragmentation D->E F Mass Analyzer (Quadrupole) E->F G Detector F->G H Data Acquisition: Total Ion Chromatogram (TIC) & Mass Spectra G->H I Analysis: Compare Spectrum to NIST Library H->I

Caption: Experimental workflow for identification by Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide orthogonal, definitive evidence of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR should be performed. A combined experimental and theoretical study has been reported, providing a strong basis for spectral interpretation.[7][8]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra like COSY and HSQC.

  • Expected Spectral Features:

    Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

    Nucleus Group Expected Chemical Shift (ppm) Rationale & Key Features
    ¹H -CH- (C2, C6) ~2.5 - 3.0 Protons adjacent to the ring nitrogen.
    ¹H -CH₂- (C3, C4, C5) ~1.2 - 1.8 Methylene protons of the piperidine ring.
    ¹H -CH₃ (on C2, C6) ~1.0 - 1.2 Doublet, coupled to the adjacent -CH proton.
    ¹H -NH₂ ~1.5 - 3.5 (broad) Broad, exchangeable proton signal; position is concentration and solvent dependent.
    ¹³C -CH- (C2, C6) ~50 - 60 Carbons alpha to the ring nitrogen.
    ¹³C -CH₂- (C3, C5) ~30 - 40 Methylene carbons beta to the ring nitrogen.
    ¹³C -CH₂- (C4) ~20 - 30 Methylene carbon gamma to the ring nitrogen.

    | ¹³C | -CH₃ (on C2, C6) | ~15 - 25 | Methyl carbons. |

    Note: These are estimated ranges based on typical values for similar structures like 2,6-dimethylpiperidine and general principles.[9] Specific values have been calculated in theoretical studies.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of functional groups present in the molecule. It is a rapid and non-destructive technique.

Protocol: FTIR Analysis

  • Sample Preparation: Apply a thin film of the neat liquid sample between two salt (NaCl or KBr) plates.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands: A study has reported the experimental and theoretical vibrational spectra for this molecule.[8][10]

    Table 4: Key FTIR Absorption Bands for this compound

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    3400 - 3200 N-H Stretch Primary Amine (-NH₂)
    2985 - 2840 C-H Stretch Methyl (-CH₃) and Methylene (-CH₂)
    1650 - 1580 N-H Bend (Scissoring) Primary Amine (-NH₂)
    1470 - 1430 C-H Bend Methylene (-CH₂)

    | 1150 - 1050 | C-N Stretch | Aliphatic Amine |

    Note: The N-H stretching region for a primary amine typically shows two bands (symmetric and asymmetric stretching), which is a key diagnostic feature.[11]

Titrimetric Analysis for Assay Determination

While chromatographic purity gives a relative percentage, a titrimetric assay provides an absolute measure of the amount of active substance, which is critical for use in quantitative synthesis. As an organic base, this compound can be accurately assayed by non-aqueous acid-base titration.

Protocol: Non-Aqueous Potentiometric Titration

This method is superior to titrations in aqueous solution for many organic bases, as it provides a much sharper endpoint.

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

  • Sample Preparation: Accurately weigh approximately 150 mg of the sample into a clean, dry beaker. Add 50 mL of glacial acetic acid and stir until dissolved.

  • Instrumentation: An automatic potentiometric titrator with a glass-calomel combination electrode suitable for non-aqueous media.

  • Titration Procedure:

    • Immerse the electrode in the sample solution.

    • Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) as a function of titrant volume.

    • The endpoint is the point of maximum inflection on the titration curve, typically determined by the first or second derivative.

  • Calculation:

    • Assay (%) = (V × N × E) / W × 100

    • Where:

      • V = Volume of titrant consumed (mL)

      • N = Normality of the perchloric acid titrant

      • E = Equivalent weight of this compound (128.22 g/mol , assuming it acts as a monoacidic base)

      • W = Weight of the sample (mg)

A Accurately Weigh Sample B Dissolve in Glacial Acetic Acid A->B C Immerse pH Electrode & Stir B->C D Titrate with 0.1 N Perchloric Acid C->D E Record mV vs. Volume D->E F Determine Endpoint (Inflection Point) E->F G Calculate Assay (%) F->G

Caption: Workflow for the assay determination of an organic base by non-aqueous titration.

Summary and Method Selection

The choice of analytical method depends on the specific question being asked. This table provides a guide for selecting the appropriate technique.

Table 5: Comparison of Recommended Analytical Methods

Technique Primary Application Key Advantages Limitations
GC-FID Purity, Impurity Profile High resolution, quantitative, robust. Does not provide structural information.
GC-MS Identity Confirmation, Impurity ID Definitive identification, high sensitivity. Less quantitative than FID without specific calibration.
NMR Unambiguous Structure Elucidation Provides complete structural map (connectivity). Lower sensitivity, requires higher sample amount.
FTIR Functional Group Confirmation Fast, non-destructive, simple. Not suitable for quantification or complex mixtures.

| Titration | Absolute Assay (Potency) | High precision, primary method for assay. | Non-specific; titrates all basic components. |

By employing this multi-faceted analytical strategy, researchers and drug development professionals can ensure a thorough and scientifically rigorous characterization of this compound, underpinning the quality and safety of subsequent synthetic products.

References

Topic: The Reaction of 1-Amino-2,6-dimethylpiperidine with Aldehydes and Ketones: A Guide to Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2,6-dimethylpiperidine is a versatile bifunctional reagent whose reaction with aldehydes and ketones provides a reliable pathway to sterically hindered hydrazones. The inherent structural features of this N-amino piperidine derivative, specifically the cis- or trans-dimethyl substitution pattern, offer unique steric control that is highly valuable in modern organic synthesis. This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols for the synthesis of hydrazones from both aldehydic and ketonic substrates, and a discussion of the applications of these products in fields such as medicinal chemistry and stereoselective synthesis.

Introduction and Theoretical Background

The condensation of primary amines with carbonyl compounds to form imines is a cornerstone of organic chemistry.[1][2] When the amine is a hydrazine derivative (containing an N-N bond), the resulting C=N-N linkage forms a hydrazone.[3][4] this compound serves as a cyclic hydrazine, offering a pre-defined stereochemical and conformational framework.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties.[5][6] The addition of the 1-amino group transforms it into a powerful synthetic tool. The defining characteristic of this compound is the presence of two methyl groups at the C2 and C6 positions. These groups flank the reactive nitrogen center, creating a sterically demanding environment that can be exploited to influence the stereochemical outcome of subsequent reactions.[7][8]

Reaction Mechanism: Hydrazone Formation

The reaction proceeds via a two-stage, acid-catalyzed nucleophilic addition-elimination mechanism.[1][9][10]

  • Nucleophilic Addition: The terminal amino group (-NH₂) of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A rapid proton transfer from the nitrogen to the oxygen atom yields a neutral carbinolamine intermediate.

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen atom assists in the elimination of a water molecule, forming a resonance-stabilized iminium-like cation.

  • Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the final, neutral hydrazone product and regenerating the acid catalyst.

Crucially, the reaction is pH-sensitive. Optimal rates are typically observed in weakly acidic conditions (pH 4-6).[1] In strongly acidic solutions, the nucleophilic amino group becomes fully protonated, rendering it unreactive. Conversely, under neutral or basic conditions, the protonation of the carbinolamine hydroxyl group (the prerequisite for elimination) is inefficient.[1]

reaction_mechanism Figure 1: General Mechanism of Hydrazone Formation cluster_carbonyl cluster_amine cluster_intermediate Carbinolamine cluster_product Hydrazone R1 C1 C R1->C1 R2 R2->C1 O1 O O1->C1 N1 H₂N N1->C1 1. Nucleophilic Attack 2. Proton Transfer Piperidine N-R³ N1->Piperidine C2 C O2 OH C2->O2 N2 NH C2->N2 R3 C2->R3 R4 C2->R4 C3 C C2->C3 3. Dehydration (-H₂O) H2O H₂O Piperidine2 N-R³ N2->Piperidine2 N3 N C3->N3 R5 C3->R5 R6 C3->R6 Piperidine3 N-R³ N3->Piperidine3 cluster_carbonyl cluster_carbonyl cluster_amine cluster_amine cluster_intermediate cluster_intermediate cluster_product cluster_product

Caption: Figure 1: General Mechanism of Hydrazone Formation.

Applications in Research and Drug Development

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous drug classes including antihistamines, antipsychotics, and analgesics.[6] The synthesis of novel piperidine derivatives is therefore of great interest.[5][11] The hydrazones formed from this compound are stable intermediates that can be used in a variety of synthetic transformations:

  • Chiral Auxiliaries: When a chiral enantiomer of this compound is used, the resulting hydrazones can direct subsequent reactions, such as alkylations, in a stereoselective manner.

  • Ligand Synthesis: Hydrazones are effective ligands for transition metals, and their complexes have applications in catalysis and materials science.[12]

  • Bioisosteric Replacement: The hydrazone group can serve as a bioisostere for other functional groups in drug design, potentially improving binding affinity or metabolic stability.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative aldehyde and ketone substrates.

General Workflow

workflow prep Reagent Preparation & Stoichiometry Calculation setup Reaction Setup (Solvent, Catalyst, Atmosphere) prep->setup reaction Reaction (Heating/Stirring) setup->reaction monitor Monitoring (TLC/LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup & Extraction monitor->workup Proceed upon completion purify Purification (Column Chromatography) workup->purify char Characterization (NMR, IR, MS) purify->char product Final Product char->product

Caption: Figure 2: Standard Experimental Workflow.

Physicochemical and Safety Data

Before beginning any experiment, it is crucial to be aware of the properties and hazards of the reagents.

PropertyThis compound
CAS Number 39135-39-2[13][14][15]
Molecular Formula C₇H₁₆N₂[14][15]
Molecular Weight 128.22 g/mol [14]
Appearance Colorless to light yellow liquid[13]
Boiling Point 65-80 °C at 30 mmHg[13]
Density ~0.865 g/mL at 25 °C[13]
Safety Hazards Toxic & Corrosive: Harmful by inhalation, in contact with skin, and if swallowed. Causes skin and eye irritation.[13]
Handling Precautions Wear suitable protective clothing, gloves, and eye/face protection. Handle in a well-ventilated fume hood. Keep away from ignition sources.[13]
Protocol 1: Reaction with an Aldehyde (Benzaldehyde)

Objective: To synthesize (E)-1-(benzylideneamino)-2,6-dimethylpiperidine.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)
This compound128.2210.01.281.48
Benzaldehyde106.1210.01.061.02
Glacial Acetic Acid60.05catalytic-~0.1
Ethanol (Anhydrous)---30
Ethyl Acetate---As needed
Hexanes---As needed
Saturated aq. NaHCO₃---As needed
Brine---As needed
Anhydrous MgSO₄---As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.28 g, 10.0 mmol).

  • Dissolve the amine in 30 mL of anhydrous ethanol.

  • Add benzaldehyde (1.06 g, 10.0 mmol) to the solution dropwise with stirring.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the pure hydrazone.

  • Expected Yield: 85-95%.

Protocol 2: Reaction with a Ketone (Acetophenone)

Objective: To synthesize (E)-2,6-dimethyl-1-(1-phenylethylideneamino)piperidine.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)
This compound128.2210.01.281.48
Acetophenone120.1510.01.201.17
p-Toluenesulfonic acid (p-TsOH)172.200.50.086-
Toluene---40
Ethyl Acetate---As needed
Saturated aq. NaHCO₃---As needed
Brine---As needed
Anhydrous Na₂SO₄---As needed

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.28 g, 10.0 mmol), acetophenone (1.20 g, 10.0 mmol), p-toluenesulfonic acid (86 mg, 0.5 mmol), and 40 mL of toluene.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C). The reaction is driven by the azeotropic removal of water, which collects in the Dean-Stark trap.

  • Continue reflux for 6-12 hours, or until no more water is collected.

  • Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the final product.

  • Expected Yield: 70-85%. Note: Reactions with ketones are generally slower and may require more forcing conditions than with aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient catalyst; catalyst deactivated.Add more acid catalyst. Ensure anhydrous conditions, as water can inhibit the reaction.
Reagents are not pure.Check the purity of the aldehyde/ketone; distill if necessary.
Incomplete Reaction Reaction time is too short; insufficient heating.Increase reaction time and/or temperature. For ketones, ensure azeotropic removal of water is efficient.
Multiple Products Side reactions; product degradation.Lower the reaction temperature. Use a milder catalyst. Ensure the pH is not too low, which can cause side reactions.
Difficult Workup Emulsion formation during extraction.Add more brine to the aqueous layer to break the emulsion. Filter through a pad of celite if necessary.

References

Application Notes & Protocols: Enhancing Peptide Synthesis Efficacy by Mitigating Aggregation with Pseudoproline Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial inquiries regarding the use of 1-Amino-2,6-dimethylpiperidine in peptide synthesis did not yield established protocols within standard solid-phase peptide synthesis (SPPS) literature for the purpose of aggregation disruption. The core challenge of peptide chain aggregation is a significant bottleneck in the synthesis of complex or "difficult" sequences. The scientifically validated and widely adopted solution to this problem is the strategic incorporation of Pseudoproline Dipeptides . Therefore, this guide has been structured to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth technical guide on the application of Pseudoproline Dipeptides, a field-proven strategy to enhance synthetic outcomes.

Part 1: The Fundamental Challenge—Peptide Aggregation in SPPS

In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin. As the chain elongates, particularly in sequences containing hydrophobic residues, it can fold and form intermolecular hydrogen bonds with neighboring chains. This self-association leads to the formation of stable β-sheet secondary structures, a phenomenon known as aggregation.[1][2]

Aggregation severely hampers the efficiency of the synthesis process. The aggregated chains shield the N-terminal amine, preventing it from being accessible for deprotection and subsequent coupling reactions. This steric hindrance results in:

  • Incomplete Coupling: The incoming activated amino acid cannot efficiently reach the N-terminus, leading to deletion sequences.

  • Poor Solvation: The aggregated peptide-resin complex swells poorly in standard solvents like Dimethylformamide (DMF), further reducing reagent accessibility.[3]

  • Failed Syntheses: In severe cases, aggregation can halt the synthesis entirely, resulting in low yields of the target peptide and complex, difficult-to-purify crude products.[4]

Part 2: The Solution—Pseudoproline Dipeptides

First described by Wöhr and Mutter, pseudoproline dipeptides are a transformative tool designed to disrupt the formation of these problematic secondary structures during SPPS.[5]

What are Pseudoproline Dipeptides?

Pseudoproline dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) that are incorporated into the peptide sequence as a pre-formed dipeptide unit.[5][6] They are created by reacting the side-chain hydroxyl (Ser/Thr) or thiol (Cys) group with an aldehyde or ketone to form a cyclic oxazolidine or thiazolidine structure, respectively.[5]

This five-membered ring introduces a "kink" into the peptide backbone, similar to the conformation induced by a natural proline residue.[7] This structural disruption is the key to their function. The native Ser, Thr, or Cys residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[7][8]

Mechanism of Action

The power of pseudoprolines lies in their ability to act as temporary, reversible structure-breakers.

  • Disruption of β-Sheets: The proline-like kink forcibly disrupts the planarity of the peptide backbone, preventing the formation of the interchain hydrogen bonds necessary for β-sheet aggregation.[6][7]

  • Enhanced Solvation: By breaking up aggregates, the peptide chains become better solvated by the synthesis solvents (e.g., DMF), which dramatically improves the kinetics of both the Fmoc-deprotection and coupling steps.[5]

  • Improved Yield and Purity: The prevention of aggregation leads to more efficient and complete reactions at every cycle of the synthesis. This translates directly to higher yields of the desired full-length peptide and a cleaner crude product, simplifying subsequent HPLC purification.[5][7]

cluster_0 Standard SPPS with Aggregation cluster_1 SPPS with Pseudoproline Dipeptide Chain1 Peptide Chain 1 (Growing on Resin) HBond Interchain H-Bonding (β-Sheet Formation) Chain1->HBond Chain2 Peptide Chain 2 (Growing on Resin) Chain2->HBond Block Blocked N-Terminus HBond->Block Block->Chain1 Coupling Incoming Amino Acid Fails to Couple Block->Coupling Incomplete Reaction Chain3 Peptide Chain 3 (with Pseudoproline) Kink Proline-like 'Kink' Disrupts Backbone Chain3->Kink Exposed Accessible N-Terminus Kink->Exposed Success Efficient Coupling Occurs Exposed->Success Complete Reaction

Mechanism: Pseudoproline dipeptides prevent aggregation.

Part 3: Strategic Application Guidelines

The success of pseudoprolines is highly dependent on their strategic placement within the peptide sequence. While empirical, the following guidelines provide a robust starting point for designing a synthesis strategy.[5]

GuidelineRationaleSource
Placement Insert pseudoprolines every 5-6 amino acid residues for optimal disruption.[7][9]
Spacing Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a natural proline.[7][9]
Hydrophobicity If possible, place the pseudoproline unit just before a known hydrophobic or aggregation-prone region.[7]
Context Ideal for long peptides (>30 aa), cyclic peptides, and sequences known to be "difficult".[5][7]

Part 4: Experimental Protocols

The most common and efficient method for using this technology is to incorporate commercially available, pre-formed Fmoc-protected pseudoproline dipeptides.

Protocol: Incorporation of a Pseudoproline Dipeptide in Automated Fmoc-SPPS

This protocol outlines the steps for incorporating a dipeptide such as Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH into a growing peptide chain on an automated synthesizer.

Materials:

  • Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide for peptide amides, 2-Chlorotrityl chloride for protected acids).

  • Solvents: High-purity DMF, Dichloromethane (DCM).

  • Amino Acids: Standard Fmoc-protected amino acids and the desired Fmoc-pseudoproline dipeptide.

  • Deprotection Solution: 20% Piperidine in DMF (v/v).[10]

  • Coupling Reagents: 0.5 M solution of HBTU or HATU in DMF.

  • Activator Base: 2 M solution of Diisopropylethylamine (DIPEA) in NMP or DMF.

  • Cleavage Cocktail: Reagent R (e.g., 90% TFA, 5% Thioanisole, 3% Ethanedithiol, 2% Anisole) or similar standard cocktail appropriate for the peptide's sequence.

Start Start Cycle (Resin with Peptide) Deprotect Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Step 2: DMF Wash (Multiple) Deprotect->Wash1 Couple Step 3: Couple Dipeptide (Fmoc-Xaa-ΨPro-OH + HBTU/DIPEA) Wash1->Couple Wash2 Step 4: DMF Wash (Multiple) Couple->Wash2 Next Proceed to Next Standard AA Cycle Wash2->Next

Workflow: SPPS cycle for pseudoproline dipeptide incorporation.

Methodology:

  • Resin Preparation:

    • Place the required amount of resin in the reaction vessel of the automated synthesizer.

    • Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction conditions.[3]

  • Standard Elongation:

    • Perform standard automated SPPS cycles (Fmoc deprotection, washing, coupling, washing) to elongate the peptide chain up to the point of pseudoproline insertion.

  • Pseudoproline Dipeptide Coupling Cycle:

    • Fmoc Deprotection: The synthesizer will perform a standard Fmoc deprotection on the N-terminal residue of the resin-bound peptide using 20% piperidine in DMF.[10][11]

    • Washing: The resin is thoroughly washed with DMF to remove all traces of piperidine.

    • Activation and Coupling:

      • In a separate vial, the Fmoc-pseudoproline dipeptide (typically 3-4 equivalents relative to resin loading) is pre-activated with a coupling reagent (e.g., HBTU, 3-4 eq.) and an activator base (e.g., DIPEA, 6-8 eq.) in DMF for 2-5 minutes.

      • The activated dipeptide solution is transferred to the reaction vessel containing the resin.

      • Allow the coupling reaction to proceed for 1-2 hours. Due to the slightly increased steric bulk, a longer coupling time compared to standard amino acids is recommended to ensure completion.

    • Washing: Following the coupling, the resin is again washed extensively with DMF to remove excess reagents and byproducts.

  • Continue Synthesis:

    • Resume standard automated SPPS cycles for the remaining amino acids in the sequence. The next coupling will be to the N-terminal Fmoc group of the newly added pseudoproline dipeptide.

  • Final Cleavage and Deprotection:

    • Once the full sequence is assembled, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a standard TFA cleavage cocktail for 2-4 hours at room temperature.[10]

    • Crucially, the acidic conditions of the TFA cocktail will hydrolyze the oxazolidine/thiazolidine ring, converting the pseudoproline back into its native Ser, Thr, or Cys residue. [7]

    • Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and dry under vacuum.[10]

  • Analysis:

    • Analyze the crude product by analytical HPLC to assess purity and by LC-MS to confirm the correct molecular weight of the final, intended peptide.[8]

Part 5: Advantages and Limitations

AdvantagesLimitations
Enhanced Yield & Purity: Can increase yields up to 10-fold in highly aggregating sequences.[5]Cost: Pseudoproline dipeptides are significantly more expensive than standard Fmoc-amino acids.[5]
Improved Solubility: Fragments containing pseudoprolines are more soluble, aiding in purification and fragment condensation strategies.[5][7]Placement is Critical: Incorrect positioning can reduce effectiveness or fail to solve the aggregation issue.[5]
Broad Applicability: Useful for long peptides, cyclic peptides, and hydrophobic sequences.[5][7]Potential Side Reactions: Under harsh conditions like elevated temperatures in flow chemistry, unexpected side reactions can occur.[12]
Ease of Use: Incorporates using standard coupling protocols and is compatible with automated synthesizers.[5]Limited Variety: The range of commercially available pseudoproline dipeptides may not cover all desired sequence combinations.[5]
Reduces Side Reactions: Can help prevent aspartimide formation when the sequence is Asp-Ser/Thr by protecting the backbone amide.[7][13]

Conclusion

While not a panacea for all challenges in peptide synthesis, pseudoproline dipeptides are an indispensable tool for overcoming the critical hurdle of peptide chain aggregation. By temporarily inserting a structure-disrupting kink into the peptide backbone, they facilitate more efficient and complete synthesis of "difficult" sequences that would otherwise be inaccessible. Their strategic application leads to higher quality crude products, simplifies purification, and ultimately increases the success rate for producing complex and lengthy peptides for research and therapeutic development.

References

The Versatile N-Amino Heterocycle: 1-Amino-2,6-dimethylpiperidine as a Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unseen Potential in a Substituted Piperidine Scaffold

In the continuous quest for novel and effective agrochemicals, the exploration of unique molecular scaffolds is paramount. The piperidine ring is a well-established pharmacophore in both pharmaceuticals and agrochemicals, prized for its conformational flexibility and ability to introduce favorable physicochemical properties.[1] This application note delves into a specific, yet highly versatile derivative, 1-amino-2,6-dimethylpiperidine , as a strategic building block for the synthesis of new classes of fungicides, insecticides, and herbicides.

The introduction of a reactive primary amino group at the 1-position of the sterically hindered 2,6-dimethylpiperidine core opens up a rich field of synthetic possibilities. This exocyclic amine serves as a potent nucleophile and a convenient handle for constructing more complex molecular architectures, such as hydrazones and N-substituted heterocyclic systems, which are known to exhibit a wide range of biological activities.[2][3] The dimethyl substitution pattern on the piperidine ring can also contribute to improved stability, lipophilicity, and specific interactions with biological targets.

This guide provides a comprehensive overview of the chemical properties of this compound and detailed protocols for its application in the synthesis of agrochemically relevant compounds. We will explore its use in creating fungicidal rhodanine derivatives and insecticidal hydrazones, offering researchers and drug development professionals a practical toolkit for leveraging this valuable synthetic intermediate.

Physicochemical and Safety Profile of this compound

A thorough understanding of the starting material is critical for successful and safe experimentation. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 39135-39-2--INVALID-LINK--
Molecular Formula C₇H₁₆N₂--INVALID-LINK--
Molecular Weight 128.22 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquidChemBK
Boiling Point 65-80 °C at 30 mmHg--INVALID-LINK--
Density 0.865 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D 1.465--INVALID-LINK--

Safety Information: this compound is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application Protocol 1: Synthesis of Fungicidal N-(2,6-Dimethylpiperidin-1-yl)-Substituted Rhodanine Derivatives

Scientific Rationale: The rhodanine scaffold is a privileged structure in medicinal and agricultural chemistry, with numerous derivatives exhibiting potent antifungal activity.[4][5] The synthesis of N-substituted 3-aminorhodanines allows for the exploration of a diverse chemical space. By reacting this compound with an appropriate rhodanine precursor, we can generate novel compounds where the substituted piperidine moiety can influence the compound's solubility, stability, and interaction with fungal targets.

The following protocol describes a two-step synthesis of N-(2,6-dimethylpiperidin-1-yl)-substituted rhodanine derivatives, which are analogs of known antifungal agents.

G cluster_0 Step 1: Formation of Hydrazone Intermediate cluster_1 Step 2: Cyclization to Rhodanine Derivative A This compound C Hydrazone Intermediate A->C Methanol, rt B Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) B->C D Hydrazone Intermediate G N-(2,6-Dimethylpiperidin-1-yl)-Substituted Rhodanine D->G Base (e.g., Et3N), DMF E Carbon Disulfide E->G F Ethyl Chloroacetate F->G

Caption: Synthetic workflow for N-substituted rhodanine derivatives.

Experimental Protocol:

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of this compound (1.28 g, 10 mmol) in 20 mL of methanol, add a solution of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol) in 10 mL of methanol dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the hydrazone intermediate.

Step 2: Cyclization to the N-(2,6-Dimethylpiperidin-1-yl)-Substituted Rhodanine

  • In a round-bottom flask, dissolve the hydrazone intermediate (10 mmol) in 30 mL of dimethylformamide (DMF).

  • Add triethylamine (2.02 g, 20 mmol) to the solution and cool the mixture in an ice bath.

  • Slowly add carbon disulfide (0.91 g, 12 mmol) to the reaction mixture, followed by the dropwise addition of ethyl chloroacetate (1.47 g, 12 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure N-(2,6-dimethylpiperidin-1-yl)-substituted rhodanine derivative.

Expected Outcome: This protocol is expected to yield novel rhodanine derivatives with potential antifungal activity. The 2,6-dimethylpiperidine moiety is hypothesized to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate fungal cell membranes.

Application Protocol 2: Synthesis of Insecticidal Hydrazone Derivatives

Scientific Rationale: The hydrazone functional group (-C=N-NH-) is a key feature in a variety of agrochemicals, including insecticides.[6] The synthesis of hydrazones from this compound and various aldehydes or ketones is a straightforward and efficient method to generate a library of compounds for biological screening. The steric hindrance provided by the 2,6-dimethyl groups may enhance the stability of the resulting hydrazone and influence its binding to insect receptors.

G A This compound C Hydrazone Product A->C Ethanol, Catalytic Acetic Acid, Reflux B Aldehyde or Ketone (with desired R groups) B->C

Caption: General synthesis of hydrazone derivatives.

Experimental Protocol:

  • In a 50 mL round-bottom flask, combine this compound (1.28 g, 10 mmol) and the desired aldehyde or ketone (10 mmol) in 25 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Expected Outcome and Screening: This versatile protocol allows for the synthesis of a wide array of hydrazone derivatives. The resulting compounds can be screened for insecticidal activity against various pests, such as aphids, caterpillars, and beetles. Structure-activity relationship (SAR) studies can then be conducted by varying the aldehyde or ketone component to optimize biological activity.[7]

Conclusion and Future Directions

This compound represents a readily accessible and highly versatile building block for the development of novel agrochemicals. Its unique combination of a sterically hindered piperidine scaffold and a reactive primary amino group provides a powerful platform for synthetic innovation. The protocols detailed in this application note for the synthesis of fungicidal rhodanine derivatives and insecticidal hydrazones serve as a starting point for the exploration of this promising chemical space.

Future research should focus on the synthesis of a broader range of derivatives and comprehensive biological screening to identify lead compounds with potent and selective activity. Further optimization of these leads, guided by structure-activity relationship studies, could pave the way for the next generation of effective and sustainable crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Amino-2,6-dimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success. The sterically hindered nature of this diamine presents unique challenges, and this resource is intended to provide both theoretical understanding and practical solutions to common issues encountered during its synthesis and application.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and handling of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield During N-Amination of 2,6-Dimethylpiperidine

Question: I am attempting to synthesize this compound from 2,6-dimethylpiperidine, but I am consistently obtaining low yields or no desired product. What are the likely causes and how can I optimize the reaction?

Potential Causes & Solutions:

  • Steric Hindrance: The two methyl groups at the 2 and 6 positions of the piperidine ring create significant steric hindrance, making the nitrogen atom less accessible to the aminating agent.[1] This is often the primary reason for low reactivity.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Prolonging the reaction time can also favor the formation of the product.[1] It is a delicate balance, as excessive heat can lead to decomposition. Careful monitoring by TLC or GC-MS is recommended.

  • Choice of Aminating Agent: The reactivity of the aminating agent is critical.

    • Solution: Hydroxylamine-O-sulfonic acid (HOS) is a common and effective aminating agent for piperidines.[2] For highly hindered amines, more reactive reagents might be necessary, but this can also lead to side reactions. A careful selection based on literature precedents for similar hindered amines is advised.

  • Reaction Stoichiometry: An incorrect molar ratio of reactants can significantly impact the yield.

    • Solution: For the amination of piperidine with HOS, a cumulative mole ratio of piperidine to HOS of at least 2:1, and preferably around 3:1, is recommended to drive the reaction to completion and neutralize the sulfonic acid byproduct.[2]

  • Inadequate Mixing: In a heterogeneous reaction, poor mixing can limit the interaction between reactants.

    • Solution: Ensure vigorous stirring throughout the reaction, especially during the addition of reagents.

Experimental Workflow: N-Amination of 2,6-Dimethylpiperidine

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 2,6-dimethylpiperidine in an aqueous alkaline solution (e.g., NaOH) R1 Add HOS solution dropwise to the piperidine solution with vigorous stirring at a controlled temperature (e.g., 55±5 °C) P1->R1 P2 Prepare a fresh aqueous solution of Hydroxylamine-O-sulfonic acid (HOS) P2->R1 R2 Maintain a P:HOS mole ratio of ~3:1 R3 Monitor reaction progress by TLC or GC-MS R1->R3 W1 Add additional NaOH to ensure basicity R3->W1 W2 Separate the organic and aqueous phases W1->W2 W3 Extract the aqueous phase with a suitable organic solvent (e.g., ether) W2->W3 W4 Combine organic phases, dry over Na2SO4, and concentrate in vacuo W3->W4 P3 Purify by distillation or column chromatography W4->P3

Caption: Workflow for the synthesis of this compound.

Issue 2: Formation of Side Products

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these likely impurities and how can I minimize them?

Potential Causes & Solutions:

  • Over-alkylation: The product, this compound, is also a nucleophile and can react with any alkylating agents present, leading to more complex structures.[3]

    • Solution: Use a sufficient excess of the starting amine to outcompete the product for the electrophile.[3] Careful control of stoichiometry is key.

  • Decomposition: At elevated temperatures, the starting materials or the product might decompose.

    • Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature around 55±5 °C has been reported for the synthesis of 1-aminopiperidine.[2]

  • Oxidation: Amines can be susceptible to oxidation, especially in the presence of air and certain reagents.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Issue 3: Difficulty in Product Purification and Isolation

Question: I am struggling to purify this compound from the crude reaction mixture. What are the best practices for its isolation?

Potential Causes & Solutions:

  • Product Solubility: The product may have some solubility in the aqueous layer, leading to loss during work-up.[4]

    • Solution: Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery. Always check the aqueous layer by TLC to confirm that no product remains.[4]

  • Co-distillation with Solvent: If the product is volatile, it may be lost during solvent removal.[4]

    • Solution: Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. For highly volatile products, distillation is the preferred method of purification. This compound has a reported boiling point of approximately 146-148°C.[5]

  • Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult.

    • Solution: Adding brine (saturated NaCl solution) can help to break up emulsions. If an emulsion persists, filtering the mixture through a pad of Celite® can be effective.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a colorless to light yellow liquid.[5] It is soluble in water and some organic solvents like alcohols and ethers.[5] It is a toxic compound and should be handled with appropriate safety precautions.[5]

PropertyValueSource
Molecular Formula C₇H₁₆N₂[6][7]
Molecular Weight 128.22 g/mol [6]
Boiling Point ~146-148°C[5]
Melting Point ~ -40°C[5]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A combination of spectroscopic techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. A detailed analysis of the NMR spectra of this compound has been reported.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic peaks for N-H and C-N bonds. The FTIR spectrum of this compound has been documented.[9]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight.[7]

  • Thin-Layer Chromatography (TLC) and Gas Chromatography (GC): These techniques are useful for assessing the purity of the sample and for monitoring reaction progress.

Decision-Making Flowchart for Troubleshooting Low Yield

G start Low Yield of This compound q1 Is the reaction proceeding at all? (Check by TLC/GC-MS) start->q1 a1_yes Reaction is slow or incomplete q1->a1_yes Yes a1_no No product formation q1->a1_no No q2 Have you optimized the reaction conditions? a1_yes->q2 sol3 Consider a more reactive aminating agent. a1_no->sol3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol4 Check for product loss during work-up. a2_yes->sol4 sol1 Increase reaction temperature and/or time. a2_no->sol1 sol2 Ensure correct stoichiometry (P:HOS ~3:1). sol1->sol2 end Improved Yield sol2->end sol3->end sol4->end

Caption: A step-by-step guide to troubleshooting low reaction yields.

Q3: What are some common applications of this compound?

This compound can serve as a valuable intermediate in organic synthesis.[5] Its potential applications include:

  • Synthesis of amides. [6]

  • As a catalyst for hydrogenation and reduction reactions. [5]

  • As a coordination reagent to form complexes with metals for use in catalysis and materials science. [5]

  • As an intermediate in the synthesis of dyes, medicines, and pesticides. [5]

Q4: Are there any specific safety precautions I should take when working with this compound?

Yes, this compound is classified as a toxic and hazardous substance.[5]

  • Toxicity: It is harmful if inhaled, in contact with skin, or if swallowed.[5]

  • Irritation: It is irritating to the eyes, respiratory system, and skin.[5]

  • Flammability: It is flammable and should be kept away from open flames and high temperatures.[5]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[5]

  • Storage: Store in a cool, well-ventilated area away from sources of ignition.[5]

References

common side reactions with 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Amino-2,6-dimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions associated with this sterically hindered N-amino piperidine derivative. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

I. Understanding the Unique Reactivity of this compound

This compound is a valuable synthon, frequently employed in the synthesis of hydrazones, amides, and various heterocyclic structures.[1] However, its utility is intrinsically linked to its unique structural feature: the presence of two methyl groups at the 2 and 6 positions of the piperidine ring. This substitution pattern imparts significant steric hindrance around the exocyclic amino group, profoundly influencing its reactivity.

The lone pair of electrons on the exocyclic nitrogen is the primary site of nucleophilic attack. However, the flanking methyl groups act as "gatekeepers," restricting the approach of electrophiles. This steric shield is the root cause of many of the challenges encountered when working with this reagent. Understanding this fundamental principle is key to troubleshooting and optimizing your reactions.

II. Troubleshooting Guide: Common Side Reactions and Experimental Challenges

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

A. Hydrazone Formation

This compound is a common reagent for the synthesis of hydrazones from aldehydes and ketones. However, the reaction can be sluggish and prone to side reactions.

Q1: My hydrazone formation is extremely slow or stalls completely, resulting in a low yield. What's going on?

Probable Cause: The primary reason for slow hydrazone formation with this compound is the steric hindrance around the nucleophilic amino group. The bulky 2,6-dimethylpiperidine moiety significantly slows down the initial nucleophilic attack on the carbonyl carbon. Additionally, improper pH control can either fail to sufficiently activate the carbonyl group or deactivate the nucleophile.

Solutions & Scientific Rationale:

  • Optimize pH: Hydrazone formation is acid-catalyzed. A mildly acidic environment (pH 4-5) is optimal. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic this compound. However, excessively acidic conditions (pH < 4) will protonate the amino group of your reagent, rendering it non-nucleophilic and halting the reaction.

    • Protocol: Add a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture. Monitor the pH to maintain the optimal range.

  • Increase Reaction Temperature: To overcome the high activation energy barrier imposed by steric hindrance, increasing the reaction temperature is often necessary.

    • Protocol: Reflux the reaction mixture. The specific temperature will depend on the boiling point of your solvent.

  • Prolong Reaction Time: Due to the slower reaction kinetics, extended reaction times are typically required.

    • Protocol: Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours to days in some cases.

Q2: I'm observing a significant amount of a side product with a higher molecular weight than my expected hydrazone. What is it and how can I prevent it?

Probable Cause: You are likely observing the formation of an azine . This occurs when the initially formed hydrazone, which still possesses a reactive N-H bond, reacts with a second molecule of the aldehyde or ketone. This is particularly problematic if there is a localized excess of the carbonyl compound.

Solutions & Scientific Rationale:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the carbonyl compound to this compound.

  • Slow Addition: To prevent localized high concentrations of the carbonyl compound, add it dropwise to a solution of this compound. This ensures that the primary hydrazone formation is favored over the subsequent reaction to form the azine.

Experimental Workflow: Troubleshooting Hydrazone Formation

G start Low Yield of Hydrazone check_pH Is pH between 4 and 5? start->check_pH adjust_pH Adjust pH with catalytic acid (e.g., AcOH) check_pH->adjust_pH No check_temp Is the reaction at an elevated temperature? check_pH->check_temp Yes adjust_pH->check_pH increase_temp Increase temperature (reflux) check_temp->increase_temp No check_time Has the reaction run for an extended period? check_temp->check_time Yes increase_temp->check_time increase_time Increase reaction time and monitor by TLC/LC-MS check_time->increase_time No success Successful Hydrazone Synthesis check_time->success Yes increase_time->success side_product High MW Side Product Observed check_stoichiometry Is the stoichiometry 1:1? side_product->check_stoichiometry adjust_stoichiometry Adjust to a 1:1 molar ratio check_stoichiometry->adjust_stoichiometry No check_addition Was the carbonyl compound added slowly? check_stoichiometry->check_addition Yes adjust_stoichiometry->check_addition slow_addition Add carbonyl compound dropwise to the amine solution check_addition->slow_addition No check_addition->success Yes slow_addition->success

Caption: Troubleshooting workflow for hydrazone synthesis.

B. N-Acylation Reactions

The formation of amides via N-acylation is another common application of this compound.[1] Steric hindrance is also a major factor in these reactions.

Q3: My acylation reaction is giving a very low yield, even with a reactive acylating agent.

Probable Cause: The steric bulk of the 2,6-dimethylpiperidyl group is severely impeding the approach of the acylating agent to the exocyclic amino group. Even with reactive reagents like acyl chlorides, the reaction can be challenging.

Solutions & Scientific Rationale:

  • Use a Highly Reactive Acylating Agent: Standard coupling reagents may not be sufficient. Consider using more reactive acylating agents.

    • Protocol: Employ acyl chlorides or anhydrides. In particularly difficult cases, the use of a mixed anhydride or an activating agent like a carbodiimide with an additive such as N-hydroxysuccinimide might be necessary.

  • Elevated Temperatures: As with hydrazone formation, higher temperatures can help overcome the steric barrier.

    • Protocol: Conduct the reaction at elevated temperatures, being mindful of the potential for decomposition of the reactants or products.

  • Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base is crucial to scavenge the acid byproduct (e.g., HCl from an acyl chloride) without competing with the this compound as a nucleophile.

    • Protocol: Use bases such as triethylamine, diisopropylethylamine (Hünig's base), or 2,6-lutidine.

  • Consider a Less Hindered Analogue: If the steric hindrance of the 2,6-dimethylpiperidyl group is insurmountable for your specific substrate, you may need to consider a less hindered N-amino piperidine derivative if your synthetic strategy allows.

Data Summary: Impact of Steric Hindrance on Reactivity

Reaction TypeKey ChallengeRecommended ActionRationale
Hydrazone FormationSlow reaction rateOptimize pH (4-5), increase temperatureOvercomes steric hindrance and ensures proper activation/nucleophilicity
Hydrazone FormationAzine formationSlow addition of carbonyl, 1:1 stoichiometryPrevents reaction of the initial product with excess carbonyl
N-AcylationLow yieldUse highly reactive acylating agents, elevated temperatureForces the reaction to proceed despite the sterically hindered nucleophile
N-AcylationCompeting side reactionsUse a non-nucleophilic basePrevents the base from reacting with the acylating agent

III. Frequently Asked Questions (FAQs)

Q4: How should I store this compound to ensure its stability?

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2] It is a flammable liquid. To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture. Over time, exposure to air can lead to oxidation and the formation of impurities.

Q5: I've noticed my old bottle of this compound has a yellow to brownish color. Is it still usable?

The appearance of a yellow or brownish color is an indication of potential degradation. While it may still contain the desired compound, the purity is likely compromised. It is recommended to purify the material by distillation before use, or to use a fresh bottle for sensitive reactions. Technical grade this compound is often supplied at 90% purity, so some color may be present even in new bottles.

Q6: What are the likely decomposition products of this compound under harsh conditions (e.g., high heat)?

While specific studies on the thermal decomposition of this compound are not abundant, based on the thermal degradation of similar piperazine and piperidine derivatives, decomposition likely proceeds through radical mechanisms involving C-N and C-C bond cleavage.[3] This can lead to the formation of a complex mixture of smaller, volatile compounds. The mass spectrum of this compound shows fragmentation patterns that can give clues to its decomposition under electron ionization, which can simulate thermal stress to some extent.[4]

Q7: Can this compound undergo intramolecular reactions or rearrangements?

While not commonly reported as a side reaction under standard conditions, highly strained piperidine derivatives can undergo ring-opening or rearrangement reactions, especially under acidic conditions or at high temperatures. For this compound, such reactions are less likely due to the stability of the six-membered ring. However, in the presence of strong acids, protonation of the nitrogens followed by unforeseen cyclizations or rearrangements, though not typical, cannot be entirely ruled out in complex reaction mixtures.

Logical Relationship: Steric Hindrance and Reaction Outcomes

G steric_hindrance Steric Hindrance from 2,6-Dimethyl Groups slow_reaction Slower Reaction Rates steric_hindrance->slow_reaction hindered_base Requirement for Hindered, Non-nucleophilic Bases steric_hindrance->hindered_base less_side_reactions Reduced Unwanted Side Reactions at Nitrogen steric_hindrance->less_side_reactions Can be advantageous incomplete_reaction Incomplete Reactions / Low Yields slow_reaction->incomplete_reaction forcing_conditions Need for Forcing Conditions (e.g., High Temperature) incomplete_reaction->forcing_conditions decomposition Potential for Decomposition Under Forcing Conditions forcing_conditions->decomposition

Caption: Impact of steric hindrance on experimental outcomes.

IV. References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • ChemBK. (2024, April 9). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 90%, technical grade. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from --INVALID-LINK--

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50.

References

Technical Support Center: Managing Stereoselectivity in Reactions with 1-Amino-2,6-dimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the Technical Support Center for stereoselective reactions involving 1-amino-2,6-dimethylpiperidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of stereocontrol in your experiments. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction to this compound in Asymmetric Synthesis

While the Enders SAMP/RAMP hydrazone methodology, which utilizes (S)- and (R)-1-amino-2-methoxymethylpyrrolidine, is a widely recognized and powerful tool for the asymmetric α-alkylation of ketones and aldehydes, the principles of using chiral hydrazones extend to other chiral auxiliaries.[1][2][3] this compound, as a chiral diamine, can be employed to form chiral hydrazones, which, after deprotonation, generate azaenolates that can react stereoselectively with electrophiles. The steric hindrance provided by the two methyl groups on the piperidine ring plays a crucial role in directing the approach of the electrophile, thereby controlling the stereochemical outcome of the reaction.

The general workflow for these reactions involves three key steps:

  • Hydrazone Formation: Condensation of a ketone or aldehyde with a chiral this compound derivative.

  • Stereoselective Alkylation: Deprotonation with a strong base to form a chiral azaenolate, followed by reaction with an electrophile.[1][4]

  • Auxiliary Cleavage: Removal of the chiral auxiliary to yield the desired α-substituted carbonyl compound.[1]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound derivatives for stereoselective reactions.

Q1: What is the fundamental principle behind the stereoselectivity observed in reactions using chiral hydrazones derived from this compound?

A1: The stereoselectivity arises from the formation of a rigid, chelated azaenolate intermediate after deprotonation with a strong base like lithium diisopropylamide (LDA).[5] The chiral auxiliary, in this case, the 2,6-dimethylpiperidine moiety, creates a sterically biased environment. One face of the azaenolate is effectively blocked by the bulky piperidine ring, forcing the incoming electrophile to attack from the less hindered face.[2][6] This directed attack leads to the preferential formation of one diastereomer of the alkylated hydrazone.

Q2: I am observing low diastereoselectivity in my alkylation reaction. What are the potential causes and how can I improve it?

A2: Low diastereoselectivity can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Deprotonation: Ensure you are using a sufficiently strong and fresh solution of LDA. Incomplete deprotonation can lead to a mixture of reacting species and lower selectivity.

  • Azaenolate Geometry: The geometry of the azaenolate is critical for high stereoselectivity.[2] Factors like the solvent, temperature, and the presence of additives can influence the equilibrium between different azaenolate conformers. For SAMP/RAMP systems, an E(C=C) and Z(C-N) configuration is favored, leading to high selectivity.[2] While the specific preferences for this compound may differ, the principle remains the same.

  • Reaction Temperature: These reactions are often performed at very low temperatures (e.g., -78 °C or even -110 °C) to "freeze out" less stable, non-selective intermediates and enhance the kinetic control of the reaction.[4]

  • Electrophile Reactivity: Highly reactive electrophiles may react indiscriminately, leading to lower selectivity. Consider using a less reactive electrophile if possible.

  • Purity of the Chiral Auxiliary: The enantiomeric purity of your this compound derivative is paramount. Any contamination with the other enantiomer will directly reduce the diastereomeric excess (d.e.) of your product.

Q3: How can I confirm the stereochemical outcome of my reaction?

A3: Determining the stereochemistry of your product typically involves a combination of techniques:

  • NMR Spectroscopy: For diastereomers, you can often distinguish them by ¹H or ¹³C NMR. The different spatial arrangements of the atoms lead to distinct chemical shifts and coupling constants.

  • Chiral Chromatography: Chiral HPLC or GC can be used to separate and quantify the diastereomers, allowing for an accurate determination of the diastereomeric ratio.

  • X-ray Crystallography: If you can obtain a suitable crystal of your product, X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry.

  • Comparison to Known Compounds: If the product or a derivative is a known compound, you can compare its spectroscopic data and optical rotation to literature values.

Q4: What are the best methods for cleaving the chiral auxiliary without racemization?

A4: The final step of removing the chiral auxiliary is crucial and must be performed under conditions that do not compromise the newly formed stereocenter. Common methods include:

  • Ozonolysis: This is a very effective and mild method for cleaving the C=N bond of the hydrazone to regenerate the carbonyl group.[1][4]

  • Hydrolysis: Acidic hydrolysis can also be used, but care must be taken as some α-chiral carbonyl compounds are susceptible to racemization under acidic conditions.[7]

  • Oxidative Cleavage: Other oxidative methods using reagents like sodium periodate or hydrogen peroxide can also be employed.[7]

It is always advisable to perform a small-scale trial of the cleavage reaction and analyze the product for any loss of stereochemical integrity.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter during your experiments and offers practical solutions.

Issue 1: Low Yield of the Alkylated Hydrazone
Potential Cause Troubleshooting Steps
Inefficient Hydrazone Formation Ensure complete removal of water during the condensation reaction. The use of a Dean-Stark trap or molecular sieves can be beneficial.
Poor Deprotonation Use freshly prepared LDA. Titrate the LDA solution before use to determine its exact concentration. Ensure anhydrous reaction conditions.
Side Reactions of the Electrophile Add the electrophile slowly at low temperature to minimize side reactions.
Steric Hindrance Very bulky electrophiles or highly substituted ketones may react slowly. Consider longer reaction times or slightly elevated temperatures after the initial low-temperature addition.
Issue 2: Formation of Byproducts
Potential Cause Troubleshooting Steps
Dialkylation Use a slight excess of the azaenolate relative to the electrophile. Add the electrophile slowly to the azaenolate solution.
Elimination Reactions If using a secondary or tertiary alkyl halide as the electrophile, elimination can be a competing reaction. Use a less basic deprotonating agent if possible, or a more reactive electrophile that favors SN2 reaction.
Epimerization If the product is susceptible to epimerization, ensure the workup and purification steps are performed under neutral or mild conditions.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric α-Alkylation of a Ketone
  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (1.0 eq) and the chiral this compound derivative (1.1 eq) in a suitable solvent (e.g., toluene or benzene). Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark trap until no more water is collected. Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be purified by distillation or chromatography if necessary.

  • Azaenolate Formation and Alkylation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous THF at -78 °C. To this solution, add a solution of the hydrazone (1.0 eq) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1-2 hours. Slowly add the electrophile (1.1 eq) to the azaenolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Auxiliary Cleavage (Ozonolysis): Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting α-alkylated ketone by column chromatography.[7]

Visualization of the Stereochemical Control

The following diagram illustrates the key principle of stereochemical induction in hydrazone alkylation reactions. The chiral auxiliary creates a sterically hindered face of the azaenolate, directing the electrophile to the opposite face.

Troubleshooting_Workflow start Low Diastereoselectivity Observed check_purity Check Enantiomeric Purity of Chiral Auxiliary start->check_purity check_purity->start Purity <99% ee (Purify Auxiliary) check_conditions Review Reaction Conditions (Temperature, Solvent, Base) check_purity->check_conditions Purity >99% ee check_electrophile Evaluate Electrophile Reactivity check_conditions->check_electrophile optimize_temp Lower Reaction Temperature (e.g., -100 °C) check_conditions->optimize_temp change_base Try a Different Base or Optimize Base Stoichiometry check_conditions->change_base change_solvent Screen Different Solvents check_conditions->change_solvent change_electrophile Use a Less Reactive Electrophile check_electrophile->change_electrophile success High Diastereoselectivity Achieved optimize_temp->success change_base->success change_solvent->success change_electrophile->success

References

Technical Support Center: Navigating the Stability of 1-Amino-2,6-dimethylpiperidine in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Amino-2,6-dimethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable synthetic building block during chemical reactions. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a versatile cyclic hydrazine derivative used in the synthesis of a variety of compounds, including hydrazones, amides, and various heterocyclic systems.[1] Its utility stems from the reactive primary amino group attached to a sterically hindered piperidine ring. However, the inherent reactivity of the N-N bond and the piperidine nucleus can also lead to undesired decomposition under certain reaction conditions. This guide will help you anticipate and mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is turning dark and showing multiple spots on TLC, suggesting decomposition. What are the likely causes?

A1: Decomposition of this compound is often indicated by color changes and the formation of multiple byproducts. The primary culprits are typically:

  • Oxidation: The N-amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially at elevated temperatures, or by oxidizing reagents present in the reaction mixture. This can lead to the formation of nitroso compounds, imines, and other complex mixtures.[2]

  • Acidic Conditions: Strong acidic conditions can lead to the protonation of the amino groups, which may catalyze N-N bond cleavage or ring-opening reactions, although the latter is less common for piperidine rings.

  • Elevated Temperatures: While the piperidine ring itself is thermally robust to a certain degree, prolonged heating can promote side reactions, particularly in the presence of other reactive species.[3]

  • Incompatible Reagents: Certain reagents, such as strong oxidizing agents or some Lewis acids, can directly react with the N-amino group, leading to cleavage or unwanted side reactions.

Q2: I am running a reaction under acidic conditions and suspect N-N bond cleavage. How can I confirm this and what are the typical products?

A2: N-N bond cleavage in hydrazine derivatives under acidic conditions is a known degradation pathway.[2] To confirm this, you can use techniques like LC-MS or GC-MS to identify the expected cleavage products. The primary product of N-N bond cleavage would be 2,6-dimethylpiperidine. Depending on the reaction conditions and the presence of other nucleophiles, further reactions of this secondary amine could occur.

Q3: Can I use strong bases with this compound?

A3: While the piperidine nitrogen is basic, the use of very strong bases (e.g., organolithiums) should be approached with caution. Deprotonation at the primary amino group is possible, but strong bases can also promote elimination or other side reactions, especially at higher temperatures. If a strong base is required, it is advisable to perform the reaction at low temperatures and for a short duration.

Q4: Is this compound sensitive to air?

A4: Yes, like many hydrazines, this compound can be sensitive to atmospheric oxygen, leading to oxidative degradation over time.[2] For long-term storage and in reactions that are sensitive to oxidation, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using this compound.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Reaction mixture turns brown/black, and TLC shows a complex mixture of products. Oxidative Decomposition Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude oxygen. • Degassed Solvents: Use solvents that have been thoroughly degassed. • Lower Temperature: If the reaction allows, perform it at a lower temperature to minimize oxidation. • Antioxidant Additives: In some cases, the addition of a radical scavenger or antioxidant may be beneficial, but compatibility must be checked.
Low yield of the desired product and formation of 2,6-dimethylpiperidine. N-N Bond Cleavage Avoid Strong Acids: If possible, use milder acidic conditions or buffer the reaction mixture. • Protecting Groups: Consider protecting the N-amino group with a suitable protecting group (e.g., Boc, Cbz) that can be removed under conditions compatible with the rest of the molecule.[4][5] • Reductive Conditions: Be mindful of reductive conditions (e.g., catalytic hydrogenation) that can cleave the N-N bond. Choose selective reducing agents if other functional groups need to be reduced.
Formation of unexpected side products, especially at elevated temperatures. Thermal Degradation/Side Reactions Optimize Reaction Time and Temperature: Determine the minimum temperature and reaction time required for the desired transformation. • Stepwise Synthesis: Consider a stepwise approach where the thermally sensitive step is performed under milder conditions.
Formation of hydrazones with aldehydes/ketones is slow or incomplete. Steric Hindrance Catalyst: Use an acid catalyst (e.g., acetic acid) to facilitate hydrazone formation. • Water Removal: Remove water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) to drive the equilibrium towards the product. • Longer Reaction Times: The steric bulk of the 2,6-dimethyl groups may slow down the reaction, requiring longer reaction times.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis

This protocol outlines a standard procedure for the formation of hydrazones from this compound, a common application for this reagent.[6]

Materials:

  • This compound

  • Aldehyde or ketone

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add this compound (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting hydrazone by recrystallization or column chromatography.

Protocol 2: N-Boc Protection of this compound

To prevent side reactions at the N-amino group, it can be protected, for example, with a tert-butoxycarbonyl (Boc) group.[5]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.1-1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-Boc protected product by column chromatography.

Visualizing Decomposition Pathways

The following diagrams illustrate the primary modes of decomposition for this compound.

DecompositionPathways A This compound B Oxidation Products (Nitroso, Imine, etc.) A->B Oxidizing Agents / Air C N-N Cleavage Product (2,6-Dimethylpiperidine) A->C Strong Acid / Reductive Conditions D Ring-Opened Products (Less Common) A->D Harsh Acidic Conditions

Caption: Potential decomposition pathways of this compound.

Logical Workflow for Troubleshooting

The following workflow can guide your troubleshooting process when encountering issues with reactions involving this compound.

TroubleshootingWorkflow start Reaction Failure or Low Yield check_tlc Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_tlc is_decomposition Evidence of Decomposition? (Multiple Spots, Color Change) check_tlc->is_decomposition identify_cause Identify Potential Cause is_decomposition->identify_cause Yes optimize Optimize Other Parameters (Concentration, Catalyst, etc.) is_decomposition->optimize No oxidation Oxidation identify_cause->oxidation Air/Oxidants nn_cleavage N-N Cleavage identify_cause->nn_cleavage Acid/Reducing Agents thermal Thermal Degradation identify_cause->thermal High Temperature solution_oxidation Implement Protective Measures: - Inert Atmosphere - Degassed Solvents - Lower Temperature oxidation->solution_oxidation solution_cleavage Modify Conditions: - Milder Acid/Base - Use Protecting Group nn_cleavage->solution_cleavage solution_thermal Optimize Parameters: - Lower Temperature - Shorter Reaction Time thermal->solution_thermal re_run Re-run Experiment solution_oxidation->re_run solution_cleavage->re_run solution_thermal->re_run optimize->re_run

Caption: A logical workflow for troubleshooting reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Amino-2,6-dimethylpiperidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in synthesis, with a particular focus on the critical role of solvent selection in modulating its reactivity.

Introduction: The Dual Nature of this compound

This compound is a unique cyclic hydrazine derivative, presenting both a sterically hindered secondary amine within the piperidine ring and an accessible primary amino group. This structure imparts a distinct reactivity profile, where the exocyclic NH₂ group is the primary site of nucleophilic attack. However, the success of reactions involving this compound is profoundly influenced by the choice of solvent, which can dictate its nucleophilicity, stability, and the course of the reaction. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound sluggish or incomplete?

Several factors, often solvent-related, can lead to poor reactivity:

  • Steric Hindrance: The two methyl groups at the 2 and 6 positions of the piperidine ring create significant steric bulk. This can impede the approach of electrophiles to the amino group, slowing down the reaction.[1][2]

  • Reduced Nucleophilicity in Protic Solvents: Polar protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with the lone pair of electrons on the primary amino group.[3][4][5] This solvation shell effectively "cages" the nucleophile, reducing its ability to attack an electrophile.[5][6]

  • Inappropriate Solvent Choice: Using a non-polar solvent in a reaction that involves polar intermediates or transition states can hinder the reaction progress.

Q2: How does the choice of solvent affect the nucleophilicity of this compound?

The nucleophilicity of the primary amino group is highly dependent on the solvent environment:

  • Polar Protic Solvents (e.g., H₂O, MeOH, EtOH): These solvents can engage in hydrogen bonding with the N-H bonds and the lone pair of the amino group.[4] This strong solvation stabilizes the amine but significantly decreases its nucleophilicity.[3][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles that can solvate the amine, but they do not have acidic protons to form strong hydrogen bonds with the lone pair.[3][5] Consequently, the amine is less "caged" and exhibits higher nucleophilicity.[5][6]

  • Non-Polar Solvents (e.g., Toluene, Hexane): In these solvents, the amine is poorly solvated. While this might suggest high reactivity, the solubility of polar reactants and intermediates can be a limiting factor.

Q3: Can this compound act as a base? How does the solvent influence its basicity?

Yes, the primary amino group is basic. The solvent's ability to stabilize the resulting conjugate acid (the ammonium ion) plays a crucial role:

  • Polar Protic Solvents: These solvents are excellent at stabilizing the protonated amine through hydrogen bonding, thus enhancing its apparent basicity.

  • Polar Aprotic and Non-Polar Solvents: These solvents are less effective at stabilizing the conjugate acid, which can make the amine appear less basic compared to its behavior in protic solvents.

Q4: I am observing unexpected side products in my reaction. Could the solvent be the cause?

Absolutely. The solvent can influence reaction pathways and lead to the formation of side products. For instance, in reactions with highly reactive electrophiles, a less-than-optimal solvent might not effectively dissipate heat, leading to decomposition or undesired secondary reactions. Furthermore, certain solvents can participate in the reaction under specific conditions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered when using this compound, with a focus on solvent-related solutions.

Observation Potential Cause Recommended Solution
Low or no product yield Reduced nucleophilicity due to solvent effects. 1. Switch to a polar aprotic solvent: If you are using a protic solvent like methanol, consider switching to DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the amine.[3][5] 2. Ensure anhydrous conditions: Water is a protic solvent that can significantly reduce nucleophilicity. Ensure all reagents and solvents are dry.
Steric hindrance impeding the reaction. 1. Increase reaction temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. 2. Use a less sterically demanding electrophile if possible.
Poor solubility of reactants. 1. Select a solvent that dissolves all reactants. A solvent mixture might be necessary. 2. Use a phase-transfer catalyst for reactions involving an aqueous and an organic phase.
Formation of multiple products or decomposition Reaction is too exothermic and poorly controlled. 1. Use a solvent with a higher boiling point to allow for better temperature control. 2. Dilute the reaction mixture by adding more solvent. 3. Add the electrophile slowly to a solution of the amine to control the reaction rate.
Solvent is participating in the reaction. 1. Choose an inert solvent. For example, if you are using an alcohol as a solvent with an acyl chloride, you risk forming an ester as a byproduct. Switch to a non-nucleophilic solvent like DCM or THF.
Difficulty in product purification Solvent is difficult to remove. 1. Choose a solvent with a lower boiling point if the product is thermally stable. 2. Perform a solvent exchange after the reaction is complete.
Product is highly soluble in the reaction solvent, making extraction difficult. 1. Choose a solvent system that allows for easy extraction. For example, if your product is organic-soluble, using an aqueous reaction medium might simplify workup.

Experimental Protocols: A Comparative Study of Amide Synthesis

To illustrate the profound effect of the solvent, consider the synthesis of an amide from this compound and an acyl chloride.

Protocol 1: Reaction in a Polar Aprotic Solvent (Recommended)
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Addition of Electrophile: Add the acyl chloride (1.05 eq) dissolved in anhydrous DCM or THF dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Protocol 2: Reaction in a Polar Protic Solvent (Demonstrating Challenges)
  • Setup: In a similar setup to Protocol 1, dissolve this compound (1.0 eq) in methanol.

  • Cooling and Addition: Follow the same cooling and addition steps as in Protocol 1.

  • Observation: The reaction is likely to be significantly slower due to the reduced nucleophilicity of the amine. Formation of the methyl ester of the carboxylic acid (from reaction of the acyl chloride with methanol) is a probable side reaction.

Data Summary: Expected Outcomes
Solvent Relative Reaction Rate Expected Yield Potential Side Products
Dichloromethane (DCM)FastHighMinimal
Tetrahydrofuran (THF)FastHighMinimal
Acetonitrile (MeCN)Moderate to FastGood to HighMinimal
Methanol (MeOH)Very SlowLowMethyl ester of the carboxylic acid
Water (H₂O)Extremely Slow/No ReactionVery Low/NoneHydrolysis of the acyl chloride

Visualizing the Impact of Solvation

The following diagrams illustrate the key concepts of solvent interaction with this compound.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) cluster_2 Reactivity Consequence Amine_protic This compound MeOH1 MeOH Amine_protic->MeOH1 H-Bonding (Lone Pair) MeOH2 MeOH Amine_protic->MeOH2 H-Bonding (N-H) MeOH3 MeOH Amine_protic->MeOH3 H-Bonding (N-H) Protic_Outcome Reduced Nucleophilicity Slower Reaction Amine_aprotic This compound DMSO1 DMSO Amine_aprotic->DMSO1 Dipole-Dipole DMSO2 DMSO Amine_aprotic->DMSO2 Dipole-Dipole Aprotic_Outcome Enhanced Nucleophilicity Faster Reaction

Caption: Solvent-Amine Interactions and Reactivity.

The diagram above illustrates how polar protic solvents "cage" the amine via hydrogen bonding, reducing its nucleophilicity, while polar aprotic solvents have weaker dipole-dipole interactions, leaving the amine more reactive.

G Start Reaction Issue: Low Yield/Slow Rate CheckSolvent Is the solvent polar protic (e.g., MeOH, EtOH)? Start->CheckSolvent YesProtic Yes CheckSolvent->YesProtic Yes NoProtic No CheckSolvent->NoProtic No SwitchSolvent Switch to a polar aprotic solvent (e.g., DCM, THF, DMF, DMSO) YesProtic->SwitchSolvent CheckTemp Is the reaction at low temperature? NoProtic->CheckTemp YesTemp Yes CheckTemp->YesTemp Yes NoTemp No CheckTemp->NoTemp No IncreaseTemp Gradually increase reaction temperature YesTemp->IncreaseTemp CheckConc Consider other factors: - Reactant concentration - Purity of starting materials - Catalyst (if any) NoTemp->CheckConc

Caption: Troubleshooting Workflow for Low Reactivity.

This workflow provides a logical sequence of steps to diagnose and resolve issues of low reactivity in reactions involving this compound.

References

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Amino-2,6-dimethylpiperidine (ADP). This guide is designed to provide practical, in-depth answers to common challenges encountered during catalytic reactions involving this versatile chiral building block. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in catalysis?

This compound is a chiral amine derivative of piperidine.[1] Its rigid, sterically hindered structure, arising from the two methyl groups at the 2 and 6 positions, makes it a valuable component in asymmetric synthesis.[2] It is primarily used in two ways:

  • As a Chiral Auxiliary: It can be temporarily attached to a substrate molecule to direct the stereochemical outcome of a subsequent reaction.[3] The chiral information from the ADP moiety guides the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer. After the reaction, the auxiliary can be cleaved and recovered.

  • As a Precursor to Chiral Ligands: The amino group can be functionalized to create more complex chiral ligands for transition metal catalysis. These ligands coordinate to a metal center (e.g., Palladium, Copper, Iridium) and create a chiral environment that influences the stereoselectivity of the catalyzed transformation, such as asymmetric hydrogenations or C-C bond forming reactions.[4]

Q2: Which types of catalysts are most effective in reactions involving ADP-derived auxiliaries or ligands?

The choice of catalyst is fundamentally tied to the specific transformation you aim to achieve. Based on common applications, catalyst selection can be broadly categorized as follows:

Catalyst TypeMetal CenterTypical ReactionsKey Considerations
Transition Metal Catalysts Palladium (Pd), Copper (Cu), Iridium (Ir), Nickel (Ni)Cross-coupling, Asymmetric Alkylation, Hydrogenation, AnnulationsThe ligand derived from ADP must effectively coordinate to the metal. The oxidation state of the metal is critical; for instance, Pd(II) is often the active species in cycloisomerizations, and its reduction to inactive Pd(0) is a common deactivation pathway.[5]
Organocatalysts N/AMichael Additions, Aldol ReactionsADP-derived structures, such as amides or hydrazones, can themselves act as organocatalysts, often activating substrates through the formation of enamines or iminium ions.[6][7]
Phase Transfer Catalysts (PTC) Quaternary Ammonium Salts, Metal-Salen ComplexesAsymmetric Alkylation of Amino AcidsChiral complexes, including those with Cu(II) or Ni(II), can be used to control stereochemistry in biphasic systems.[8][9] The efficiency is highly dependent on the structure of the catalyst and substrate.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, providing a logical path to diagnosis and resolution.

Issue 1: Low Reaction Yield or Incomplete Conversion

Question: My reaction has stalled, and analysis (TLC, GC-MS) shows significant amounts of starting material remaining even after extended reaction times. What could be the cause?

Answer: This is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Catalyst Poisoning: Trace impurities in your reagents or solvents can act as poisons. Water or other coordinating species can bind to the catalyst's active sites, rendering it ineffective.[10]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous, deoxygenated solvents. If you suspect impurities in a starting material, consider purification (e.g., recrystallization, distillation) before use.

  • Catalyst Deactivation via Reduction: For transition metal catalysts like Palladium(II), reductive collapse to an inactive state (e.g., Pd(0) nanoparticles, often seen as a black precipitate) is a primary deactivation mechanism.[5][10] This can be promoted by amines, solvents, or high temperatures.

    • Solution: Consider lowering the reaction temperature. In some cases, adding a mild re-oxidant can prevent the formation of inactive species. For example, the addition of benzoquinone (BQ) has been shown to suppress the reduction of Pd(II) catalysts in certain cycloisomerization reactions.[5]

  • Incorrect Stoichiometry or Catalyst Loading: Insufficient catalyst loading is a straightforward cause of incomplete conversion. Conversely, in some systems, excess ligand can inhibit the reaction by occupying all coordination sites on the metal, preventing substrate binding.[10]

    • Solution: Methodically screen catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%). Verify the stoichiometry of all reagents. A slight excess of one reactant may be beneficial, which can be determined through systematic optimization.

Troubleshooting Workflow for Low Yield

start Low Yield or Incomplete Conversion check_catalyst Step 1: Investigate Catalyst - Any color change (e.g., black ppt)? - Was it handled under inert gas? start->check_catalyst check_reagents Step 2: Verify Reagents & Solvents - Are solvents anhydrous/degassed? - Are starting materials pure? start->check_reagents check_conditions Step 3: Review Reaction Conditions - Is temperature optimal? - Is concentration appropriate? start->check_conditions sol_catalyst Solution: - Lower temperature. - Add stabilizer/re-oxidant. - Re-evaluate catalyst/ligand choice. check_catalyst->sol_catalyst sol_reagents Solution: - Use freshly dried/degassed solvents. - Purify reagents. - Use a glovebox for setup. check_reagents->sol_reagents sol_conditions Solution: - Perform temperature screen. - Adjust concentration. - Optimize reaction time. check_conditions->sol_conditions

Caption: Troubleshooting flowchart for low reaction yield.

Issue 2: Poor Stereoselectivity (Low ee or dr)

Question: The reaction works, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is much lower than expected. How can I improve the stereochemical control?

Answer: Poor stereoselectivity indicates that the chiral environment created by your ADP-derived catalyst or auxiliary is not effectively discriminating between the possible transition states leading to different stereoisomers.

Possible Causes & Solutions:

  • Temperature Effects: Higher temperatures can provide enough energy to overcome the small activation energy difference between the desired and undesired stereochemical pathways, leading to a loss of selectivity.

    • Solution: Run the reaction at a lower temperature. A screen from room temperature down to -78 °C is often informative. While this may slow the reaction rate, it frequently enhances stereoselectivity.

  • Solvent Polarity and Coordination: The solvent can significantly influence the conformation of the catalyst-substrate complex. Apolar solvents often promote a more ordered, rigid transition state, enhancing stereoselectivity. Polar or coordinating solvents can interfere with crucial non-covalent interactions (like hydrogen bonding) that dictate the stereochemical outcome.

    • Solution: Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Pentane). In one study on catalytic asymmetric synthesis, switching from toluene to pentane significantly increased the enantiomeric ratio.[11]

  • Structural Mismatch between Catalyst and Substrate: The steric and electronic properties of your substrate must be compatible with the chiral pocket of the catalyst. A bulky substrate may not fit well, or electronic effects may favor an undesired binding mode.

    • Solution: While redesigning the substrate is often not an option, you can modify the catalyst. If using an ADP-derived ligand, consider adding or removing bulky groups to tune its steric profile. This is a common strategy in data-driven catalyst optimization.[12][13]

Catalytic Cycle and Stereodetermination

The following diagram illustrates a generic catalytic cycle for an asymmetric transformation. The stereoselectivity is determined at the bond-forming step, where the chiral ligand (L*) forces the substrate to adopt a specific orientation.

A [M]-L* (Active Catalyst) B Substrate Binding [M]-L(Substrate) A->B + Substrate C Stereodetermining Step (Bond Formation) B->C Energy Input D Product Release [M]-L(Product) C->D Transition State Favors one stereoisomer D->A - Product

Caption: Generalized asymmetric catalytic cycle.

Experimental Protocol: Asymmetric Alkylation of an Amino Acid Derivative

This protocol describes a representative phase-transfer-catalyzed (PTC) alkylation, a common application where chiral ligands are essential for achieving high enantioselectivity. This procedure is based on principles described for the alkylation of amino acid Schiff bases using chiral transition metal complexes.[8][14]

Objective: To synthesize an enantioenriched α-alkylated amino acid derivative using a chiral Ni(II)-Salen type complex derived from an ADP analogue.

Materials:

  • Substrate: N-(diphenylmethylene)glycine tert-butyl ester

  • Alkylating Agent: Benzyl Bromide (BnBr)

  • Catalyst: 1 mol% Chiral Ni(II) complex

  • Base: 50% aqueous Potassium Hydroxide (KOH)

  • Solvent: Dichloromethane (DCM)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Glassware Preparation: Ensure all glassware (a round-bottom flask, stir bar) is oven-dried for at least 4 hours at 120 °C and cooled under a stream of argon or in a desiccator.

  • Reaction Setup:

    • To the reaction flask, add the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv).

    • Add the chiral Ni(II) catalyst (0.01 equiv).

    • Seal the flask with a septum and purge with argon for 5 minutes.

  • Solvent and Reagent Addition:

    • Add anhydrous DCM via syringe. Stir the mixture until all solids are dissolved.

    • Add the benzyl bromide (1.1 equiv) via syringe.

    • Cool the mixture to 0 °C in an ice bath.

  • Initiation and Monitoring:

    • Add the 50% aqueous KOH solution (5.0 equiv) dropwise while stirring vigorously. Vigorous stirring is crucial for efficient phase transfer.

    • Allow the reaction to stir at 0 °C. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Mechanism of Catalyst Deactivation: Pd(II) Reduction

A common failure mode in palladium catalysis is the reduction of the active Pd(II) species to inactive Pd(0), often observed as palladium black.[5][10]

Active Pd(II) Active Catalyst Inactive Pd(0) Inactive Nanoparticles Active->Inactive  Reduction (promoted by amines, solvent, heat) Inactive->Active  Re-oxidation (e.g., + BQ)

Caption: Deactivation and potential reactivation of a Pd catalyst.

References

Technical Support Center: A Guide to Handling Impurities in Commercial 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Amino-2,6-dimethylpiperidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Commercial grades of this compound, particularly technical grades with purities around 90%, can contain impurities that may impact the outcome of sensitive chemical transformations.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and eliminate these impurities, ensuring the integrity and success of your experiments.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues and inquiries.

Q1: What are the typical impurities I might find in my bottle of commercial this compound?

The impurities present in commercial this compound (CAS 39135-39-2) typically originate from its synthesis, storage, or degradation. Understanding these potential contaminants is the first step in troubleshooting.

Common Impurities and Their Origins:

Impurity CategorySpecific ExamplesPotential SourceRecommended Analytical Method
Starting Materials 2,6-DimethylpiperidineIncomplete reaction during the amination of 2,6-dimethylpiperidine.GC-MS, ¹H NMR
Stereoisomers cis- and trans-isomersThe geometry of the starting 2,6-dimethylpiperidine and reaction conditions.Chiral HPLC, ¹³C NMR
By-products Oxidized species, other related aminesSide reactions during synthesis or slow oxidation upon exposure to air.LC-MS, GC-MS
Residual Solvents Toluene, Alcohols, EthersSolvents used during the synthesis and purification process.¹H NMR, Headspace GC-MS
Water H₂OAbsorption from the atmosphere due to the hygroscopic nature of amines.Karl Fischer Titration, ¹H NMR (with D₂O shake)
Q2: My reaction yield is low and I'm seeing unexpected side products. Could impurities in this compound be the cause?

Yes, impurities are a frequent cause of problematic reaction outcomes. The primary role of this compound is as a reactant, often for synthesizing amides and hydrazones.[2] Impurities can interfere in several ways:

  • Competing Nucleophiles: Unreacted starting material, such as 2,6-dimethylpiperidine, can compete with the desired N-amino group in nucleophilic reactions, leading to the formation of undesired amide or imine by-products.

  • Stoichiometric Imbalance: If the stated purity (e.g., 90%) is not accounted for, the molar equivalents of the reagent will be incorrect, leading to incomplete conversion of your limiting reagent.

  • Moisture-Related Issues: Water can hydrolyze sensitive reagents (e.g., acid chlorides, anhydrides) or intermediates, reducing the overall yield.

  • Catalyst Poisoning: Trace impurities, particularly those containing sulfur or other heteroatoms not native to the structure, can poison sensitive metal catalysts used in subsequent steps.

The following diagram illustrates a logical troubleshooting process when encountering unexpected reaction results.

G A Unexpected Reaction Outcome (Low Yield, Side Products) B Verify Purity of this compound A->B C Purity Acceptable? B->C D Purify Reagent (See Protocol 2) C->D  No E Re-run Reaction with Purified Reagent C->E  Yes D->E F Investigate Other Reaction Parameters (Solvent, Temp, Other Reagents) E->F  No G Problem Solved E->G  Yes G cluster_0 Purification Workflow A Receive Commercial Reagent B Assess Purity (NMR, GC, Karl Fischer) A->B C Is Drying Required? B->C D Dry over KOH (Protocol 1) C->D  Yes E Perform Vacuum Distillation (Protocol 2) C->E  No D->E F Verify Purity of Fractions (GC or NMR) E->F G Store Purified Reagent Under Inert Gas F->G

References

Technical Support Center: Optimizing Temperature for 1-Amino-2,6-dimethylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 1-Amino-2,6-dimethylpiperidine. As a sterically hindered, chiral diamine, this reagent is a valuable building block in pharmaceutical and materials science. However, its reactivity is highly dependent on precise temperature control. This guide is designed to provide you, our fellow researchers and drug development professionals, with a framework for understanding and manipulating temperature to achieve desired reaction outcomes, moving beyond simple trial-and-error to a mechanistically informed approach.

Section 1: Foundational Knowledge - Understanding Your Reagent

Before optimizing a reaction, it is crucial to understand the physical and chemical properties of the core reagent. Here are answers to fundamental questions about this compound.

Q1: What are the critical physical and thermal properties of this compound that I must consider for safety and experimental design?

Understanding the physical constants of your reagent is the first step in designing a safe and effective experiment. These properties dictate the viable temperature range and necessary handling precautions.

Table 1: Physicochemical Properties of this compound

Property Value Significance for Temperature Optimization
Molecular Formula C₇H₁₆N₂ -
Molar Mass 128.22 g/mol [1] Essential for calculating molar equivalents.
Boiling Point 65-80 °C at 30 mmHg (lit.)[1][2] Indicates the compound is typically distilled under reduced pressure. Avoid temperatures approaching the atmospheric boiling point to prevent loss of material and potential decomposition.
Flash Point 42 °C (107.6 °F) - closed cup[2] This is a flammable liquid.[2] Do not heat with an open flame. Ensure heating is done in a well-ventilated area, away from ignition sources, especially when working above this temperature.
Density 0.865 g/mL at 25 °C (lit.)[1][2] Necessary for accurate measurement if dispensing by volume.

| Stability | Room Temperature[1] | While stable at room temperature, prolonged exposure to high heat can lead to degradation. The optimal reaction temperature may be a compromise between reaction rate and reagent stability.[3] |

Q2: From a chemical principles standpoint, why is temperature such a critical parameter in reactions with this amine?

Temperature is more than just a knob to turn for speeding up a reaction; it is a powerful tool for steering the reaction's outcome. Its influence is governed by fundamental principles of chemical kinetics and thermodynamics.

  • Reaction Rate (Kinetics): As a general rule, increasing the temperature increases the rate of reaction by providing more molecules with the necessary activation energy. However, this applies to all potential reactions, including undesired side reactions.

  • Reaction Selectivity (Kinetic vs. Thermodynamic Control): Many reactions can proceed through multiple pathways to form different products (isomers, byproducts).

    • Kinetic Product: The product that is formed fastest (has the lowest activation energy). This is often favored at lower temperatures.

    • Thermodynamic Product: The most stable product. This is favored at higher temperatures, where there is enough energy to overcome higher activation barriers and reverse less stable product formation.

    • A study on the competition between amine addition and amidation in related systems showed that higher temperatures can decisively favor one reaction pathway over another, demonstrating the power of temperature to control chemoselectivity.[4]

  • Reagent and Product Stability: All organic molecules have a temperature threshold beyond which they begin to decompose. An optimal temperature maximizes the rate of product formation while minimizing the rate of degradation of starting materials, intermediates, or the final product itself.[3]

  • Catalyst Activity and Stability: In catalyzed reactions, the catalyst's efficiency (turnover frequency) is often temperature-dependent. However, like the reagents, catalysts can also decompose or deactivate at excessive temperatures.

Below is a conceptual diagram illustrating the choice between a kinetic and a thermodynamic pathway.

G cluster_main Reaction Energy Profile cluster_conditions Favored Conditions Reactants Reactants (A + B) TS1 Transition State 1 (Lower Energy) Reactants->TS1 ΔG‡ (Kinetic) TS2 Transition State 2 (Higher Energy) Reactants->TS2 ΔG‡ (Thermodynamic) Kinetic Kinetic Product (Forms Faster) TS1->Kinetic Thermo Thermodynamic Product (More Stable) TS2->Thermo LowT Low Temperature LowT->Kinetic Favors HighT High Temperature (with reversibility) HighT->Thermo Favors

Caption: Kinetic vs. Thermodynamic Control Pathways.

Section 2: A Systematic Approach to Temperature Optimization

A structured approach is essential for efficiently identifying the optimal temperature for your specific transformation. High-throughput experimentation (HTE) techniques provide a powerful paradigm for this process, even when adapted for a standard laboratory setting.[5]

Q3: I am developing a new protocol. What is the most efficient way to determine the optimal reaction temperature?

Adopt a systematic screening methodology. Instead of random single experiments, run a series of parallel reactions across a defined temperature gradient. This approach provides a clear picture of how temperature affects yield and purity with minimal resource expenditure.

The workflow below outlines a logical, multi-stage process for temperature optimization.

workflow start Start: Define Reaction lit_review 1. Literature Review Identify temperature ranges for similar reactions. start->lit_review safety_check 2. Safety Assessment Check flash points and boiling points of all reagents. lit_review->safety_check range_select 3. Select Screening Range Choose 4-6 temperatures (e.g., 25°C, 40°C, 60°C, 80°C, 100°C) safety_check->range_select run_exp 4. Run Parallel Experiments Identical conditions except for T. Use small-scale vials. range_select->run_exp analyze 5. Analyze Results Use LC-MS or GC-MS to determine yield and byproduct profile. run_exp->analyze evaluate 6. Evaluate Outcome analyze->evaluate fine_tune 7. Fine-Tuning (Optional) Run a narrower screen around the apparent optimum. evaluate->fine_tune Improvement Needed optimal Optimal Temperature Identified evaluate->optimal Optimum Found fine_tune->run_exp

Caption: Workflow for Systematic Temperature Optimization.

Q4: What is a sensible starting temperature range for my initial screening experiments?

The ideal range depends heavily on the reaction type. Consulting literature for analogous transformations is the best starting point. However, if no direct precedent exists, the following table provides empirically derived starting points for common reactions involving amines.

Table 2: Suggested Initial Temperature Ranges for Screening

Reaction Type Suggested Starting Range (°C) Rationale & Considerations
Amide Coupling 0 - 60 °C Often requires coupling agents that can be temperature-sensitive. Start low to prevent side reactions like epimerization.
Reductive Amination 20 - 80 °C The formation of the imine/enamine intermediate and the subsequent reduction can have different optimal temperatures. Room temperature is a common starting point.[6]
Nucleophilic Aromatic Substitution (SₙAr) 60 - 150 °C These reactions often require significant thermal energy to overcome the activation barrier, especially with deactivated aromatic rings.
Buchwald-Hartwig Amination 80 - 120 °C This palladium-catalyzed reaction typically requires elevated temperatures for efficient catalytic turnover. Catalyst stability is a key concern at the upper end of this range.[5]

| Cyclization Reactions | 40 - 100 °C | The optimal temperature can vary widely based on the ring size and strain. Some intramolecular reactions are facile at room temperature, while others require heat to proceed.[7] |

Note: These are general guidelines. Always cross-reference with the stability and boiling points of your specific solvents and reagents.

Section 3: Troubleshooting Guide - Linking Problems to Temperature

Q5: My reaction yield is consistently low or the reaction won't go to completion. How can I use temperature to address this?

Low yield is often an issue of kinetics.

  • Insufficient Energy: The most straightforward explanation is that the reaction lacks sufficient thermal energy to overcome the activation barrier (ΔG‡).

    • Solution: Incrementally increase the temperature (e.g., in 10-20 °C steps) and monitor the reaction progress. A modest increase can sometimes dramatically improve the reaction rate and overall conversion.

  • Thermal Instability: Conversely, if the reaction is run too hot, the desired product (or a key intermediate/reagent) may be decomposing faster than it is formed.[3]

    • Solution: Run the reaction at a lower temperature for a longer period. Analyze for known degradation products. If you see product formation followed by a decrease in its concentration over time at a high temperature, degradation is likely the culprit.

Q6: My reaction is messy, with multiple byproducts. How can temperature improve the selectivity?

Byproduct formation is a selectivity problem. This is where the concept of kinetic versus thermodynamic control becomes a powerful troubleshooting tool.[4]

  • Problem: An undesired byproduct is forming quickly, consuming the starting material before the desired product can form. This suggests the byproduct is the kinetic product.

    • Solution: Lower the reaction temperature. This will slow all reactions but may disproportionately slow the formation of the kinetic byproduct, allowing the desired reaction to become the dominant pathway.

  • Problem: The reaction initially forms the desired product, but over time it converts to a more stable, undesired isomer or byproduct. This suggests the desired product is kinetic, and the byproduct is thermodynamic.

    • Solution: Lower the temperature and shorten the reaction time. The goal is to stop the reaction once the concentration of the kinetic product is maximized, before it has had a chance to equilibrate to the more stable thermodynamic product.

Q7: My catalyzed reaction starts efficiently but then stops before completion. Could this be a temperature issue?

Yes, this is a classic symptom of catalyst deactivation at elevated temperatures.

  • Possible Cause: The reaction temperature, while effective for promoting the reaction, exceeds the thermal stability of the catalyst or a catalyst-ligand complex. The catalyst degrades over the course of the reaction, leading to a loss of activity.

  • Troubleshooting Steps:

    • Run the reaction at a lower temperature (e.g., decrease by 20 °C) and monitor for a longer period. A sustained, albeit slower, conversion suggests the original temperature was too high for the catalyst.

    • Consider a different ligand or catalyst system known for higher thermal stability.

    • If possible, add the catalyst in portions throughout the reaction, which may help maintain a sufficient concentration of active catalyst.

Section 4: Experimental Protocol - Parallel Temperature Screening

This protocol describes a method for screening four different temperatures in parallel using standard laboratory equipment. It is adapted from high-throughput experimentation (HTE) principles.[5]

Objective: To determine the optimal temperature for a reaction by comparing yield and purity across a 60°C range.

Materials:

  • Four 4 mL screw-cap vials with PTFE-lined caps.

  • Aluminum heating block with holes for vials, placed on a stirrer/hotplate.

  • Thermocouple or thermometer to monitor block temperature.

  • Reactants (e.g., Aryl Halide, this compound, Base, Catalyst, Ligand).

  • Anhydrous solvent (e.g., Toluene, Dioxane).

  • Internal standard for GC or LC analysis (e.g., Dodecane, Biphenyl).

  • Analytical equipment (GC-MS or LC-MS).

Procedure:

  • Master Mix Preparation: To ensure consistency, prepare a master mix of all common reagents. For a 1 mL reaction volume per vial, calculate the required amounts for 5 reactions (1 extra volume to account for transfer losses).

    • In a larger vial, combine the solvent, aryl halide, base, catalyst, ligand, and internal standard.

    • Stir the master mix until all solids are dissolved.

  • Reagent Dispensing:

    • Aliquot 1 mL of the master mix into each of the four labeled 4 mL vials.

    • Add the final reagent, this compound, to each vial individually. This is often done last if it is a liquid or highly reactive.

    • Seal each vial tightly with its cap.

  • Reaction Setup & Execution:

    • Place the four vials into the aluminum heating block on the stirrer/hotplate.

    • Set the hotplate to achieve the first target temperature (e.g., 40 °C) in the block. Use a thermometer in a spare vial containing solvent to accurately measure the internal temperature.

    • Once the first reaction is running, increase the temperature for subsequent blocks or run them on separate hotplates set to 60 °C, 80 °C, and 100 °C.

    • Allow all reactions to stir for a predetermined time (e.g., 12 hours). Ensure stirring is consistent across all vials.

  • Workup and Analysis:

    • After the specified time, remove the vials from the heating block and allow them to cool to room temperature.

    • Quench the reactions appropriately (e.g., by adding 1 mL of water).

    • Extract the organic components with a suitable solvent (e.g., 2 mL of ethyl acetate).

    • Vortex the vials, then centrifuge to separate the layers.

    • Carefully take an aliquot from the organic layer of each vial and place it into an autosampler vial for analysis.

  • Data Interpretation:

    • Analyze each sample by GC-MS or LC-MS.

    • Using the internal standard, calculate the percent conversion of the starting material and the relative yield of the desired product for each temperature.

    • Compare the byproduct profiles at each temperature. The optimal temperature is the one that provides the best balance of high yield and low impurity levels.

This systematic approach provides robust, comparable data that will guide you to the optimal thermal conditions for your reaction far more efficiently than ad-hoc experimentation.

References

Technical Support Center: Navigating Reactions with 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 1-amino-2,6-dimethylpiperidine as a chiral auxiliary. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and detailed protocols to help you achieve optimal results in your asymmetric synthesis endeavors. The unique steric environment of this auxiliary, owing to the cis-dimethyl substitution on the piperidine ring, presents both opportunities for high stereoselectivity and specific challenges. This resource will equip you with the knowledge to harness its potential effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise when working with this compound in asymmetric alkylation reactions.

Q1: Why is a strong, non-nucleophilic base required for the alkylation of hydrazones derived from this compound?

The core of this asymmetric methodology lies in the formation of a chiral azaenolate upon deprotonation of the hydrazone. A strong base is necessary to quantitatively deprotonate the α-carbon of the hydrazone, which is a relatively weak carbon acid. A non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is crucial to prevent competitive addition to the carbonyl carbon of the hydrazone or the electrophile. The steric hindrance of LDA also plays a role in the regioselectivity of deprotonation in cases where multiple acidic protons are present.

Q2: What is the expected stereochemical outcome of the alkylation?

The stereochemical outcome is primarily dictated by the conformation of the chiral azaenolate intermediate. The bulky 2,6-dimethylpiperidine ring effectively blocks one face of the azaenolate, directing the incoming electrophile to the less sterically hindered face. This steric control is the basis for the high diastereoselectivity often observed with this class of auxiliaries. For a hydrazone derived from a pro-chiral ketone, the choice of the (R,R) or (S,S) enantiomer of the auxiliary will determine the absolute configuration of the newly formed stereocenter.

Q3: Can I use other bases besides LDA?

While LDA is the most commonly employed base for this transformation, other strong, non-nucleophilic lithium amides such as Lithium Hexamethyldisilazide (LiHMDS) or Potassium Hexamethyldisilazide (KHMDS) can also be used. The choice of base can influence both the reaction rate and the diastereoselectivity. It is advisable to screen different bases to find the optimal conditions for a specific substrate and electrophile combination.

Q4: How do I remove the this compound auxiliary after the reaction?

The chiral auxiliary can be cleaved to reveal the desired α-alkylated ketone or aldehyde. Common methods for hydrazone cleavage include ozonolysis or hydrolysis under acidic conditions. The choice of cleavage method will depend on the stability of the product to the reaction conditions. For sensitive substrates, milder methods may be required.

Troubleshooting Guides

Encountering unexpected results is a common part of research. This section provides a systematic guide to troubleshooting common problems in reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of the hydrazone.- Ensure the use of a sufficiently strong and freshly prepared or titrated base (e.g., LDA).- Verify the pKa of your hydrazone and select a base with a correspondingly higher pKa.- Increase the equivalents of the base.
Decomposition of the azaenolate.- Maintain a low reaction temperature (typically -78 °C) during deprotonation and alkylation.
Poor reactivity of the electrophile.- Use a more reactive electrophile (e.g., iodide instead of bromide).- Consider the addition of activating agents, if applicable.
Low Diastereoselectivity Insufficient steric differentiation in the transition state.- Optimize the reaction temperature; lower temperatures often lead to higher selectivity.- Screen different solvents, as solvent polarity can influence the aggregation state and conformation of the azaenolate.- Evaluate different lithium amide bases (LDA, LiHMDS, etc.) as the cation and the amide structure can affect the transition state geometry.
Epimerization of the product.- Ensure that the workup and purification conditions are not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
Formation of Side Products Aldol condensation of the enolate with the starting ketone.- Ensure complete formation of the hydrazone before proceeding with the deprotonation step.- Add the electrophile at a low temperature to favor alkylation over other pathways.
Dialkylation of the product.- Use a stoichiometric amount of the electrophile.- Add the electrophile slowly to the reaction mixture.
Reduction of the electrophile.- This can be an issue with certain electrophiles and bases. Consider using a different base or a more reactive electrophile.

Experimental Protocols

The following protocols provide a general framework for the asymmetric alkylation of a ketone using a this compound-derived hydrazone.

Protocol 1: Formation of the Chiral Hydrazone
  • To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add this compound (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Remove the solvent under reduced pressure. The crude hydrazone can often be used in the next step without further purification. If necessary, purify by distillation or chromatography.

Protocol 2: Asymmetric Alkylation

Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Prepare a solution of the chiral hydrazone (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF to the hydrazone solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the azaenolate.

  • Slowly add the electrophile (1.0-1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary (Ozonolysis)

Caution: Ozone is a toxic and reactive gas. This procedure should be performed in a well-ventilated fume hood.

  • Dissolve the purified alkylated hydrazone in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon to remove the excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting α-alkylated ketone by column chromatography.

Visualizing the Reaction and Stereoselectivity

To better understand the principles behind this powerful asymmetric transformation, the following diagrams illustrate the key steps and the factors governing the stereochemical outcome.

Asymmetric Alkylation Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage Ketone Ketone Hydrazone Chiral Hydrazone Ketone->Hydrazone + Auxiliary (cat. Acid, Heat) Auxiliary This compound Azaenolate Chiral Azaenolate Hydrazone->Azaenolate + Strong Base (e.g., LDA) -78 °C Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone + Electrophile (R-X) Alkylated_Ketone α-Alkylated Ketone Alkylated_Hydrazone->Alkylated_Ketone Ozonolysis or Acid Hydrolysis

Caption: Workflow for asymmetric alkylation using this compound.

Stereoselectivity Model Azaenolate Chiral Azaenolate Transition_State Transition State Azaenolate->Transition_State Product Major Diastereomer Transition_State->Product Top_Face Top Face Blocked by 2,6-Dimethylpiperidine Ring Bottom_Face Bottom Face Accessible Electrophile Electrophile->Transition_State Electrophile Approaches from Less Hindered Face

Caption: Model for stereoselectivity in the alkylation of the chiral azaenolate.

minimizing byproduct formation with 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Amino-2,6-dimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered N-amino piperidine derivative. Our goal is to provide you with in-depth troubleshooting strategies and frequently asked questions to help you minimize byproduct formation and optimize your synthetic outcomes.

Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its unique structural features. The presence of two methyl groups in the 2 and 6 positions of the piperidine ring creates significant steric hindrance around the exocyclic amino group. This steric bulk profoundly influences its reactivity, often leading to challenges in achieving complete conversion and favoring the formation of specific byproducts. This guide will address the most common issues encountered when using this reagent in key applications such as amide synthesis and hydrazone formation.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a detailed, question-and-answer-formatted troubleshooting guide to address specific challenges you may encounter during your experiments.

Amide Synthesis

Question 1: I am observing low yields and incomplete conversion when trying to form an amide with this compound and an activated carboxylic acid (e.g., acyl chloride, anhydride). What is the likely cause and how can I improve my yield?

Answer:

The primary challenge in acylating this compound is the steric hindrance imposed by the flanking methyl groups. This can significantly slow down the rate of nucleophilic attack on the carbonyl carbon of the acylating agent, leading to incomplete reactions.

Causality: The bulky 2,6-dimethylpiperidine moiety shields the exocyclic amino group, making it a less accessible nucleophile compared to unhindered primary amines. This steric impediment can lead to a situation where the rate of reaction is so slow that side reactions or degradation of starting materials begin to compete.

Troubleshooting Strategies:

  • Choice of Acylating Agent: While highly reactive acyl chlorides are often a first choice, their reactions can be vigorous and may lead to side products if the desired acylation is slow. Consider using a less reactive but more stable acylating agent, such as an activated ester (e.g., N-hydroxysuccinimide ester) or employing a coupling reagent.

  • Coupling Reagents: The use of modern coupling reagents is highly recommended to circumvent the low reactivity of the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can efficiently activate the carboxylic acid in situ, leading to higher yields under milder conditions.[1]

  • Reaction Conditions:

    • Temperature: While heating can sometimes drive sluggish reactions to completion, it can also promote the decomposition of starting materials or products. It is often more effective to run the reaction at room temperature for an extended period.

    • Solvent: Use an anhydrous, aprotic polar solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) to ensure good solubility of all reactants and to avoid side reactions with protic solvents.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the acylating agent or the carboxylic acid/coupling reagent mixture can help drive the reaction to completion.

dot

Amide_Formation_Troubleshooting cluster_problem Problem: Low Yield in Amide Synthesis cluster_cause Primary Cause cluster_solutions Troubleshooting Solutions low_yield Low Yield/ Incomplete Conversion steric_hindrance Steric Hindrance of This compound low_yield->steric_hindrance is caused by coupling_reagents Use Coupling Reagents (e.g., HATU, HBTU) steric_hindrance->coupling_reagents can be overcome by reaction_conditions Optimize Reaction Conditions (Temperature, Solvent, Stoichiometry) steric_hindrance->reaction_conditions can be managed by acylating_agent Select Appropriate Acylating Agent steric_hindrance->acylating_agent can be addressed by

Caption: Troubleshooting workflow for low yields in amide synthesis.

Hydrazone Formation

Question 2: I am attempting to form a hydrazone by reacting this compound with an aldehyde or ketone, but I am observing significant amounts of unreacted starting materials and a major byproduct. What could be the issue?

Answer:

Hydrazone formation is a condensation reaction that is often reversible and can be plagued by side reactions, particularly the formation of azines. The steric bulk of this compound can also slow down this reaction.

Common Byproducts and Their Formation:

  • Unreacted Starting Materials: The steric hindrance around the amino group can slow the initial nucleophilic attack on the carbonyl carbon, leading to incomplete conversion.

  • Azine Formation: This is a common byproduct in hydrazone synthesis where the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is more prevalent when an excess of the carbonyl compound is used or when the reaction is heated for extended periods.[2]

  • Hydrolysis of Hydrazone: Hydrazones can be susceptible to hydrolysis back to the starting hydrazine and carbonyl compound, especially in the presence of water and acid or base.[2]

Troubleshooting Strategies:

  • Control of pH: Hydrazone formation is typically catalyzed by mild acid (pH 4-6).[2] However, strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic. A screen of pH conditions is recommended to find the optimal balance.

  • Stoichiometry and Order of Addition: To minimize azine formation, use a slight excess of the this compound (1.1 equivalents). Alternatively, add the aldehyde or ketone solution dropwise to the hydrazine solution to maintain a low concentration of the carbonyl compound throughout the reaction.[2]

  • Removal of Water: The formation of a hydrazone produces water as a byproduct. Removing this water can help drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus for reactions in toluene or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to avoid prolonged heating that could lead to byproduct formation.

dot

Hydrazone_Formation_Troubleshooting cluster_problem Problem: Byproducts in Hydrazone Synthesis cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions byproducts Byproduct Formation (Azines, Unreacted Starting Materials) steric_hindrance Steric Hindrance byproducts->steric_hindrance side_reactions Side Reactions (Azine Formation, Hydrolysis) byproducts->side_reactions equilibrium Reaction Equilibrium byproducts->equilibrium ph_control Optimize pH (4-6) steric_hindrance->ph_control stoichiometry Control Stoichiometry and Order of Addition side_reactions->stoichiometry monitoring Monitor Reaction Progress side_reactions->monitoring water_removal Remove Water (Dean-Stark, Dehydrating Agent) equilibrium->water_removal

Caption: Troubleshooting strategies for byproduct formation in hydrazone synthesis.

Frequently Asked Questions (FAQs)

Q1: My purified product, an amide of this compound, appears to be degrading over time. What could be the cause and how can I improve its stability?

A1: While amides are generally stable, the N-N bond in the 1-amino-piperidine moiety can be susceptible to oxidative or reductive cleavage under certain conditions. Ensure that your purified product is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light, especially if it is a solid. If the product is in solution, de-gassing the solvent prior to dissolution can help. Storing at low temperatures (-20°C) is also recommended.

Q2: I am having difficulty purifying my product from the unreacted this compound. What purification strategies do you recommend?

A2: this compound is a basic compound. If your product is neutral or less basic, you can perform an acidic wash (e.g., with dilute HCl) during the workup to remove the unreacted starting material into the aqueous phase. However, be cautious if your product has acid-labile functional groups. Column chromatography on silica gel can also be effective. A mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), can help to prevent tailing of the basic compounds on the silica gel.

Q3: Can the cis/trans isomerism of the 2,6-dimethylpiperidine ring affect the reaction outcome?

A3: Yes, the stereochemistry of the piperidine ring can influence the steric environment around the amino group and thus the reaction rate. Commercially available this compound is often a mixture of cis and trans isomers. For most applications, this mixture is used without separation. However, if you are working on a stereospecific synthesis, you may need to consider using a stereochemically pure starting material.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using a Coupling Reagent
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Hydrazone Synthesis with Minimized Azine Formation
  • Dissolve this compound (1.1 eq) in a suitable solvent (e.g., ethanol or toluene).

  • Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid).

  • Slowly add a solution of the aldehyde or ketone (1.0 eq) in the same solvent to the stirred hydrazine solution at room temperature.

  • If using toluene, heat the reaction mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude hydrazone.

  • Purify the product by recrystallization or column chromatography if necessary.

Data Summary

Issue Potential Cause Recommended Solution(s)
Low Amide Yield Steric HindranceUse coupling reagents (HATU, HBTU), optimize reaction conditions.
Hydrazone Byproducts Azine Formation, HydrolysisControl pH (4-6), use slight excess of hydrazine, remove water.
Product Degradation Oxidation/Reduction of N-N bondStore under inert atmosphere, protect from light, store at low temperature.
Purification Challenges Co-elution with starting materialAcidic wash during workup, use of basic modifier in chromatography.

References

Technical Support Center: Navigating the Scale-Up of 1-Amino-2,6-dimethylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the unique challenges of scaling up reactions involving 1-Amino-2,6-dimethylpiperidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. As a sterically hindered, bifunctional molecule, this compound (CAS 39135-39-2) presents specific hurdles that require careful consideration to ensure a safe, efficient, and reproducible process.[1][2]

This document moves beyond standard protocols to explain the causality behind common issues and their solutions, providing you with the field-proven insights needed for successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up reactions with this compound?

The scale-up of reactions involving this hindered amine is primarily complicated by a combination of four factors:

  • Steric Hindrance: The two methyl groups at the 2 and 6 positions of the piperidine ring significantly shield the N-amino group.[3] This steric bulk can dramatically slow down reaction rates compared to less hindered amines, often necessitating more forcing conditions which can be problematic at scale.[4]

  • Reaction Control & Exotherms: The synthesis of the starting material itself, typically through amination of 2,6-dimethylpiperidine, can be highly exothermic. For instance, using reagents like hydroxylamine-O-sulfonic acid requires careful temperature regulation and portion-wise addition to manage heat evolution and ensure safety on a larger scale.[5]

  • Purification Difficulties: The product's physical properties—a relatively high boiling point (approx. 65-80 °C at 30 mmHg) and some water solubility—can complicate isolation.[6] Standard distillation requires vacuum, and chromatography can be hampered by the compound's basicity.

  • Safety and Handling: this compound is classified as a toxic and flammable compound.[6] It is harmful by inhalation, in contact with skin, and if swallowed, and can cause severe skin and eye irritation.[6] Scaling up requires stringent adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), well-ventilated areas or closed systems, and measures to prevent ignition from static discharge.[7][8]

Q2: What are the most common synthesis routes and their scale-up implications?

Two primary routes from 2,6-dimethylpiperidine are considered, each with distinct scale-up considerations:

  • Route A: Nitrosation followed by Reduction: This classic lab-scale method involves forming the N-nitroso intermediate (an N-nitrosamine) and subsequently reducing it with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[9]

    • Scale-Up Concerns: This route is generally not recommended for large-scale production . N-nitrosamines are often potent carcinogens, and their formation and handling at scale pose significant safety risks. Furthermore, reagents like LiAlH₄ are highly reactive, pyrophoric, and generate large volumes of hydrogen gas, creating a fire and explosion hazard that is difficult to manage in large reactors.[9]

  • Route B: Direct Amination with Hydroxylamine-O-Sulfonic Acid (HOS): This method involves the direct electrophilic amination of 2,6-dimethylpiperidine.

    • Scale-Up Advantages: This is often the preferred industrial route. It avoids the formation of carcinogenic intermediates and uses less hazardous reagents than the LiAlH₄ method.

    • Scale-Up Challenges: The reaction can be highly exothermic. A patent for the synthesis of the parent 1-aminopiperidine highlights the critical need for controlled, portion-wise addition of HOS at a regulated temperature (e.g., 55±5 °C) to maintain safety.[5] A significant excess of the parent piperidine is often used to maximize conversion and facilitate workup.[5]

Q3: My process involves a Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig type) reaction. Why is it failing at a larger scale?

Palladium-catalyzed C-N cross-couplings with sterically hindered primary amines are notoriously challenging.[10] Failure at scale, even after bench-top success, often stems from:

  • Catalyst Deactivation: The hindered nature of this compound can make it a poor ligand for the palladium center, leading to catalyst decomposition or the formation of inactive species.

  • Sensitivity to Air and Moisture: These reactions are often highly sensitive to oxygen and water. What might be negligible contamination in a small flask can become a significant issue in a large reactor with more headspace and surface area.

  • Mixing and Mass Transfer: Inefficient mixing at scale can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and catalyst degradation.

Successful scale-up requires rigorous control over the reaction atmosphere (inert gas), the use of robust, modern ligands designed for hindered substrates, and ensuring the reactor's mixing efficiency is adequate.[10][11]

Troubleshooting Guide: Common Scale-Up Issues & Solutions

Problem 1: Low Yield or Stalled Reaction

Q: My reaction yield has dropped significantly after moving from a 10g to a 1kg scale, and the reaction seems to have stalled. What steps should I take to troubleshoot this?

A: This is a classic scale-up issue, particularly with hindered substrates. The root cause is often a combination of insufficient energy input and suboptimal reaction parameters that do not translate effectively to a larger volume.

Causality & Corrective Actions:

  • Insufficient Thermal Energy: The steric hindrance of the 2,6-dimethyl groups creates a high activation energy barrier for the reaction.[4] A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to heat uniformly and maintain a consistent temperature.

    • Protocol: Gradually increase the reaction temperature in 5-10 °C increments, carefully monitoring for byproduct formation via in-process controls (IPC) like TLC or LC-MS. For particularly stubborn reactions, longer reaction times (24-72 hours) may be necessary.[4]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for reactions involving hindered amines.

    • Base Selection: Weak bases (e.g., K₂CO₃) may not be effective. Stronger, non-nucleophilic bases are often required. Cesium carbonate (Cs₂CO₃) can be particularly effective for difficult alkylations due to its high solubility and the "cesium effect," which enhances the nucleophilicity of the amine.[4] For other transformations, strong bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) may be necessary, but require careful handling at scale.

    • Solvent Selection: Use a polar aprotic solvent like DMF, DMSO, or NMP to ensure all reactants remain fully dissolved at the reaction temperature.[4] Be aware that DMF can decompose at high temperatures in the presence of a strong base.[4]

  • Starting Material Purity: Ensure the purity of your this compound. Impurities from its synthesis can interfere with the main reaction.

Troubleshooting Workflow for Low Product Yield

G start Low Yield or Stalled Reaction check_purity 1. Verify Starting Material Purity (GC/NMR) start->check_purity increase_temp 2. Increase Temperature (Monitor by IPC) check_purity->increase_temp If Pure screen_base 3. Screen Stronger Bases (e.g., Cs₂CO₃, NaH) increase_temp->screen_base success Yield Improved increase_temp->success screen_solvent 4. Optimize Solvent (e.g., DMF, DMSO, NMP) screen_base->screen_solvent screen_base->success check_catalyst 5. Re-evaluate Catalyst System (If applicable) screen_solvent->check_catalyst screen_solvent->success check_catalyst->success

Caption: A stepwise approach to troubleshooting low reaction yields.

Problem 2: Difficult Product Isolation and Purification

Q: I'm struggling to isolate a pure product. My aqueous workup leads to emulsions, and purification by silica gel chromatography gives poor separation and recovery. What are the best practices for purifying this type of compound at scale?

A: The basicity and physical properties of this compound and its derivatives require a tailored purification strategy. Standard silica gel chromatography is often inefficient for basic amines.

Purification Strategies:

  • Acid/Base Extraction: This is a powerful and scalable technique for separating basic compounds from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, MTBE).

      • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous phase.

      • Separate the layers. The organic layer now contains non-basic impurities and can be discarded.

      • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >12 to deprotonate the amine, which will often precipitate or form an oil.

      • Extract the purified free-base product back into an organic solvent.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Vacuum Distillation: For thermally stable, liquid products, vacuum distillation is the most effective method for large-scale purification.

    • Considerations: The boiling point of this compound is 65-80 °C at 30 mmHg.[6] A good vacuum pump and a well-configured distillation apparatus are essential to achieve a low enough pressure to distill the product without thermal decomposition.

  • Modified Column Chromatography: If chromatography is unavoidable:

    • Deactivate Silica: Pre-treat the silica gel by flushing the packed column with an eluent containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic silanol groups on the silica surface, preventing the streaking and irreversible adsorption common with amines.

    • Use Basic Alumina: Basic alumina is an alternative stationary phase that is better suited for the purification of basic compounds.

Purification Decision Workflow

G start Crude Product is_liquid Is product a thermally stable liquid? start->is_liquid is_basic Is product basic? is_liquid->is_basic No / Solid vac_distill Vacuum Distillation is_liquid->vac_distill Yes acid_base Acid/Base Extraction is_basic->acid_base Yes chromatography Modified Chromatography (Treated Silica or Alumina) is_basic->chromatography No / Neutral final_product Pure Product vac_distill->final_product acid_base->final_product chromatography->final_product

Caption: Decision tree for selecting a scalable purification strategy.

Problem 3: Managing Reaction Exotherms and Safety at Scale

Q: My synthesis of this compound from 2,6-dimethylpiperidine and HOS is highly exothermic at the lab scale. How do I safely manage this at a 5L or larger scale?

A: Uncontrolled exotherms are one of the most significant dangers in process scale-up. The heat generated by a reaction increases with volume, while the ability to remove that heat (through the vessel walls) only increases with surface area. This mismatch can lead to a thermal runaway.

Key Control Strategies:

ParameterBench Scale (100 mL)Pilot Scale (5L)Rationale & Best Practices
Reagent Addition Single portion additionSlow, controlled addition via pump or dropping funnelPrevents rapid heat accumulation. The rate of addition should be tied to the cooling capacity of the reactor to maintain a stable internal temperature.
Temperature Control Ice bathJacketed reactor with circulating coolantA jacketed reactor provides precise and uniform temperature control. The coolant temperature should be set significantly lower than the target reaction temperature to provide a sufficient driving force for heat removal.
Solvent Volume ConcentratedMore diluteIncreasing the solvent volume increases the thermal mass of the system, allowing it to absorb more heat without a rapid temperature spike.
Monitoring External thermometerInternal temperature probe (thermocouple)An internal probe gives a true reading of the reaction temperature, which is critical for safety. External measurements can be misleading.
Emergency Plan Quench with iceHave a pre-chilled quenching agent ready; ensure pressure relief systems are in place.Plan for the worst-case scenario. Know how to safely stop the reaction in an emergency.

Expert Insight: For any exothermic reaction being scaled for the first time, performing reaction calorimetry is highly recommended. This analysis provides critical data on the total heat of reaction, the maximum rate of heat release, and the temperature at which the reaction rate becomes self-sustaining, allowing for the design of a fundamentally safe process.

References

improving the enantiomeric excess in asymmetric synthesis using 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Synthesis with 1-Amino-2,6-dimethylpiperidine

Welcome to the technical support guide for utilizing this compound as a chiral auxiliary in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes. The core application discussed is the α-alkylation of carbonyl compounds via chiral hydrazone intermediates, a powerful method for constructing new stereocenters.

While the well-known SAMP/RAMP auxiliaries provide a foundational understanding, this compound offers a distinct steric and conformational profile that can be advantageous.[1][2] This guide synthesizes established principles from related systems with specific considerations for the piperidine-based auxiliary to help you troubleshoot and enhance your enantiomeric excess (ee).

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Low enantiomeric excess is the most common issue in asymmetric synthesis. The final ee of your product is a direct reflection of the energy difference between the diastereomeric transition states leading to the major and minor enantiomers. Several factors can erode this energy difference.

Q1: My enantiomeric excess is low or non-existent. Where should I start troubleshooting?

This is a multifactorial problem. A systematic approach is crucial. We have designed a decision-making workflow to guide your troubleshooting process.

Troubleshooting_Low_ee start Start: Low ee Observed check_aux 1. Verify Auxiliary Purity (ee% & Chemical Purity) start->check_aux aux_impure Purify Auxiliary (e.g., Recrystallization) Confirm ee% via Chiral HPLC check_aux->aux_impure Impure check_conditions 2. Assess Reaction Conditions (Anhydrous? Inert Atmosphere?) check_aux->check_conditions Pure aux_impure->check_conditions Re-run conditions_bad Improve Technique: - Flame-dry glassware - Use freshly distilled, anhydrous solvents - Maintain positive inert gas pressure check_conditions->conditions_bad No/Maybe check_temp 3. Evaluate Temperature Control (Stable? Low Enough?) check_conditions->check_temp Yes conditions_bad->check_temp Re-run temp_bad Optimize Temperature: - Monitor internal reaction temp - Use a stable cryostat/bath - Screen lower temperatures (-78°C to -100°C) check_temp->temp_bad Unstable/High check_reagents 4. Check Reagents & Stoichiometry (Base Titer? Reagent Age?) check_temp->check_reagents Stable/Low temp_bad->check_reagents Re-run reagents_bad - Titrate organometallic bases (e.g., LDA) - Use fresh, high-purity electrophile - Re-verify stoichiometry check_reagents->reagents_bad Uncertain optimize_solvent 5. Re-evaluate Solvent (Is it optimal?) check_reagents->optimize_solvent Confirmed reagents_bad->optimize_solvent Re-run solvent_bad Screen non-coordinating solvents (THF, Toluene, Diethyl Ether) Ensure solvent is strictly anhydrous optimize_solvent->solvent_bad Suboptimal end High ee Achieved optimize_solvent->end Optimal solvent_bad->end Re-run & Optimize

Caption: Troubleshooting workflow for low enantiomeric excess.

Start with the most fundamental factors. The enantiomeric purity of your this compound auxiliary is the absolute ceiling for your product's ee.[3] Subsequently, ensure rigorous anhydrous and inert conditions, as organometallic reagents are extremely sensitive to moisture and air.[3]

Q2: My yield is also low. Are low yield and low ee related?

Yes, these issues are often linked. A poorly proceeding reaction suggests that the desired, highly organized transition state is not being efficiently formed or accessed.[3]

  • Cause: Inefficient deprotonation of the hydrazone to form the azaenolate is a common culprit. This can be due to a degraded or inaccurately quantified base (e.g., LDA), or the presence of moisture which consumes the base.

  • Mechanism: If the desired azaenolate isn't formed cleanly, side reactions can occur. Furthermore, an improperly formed chiral azaenolate will lack the rigid, chelated structure required for high facial discrimination, leading to poor stereoselectivity.[1][2]

  • Solution: Always titrate your organometallic base (like LDA or n-BuLi) before use. Ensure all reagents are fresh and solvents are scrupulously dried.

Q3: I've confirmed my auxiliary is pure and my conditions are anhydrous, but the ee is still poor. What's next?

Focus on the specifics of the azaenolate formation and alkylation steps.

  • Temperature: Stereoselectivity is highly temperature-dependent. Lower temperatures (e.g., -78 °C or even -100 °C) are generally better as they amplify small energy differences between diastereomeric transition states and "freeze out" less selective pathways.[3][4] Ensure your cooling bath is stable and monitor the internal reaction temperature.

  • Solvent: The solvent plays a critical role in the geometry and aggregation state of the lithium azaenolate.[3]

    • Coordinating solvents can compete with the auxiliary for chelation to the lithium ion, disrupting the rigid conformation needed for high stereoselectivity.

    • Non-coordinating solvents like THF, diethyl ether, or toluene are often preferred because they favor the formation of a well-defined, internally chelated transition state that maximizes the steric influence of the chiral auxiliary.[3][4]

  • Lithium Halide Effects: The presence of LiCl (from n-BuLi and diisopropylamine when making LDA) can influence the aggregation state of the azaenolate and significantly impact diastereoselectivity.[5] Using salt-free bases or intentionally adding LiCl can be an optimization parameter.

Frequently Asked Questions (FAQs)

Q4: How does the structure of this compound influence the reaction compared to SAMP?

This is an excellent question that gets to the heart of auxiliary design.

  • SAMP: Contains a rigid five-membered pyrrolidine ring and a methoxy group for lithium chelation. This creates a very well-defined steric environment.[2]

  • This compound: Features a six-membered piperidine ring. This ring is not planar and exists in a chair conformation. The two methyl groups at the 2 and 6 positions lock the ring into a specific conformation, providing significant steric bulk to shield one face of the derived azaenolate. The key difference is the nature of the chelation and the specific steric environment presented by the piperidine chair versus the pyrrolidine envelope. This structural change can lead to different or even improved selectivity for certain substrate/electrophile combinations.

Q5: What is the optimal base and stoichiometry for deprotonation?

Lithium diisopropylamide (LDA) is the most commonly used base for forming azaenolates from chiral hydrazones.[2]

  • Stoichiometry: A slight excess (e.g., 1.1 to 1.3 equivalents) is typically used to ensure complete deprotonation. Using too little base will result in incomplete conversion and low yield.

  • Addition: The base should be added slowly at a low temperature (e.g., 0 °C or -20 °C) to the hydrazone solution, followed by cooling to the final reaction temperature (e.g., -78 °C) before the electrophile is added. This ensures clean azaenolate formation.

Q6: Which method should I use to cleave the auxiliary, and can this step affect my ee?

Yes, the cleavage step can absolutely compromise your final enantiomeric excess if not performed carefully.[6][7]

  • Ozonolysis: This is a very effective and common method. It involves bubbling ozone through a solution of the alkylated hydrazone at low temperature (e.g., -78 °C), followed by a reductive workup. It is generally considered mild and less prone to causing racemization.[8]

  • Acidic Hydrolysis: Hydrolysis with aqueous acid (e.g., HCl) or using reagents like methyl iodide followed by hydrolysis can also cleave the hydrazone.[9] Caution: If the newly formed stereocenter is adjacent to an enolizable proton, the acidic conditions required for hydrolysis can lead to racemization, thereby lowering the measured ee.

  • Recommendation: Ozonolysis is often the preferred method to minimize the risk of epimerization at the sensitive α-carbon.[8]

Q7: Can the structure of my electrophile impact the stereoselectivity?

Definitely. The steric bulk of the electrophile plays a role in the alkylation transition state. While a wide range of electrophiles are tolerated, highly reactive and unhindered electrophiles (like methyl iodide) sometimes give lower selectivity than larger ones (like benzyl bromide or butyl iodide).[10] If you are seeing poor selectivity with a small electrophile, it is a parameter worth investigating.

Data & Protocols

Table 1: Influence of Reaction Parameters on Enantiomeric Excess

This table summarizes typical effects of key parameters on ee% in hydrazone-based asymmetric alkylations, based on established literature. Use this as a guide for your optimization screens.

ParameterCondition Aee% (Typical)Condition Bee% (Typical)Rationale
Temperature -20 °C65-80%-78 °C>95%Lower temperature better differentiates the diastereomeric transition states.[3][4]
Solvent Dichloromethane70-85%THF>95%Non-coordinating solvents like THF promote the required chelation control.[3]
Base n-BuLiVariableLDAHighLDA is a strong, non-nucleophilic base ideal for clean azaenolate formation.[2]
Auxiliary Purity 90% ee<90%>99% eeUp to >99%The auxiliary's ee sets the maximum possible ee for the product.[3]
Experimental Protocol: Asymmetric α-Alkylation of a Ketone

This protocol provides a general workflow. Specific times, temperatures, and equivalents may require optimization for your specific substrate and electrophile.

Protocol_Workflow step1 Step 1: Hydrazone Formation step2 Step 2: Deprotonation (Azaenolate Formation) step1->step2 step3 Step 3: Alkylation step2->step3 step4 Step 4: Auxiliary Cleavage (Ozonolysis) step3->step4 product Final Product (Chiral Ketone) step4->product

Caption: General experimental workflow for asymmetric alkylation.

1. Hydrazone Formation

  • To a flame-dried round-bottom flask under an argon atmosphere, add the ketone (1.0 eq) and this compound (1.1 eq).

  • Add anhydrous solvent (e.g., toluene or diethyl ether) and a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and reflux until water evolution ceases (typically 4-12 hours).

  • Cool the reaction, remove the solvent under reduced pressure, and purify the crude hydrazone by distillation or chromatography.

2. Asymmetric Alkylation

  • In a flame-dried, three-neck flask under argon, prepare a solution of LDA (1.2 eq) in anhydrous THF. Cool to -20 °C.

  • Dissolve the purified hydrazone (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution.

  • Stir the resulting orange/yellow solution for 1-2 hours at -20 °C to ensure complete azaenolate formation.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the electrophile (1.2 eq) dropwise via syringe.

  • Stir the reaction at -78 °C for 2-6 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude alkylated hydrazone can be purified or used directly in the next step.

3. Auxiliary Cleavage (Ozonolysis)

  • Dissolve the crude alkylated hydrazone in an appropriate solvent (e.g., dichloromethane) in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color indicates excess ozone.

  • Purge the solution with argon or nitrogen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.

  • Work up the reaction as appropriate. Purify the final α-alkylated ketone by flash column chromatography.

  • Determine the enantiomeric excess of the final product using chiral HPLC or GC.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 1-Amino-2,6-dimethylpiperidine, a key chemical intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare method performance with supporting data, all grounded in authoritative regulatory standards.

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the regulatory landscape that governs analytical method validation. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework to ensure that an analytical procedure is fit for its intended purpose.[1][2][3][4][5] Key validation characteristics, as outlined in guidelines like ICH Q2(R2) and USP General Chapter <1225>, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[6][7][8] The lifecycle approach to analytical procedures, which involves continuous monitoring and potential revalidation, is also gaining prominence to ensure methods remain robust over time.[9][10][11]

Comparing Analytical Techniques for this compound

The choice between analytical techniques for a compound like this compound, a volatile amine, is primarily driven by the analyte's physicochemical properties and the analytical objective (e.g., purity assessment, impurity quantification). Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed techniques.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Analytes Volatile and thermally stable compounds.[12]Non-volatile or thermally labile compounds.[12]
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).[12]Ultraviolet (UV) Detector, Mass Spectrometry (MS).[12]
Sample Preparation Often requires derivatization for polar amines to improve volatility and peak shape.[12][13]May require derivatization to enhance UV detection as many amines lack a strong chromophore.[12][14][15][16]
Advantages for this compound High resolution for volatile compounds, direct coupling to MS for definitive identification.Versatility in column chemistry and mobile phases, suitable for a wider range of polar impurities.
Challenges for this compound Potential for thermal degradation if not optimized, peak tailing of the amine group on certain columns.Lack of a strong UV chromophore necessitates derivatization or use of specialized detectors (e.g., CAD, ELSD).[14]

Experimental Protocols and Validation Data

The following sections provide detailed, step-by-step methodologies for GC-MS and HPLC analysis of this compound. It is important to note that while these protocols are based on established methods for similar compounds, they must be fully validated for this specific analyte in your laboratory's environment.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is well-suited for the analysis of volatile amines like this compound. The mass spectrometer provides high specificity for identification and quantification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Serial Dilution for Calibration Curve B->C D Filter through 0.45 µm Syringe Filter B->D E Inject into GC-MS D->E 1 µL Injection F Separation on DB-5ms Column E->F G Electron Ionization (EI) F->G H Mass Analysis (Scan or SIM) G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Analyte J->K HPLC_Workflow cluster_prep Derivatization & Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample/Standard in Solution B Add Basic Solution (e.g., NaOH) A->B C Add Derivatizing Agent (e.g., Benzoyl Chloride) B->C D Reaction at Controlled Temperature C->D E Quench Reaction (e.g., add acid) D->E F Dilute with Mobile Phase E->F G Inject into HPLC F->G 20 µL Injection H Separation on C18 Column G->H I UV Detection H->I J Integrate Peak Area I->J K Construct Calibration Curve J->K L Quantify Analyte K->L

References

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Contextualizing 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral amine is a critical decision that profoundly influences the stereochemical outcome of a reaction. These molecules serve as versatile catalysts, auxiliaries, and resolving agents, indispensable for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety.[1] This guide provides a comparative overview of various classes of chiral amines in key asymmetric transformations.

While direct experimental data on the performance of 1-Amino-2,6-dimethylpiperidine as a chiral catalyst or auxiliary in asymmetric synthesis is not extensively documented in peer-reviewed literature, its structural features—a C₂-symmetric piperidine backbone and a primary amino group—suggest its potential in this domain. This guide will, therefore, contextualize this compound by comparing its structural class with well-established chiral amines, supported by experimental data from published studies. This comparative analysis aims to assist researchers in the rational selection of chiral amines for specific synthetic challenges.

The Potential of this compound: A Structural Perspective

This compound possesses a unique combination of structural elements that are desirable in a chiral amine for asymmetric synthesis. The cis-2,6-dimethylpiperidine moiety provides a rigid, C₂-symmetric scaffold, which can effectively control the spatial arrangement of reactants in a transition state, thereby inducing stereoselectivity.[2] The N-amino group introduces a primary amine functionality, a key feature in many organocatalysts for the formation of enamine or iminium ion intermediates.[3]

The potential applications of this compound can be inferred by examining the roles of structurally related chiral diamines and N-amino heterocycles in asymmetric catalysis. Its C₂-symmetry is a common feature in highly effective chiral ligands and organocatalysts.[4] The presence of a primary amine suggests its potential utility in reactions proceeding through enamine or iminium ion catalysis, such as asymmetric aldol and Michael reactions.

Comparative Performance of Chiral Amines in Key Asymmetric Reactions

To provide a clear comparison, the performance of several classes of chiral amines in key asymmetric reactions is summarized below. The data highlights the typical ranges of yield, enantiomeric excess (ee%), and diastereomeric excess (de%) that can be achieved.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Chiral diamines and proline derivatives are particularly successful organocatalysts for this transformation.[5][6]

Catalyst ClassExample CatalystAldehydeKetoneYield (%)de% (syn/anti)ee% (syn)
Proline Derivatives L-ProlineIsobutyraldehydeAcetone97-96
Chiral 1,2-Diamines (R,R)-1,2-Diphenylethylenediamine derivativeAromatic aldehydesCyclohexanoneup to 80-up to 90
Chiral Diamides Pyrrolidine-based diamidep-NitrobenzaldehydeCyclohexanoneup to 8777:23 (anti/syn)up to 95 (anti)

Note: Data for this compound is not available in the cited literature.

Asymmetric Michael Addition

The asymmetric Michael addition is a versatile method for the enantioselective formation of carbon-carbon bonds. Chiral diamines and their derivatives have been employed as effective organocatalysts in this reaction.[7][8]

| Catalyst Class | Example Catalyst | Michael Acceptor | Michael Donor | Yield (%) | ee% | | --- | --- | --- | --- | --- | | α,β-Dipeptides | Proline-based dipeptide | N-arylmaleimides | Enolizable aldehydes | up to 99 | up to 99 | | Amino diol | (R,R)-2-[p-vinylbenzyl-(2-hydroxy-2-phenylethyl)-amino]-1-phenylethanol | Chalcone | Nitromethane | - | 51 | | Cinchona Alkaloid Derivatives | Primary amine derivative | α,β-Unsaturated ketones | Alkyl thiols | up to 99 | up to 99 |

Note: Data for this compound is not available in the cited literature.

Asymmetric Transfer Hydrogenation of Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a crucial transformation. Chiral diamine ligands are frequently used to form highly efficient metal catalysts for this purpose.[1][9][10]

Catalyst SystemExample LigandKetoneYield (%)ee%
Ir-Polymeric Diamine Diboron-templated polymeric diamineFunctionalized ketonesup to 99up to 99
Ir-Diamine α-Amino acid-derived diamineAromatic ketonesGoodGood
Rh-Diamine (1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethylenediamineHeterocyclic iminesHighup to 99

Note: Data for this compound is not available in the cited literature.

Experimental Protocols

General Protocol for an Organocatalytic Asymmetric Aldol Reaction using a Chiral Diamine

This protocol is a representative example of an asymmetric aldol reaction catalyzed by a chiral 1,2-diamine derivative.[5]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Cyclic ketone (e.g., cyclohexanone, 5.0 mmol)

  • Chiral 1,2-diamine catalyst (e.g., mono-N-alkylated (R,R)-1,2-diphenylethylenediamine, 0.1 mmol, 10 mol%)

  • Solvent (e.g., Toluene, 5 mL)

  • Acid co-catalyst (e.g., trifluoroacetic acid, 0.1 mmol, 10 mol%)

Procedure:

  • To a stirred solution of the aromatic aldehyde (1.0 mmol) and the chiral diamine catalyst (0.1 mmol) in the solvent (5 mL) at room temperature, add the acid co-catalyst (0.1 mmol).

  • Stir the mixture for 10 minutes.

  • Add the cyclic ketone (5.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or cooled) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

General Protocol for an Asymmetric Michael Addition Catalyzed by a Chiral Dipeptide

This protocol illustrates a typical asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a chiral dipeptide.[8]

Materials:

  • Nitroolefin (0.5 mmol)

  • Isobutyraldehyde (2.75 mmol, 5.5 equiv.)

  • Chiral dipeptide catalyst (0.05 mmol, 10 mol%)

  • Co-catalyst 1: Thiourea (0.05 mmol, 10 mol%)

  • Co-catalyst 2: 4-Dimethylaminopyridine (DMAP) (0.05 mmol, 10 mol%)

Procedure:

  • In a reaction vial, combine the chiral dipeptide catalyst (0.05 mmol), thiourea (0.05 mmol), and DMAP (0.05 mmol).

  • Add the isobutyraldehyde (2.75 mmol).

  • Stir the mixture for a few minutes at room temperature.

  • Add the nitroolefin (0.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature under solvent-free conditions.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly purify the crude product by flash column chromatography on silica gel (eluent: hexanes/EtOAc) to yield the Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Mechanistic Considerations and Visualizations

The stereochemical outcome of reactions catalyzed by chiral amines is governed by the formation of well-defined transition states. In enamine catalysis, the chiral amine reacts with a carbonyl compound to form a chiral enamine intermediate. This enamine then attacks an electrophile from a sterically less hindered face, leading to the enantioselective formation of the product.

Enamine_Catalysis Ketone Ketone/Aldehyde Enamine Chiral Enamine Intermediate Ketone->Enamine - H₂O ChiralAmine Chiral Primary Amine Catalyst ChiralAmine->Enamine Iminium Iminium Ion Enamine->Iminium + Electrophile Electrophile Electrophile Electrophile->Iminium Product α-Functionalized Carbonyl Product Iminium->Product + H₂O Product->ChiralAmine Catalyst Regeneration Hydrolysis Hydrolysis

Caption: Generalized catalytic cycle for enamine catalysis.

In the case of chiral diamine-metal complexes used in asymmetric hydrogenation, the chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation, and the hydride transfer occurs stereoselectively to one face of the prochiral ketone or imine.

Asymmetric_Hydrogenation cluster_catalyst Chiral Catalyst Catalyst Metal Chiral Diamine Ligand Intermediate Substrate-Catalyst Complex Catalyst->Intermediate Substrate Prochiral Ketone/Imine Substrate->Intermediate HydrideSource Hydride Source (e.g., H₂ or HCOOH) HydrideSource->Intermediate Hydride Transfer Product Chiral Alcohol/Amine Intermediate->Product Product Release Product->Catalyst Catalyst Regeneration

Caption: Simplified workflow for asymmetric hydrogenation.

Conclusion

While this compound remains a largely unexplored chiral amine in the context of asymmetric catalysis, its structural features suggest a promising potential. By drawing parallels with well-established C₂-symmetric chiral diamines, this guide provides a framework for envisioning its application in key asymmetric transformations such as aldol reactions, Michael additions, and as a ligand in metal-catalyzed hydrogenations. The provided experimental protocols for these reactions serve as a starting point for researchers interested in exploring the catalytic activity of novel chiral amines. Further experimental investigation is warranted to fully elucidate the performance of this compound and to establish its place in the toolkit of synthetic organic chemists.

References

efficacy of 1-Amino-2,6-dimethylpiperidine as a chiral auxiliary vs other auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries represent a robust and reliable strategy for inducing asymmetry in chemical transformations, enabling the synthesis of complex, enantiomerically pure molecules that are often the cornerstone of pharmaceuticals and other bioactive compounds. This guide provides an in-depth, comparative analysis of the efficacy of several widely used chiral auxiliaries, focusing on their performance in key asymmetric reactions. While the initial topic of interest was 1-Amino-2,6-dimethylpiperidine, a thorough review of the scientific literature reveals a lack of documented application as a chiral auxiliary. Therefore, this guide will focus on well-established and extensively validated auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Enders' SAMP/RAMP Hydrazones, with additional reference to Myers' Pseudoephedrine Amides.

The Logic of Chiral Auxiliaries: A Temporary Guide to Asymmetry

The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to others. Following the desired transformation, the auxiliary is cleaved from the product and can, in ideal cases, be recovered and reused. This substrate-controlled approach offers a high degree of predictability and reliability in achieving desired stereochemical outcomes.

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary (A) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (+ Reagent) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary (A) Cleavage->Recovered_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

A Head-to-Head Comparison: Performance in Asymmetric Alkylation and Aldol Reactions

The choice of a chiral auxiliary is dictated by the specific transformation, the desired stereochemical outcome, and the ease of removal. Below is a comparative summary of the performance of leading chiral auxiliaries in two of the most fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and aldol reactions.

Data Presentation: A Quantitative Look at Efficacy
Chiral AuxiliaryReaction TypeSubstrateElectrophile/AldehydeBase/Lewis AcidDiastereomeric Ratio (d.r.) / eeYield (%)Reference
Evans' Oxazolidinones AlkylationN-Propionyl-(S)-4-benzyloxazolidin-2-oneAllyl iodideNaHMDS>99:1 d.r.92[1]
AlkylationN-Butyryl-(S)-4-isopropyloxazolidin-2-oneMethyl iodideNaHMDS99:1 d.r.85[1]
AldolN-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneIsobutyraldehydeBu₂BOTf, DIPEA>99:1 (syn:anti)80-95[2]
Oppolzer's Sultams AlkylationN-Propionyl-(2R)-bornane-10,2-sultamBenzyl bromideNaHMDS>98:2 d.r.85-95[3]
AldolN-Propionyl-(2R)-bornane-10,2-sultamBenzaldehydeTiCl₄>95:5 (syn:anti)>95[4][5]
Enders' SAMP/RAMP AlkylationPropanal SAMP-hydrazonen-Hexyl iodideLiTMP≥96% de-[6]
Alkylation5-Nonanone RAMP-hydrazoneMethyl iodideLDA-73 (hydrazone)[7]
Myers' Pseudoephedrine AlkylationN-Propionyl-(1R,2R)-(+)-pseudoephedrineBenzyl bromideLDA, LiCl>99:1 d.r.80-92[8]

In the Trenches: Experimental Protocols

To provide a practical understanding of the application of these auxiliaries, detailed experimental protocols for a representative asymmetric alkylation are provided below.

Experimental Protocol: Asymmetric Alkylation using Evans' Oxazolidinone Auxiliary[9][10]

This protocol outlines the acylation of the auxiliary, the diastereoselective alkylation, and the subsequent cleavage to yield an enantiomerically enriched carboxylic acid.

Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry toluene (0.5 M) is added triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Propionic anhydride (1.2 equiv) is added dropwise, and the reaction mixture is heated to reflux for 30 minutes.

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and washed successively with water, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude N-propionyl oxazolidinone is purified by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • The N-propionyl oxazolidinone (1.0 equiv) is dissolved in dry THF (0.1 M) and cooled to -78 °C under an inert atmosphere.

  • A solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.1 equiv) is added dropwise, and the resulting enolate solution is stirred for 30 minutes at -78 °C.

  • Allyl iodide (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis. The product is purified by flash column chromatography.[9]

Step 3: Cleavage of the Chiral Auxiliary

  • The purified N-alkylated oxazolidinone (1.0 equiv) is dissolved in a 3:1 mixture of THF and water (0.2 M) and cooled to 0 °C.

  • A 30% aqueous solution of hydrogen peroxide (4.0 equiv) is added, followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv).

  • The reaction is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a 1.5 M aqueous solution of sodium sulfite (5.0 equiv) and stirred for 15 minutes.

  • The THF is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane to recover the chiral auxiliary.

  • The aqueous layer is acidified to pH 1-2 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the enantiomerically enriched carboxylic acid.[10][11]

The Architectures of Asymmetric Control

The stereochemical outcome of reactions employing chiral auxiliaries is a direct consequence of their three-dimensional structure. The following diagrams illustrate the structures of the discussed auxiliaries.

Chiral_Auxiliaries cluster_evans Evans' Oxazolidinones cluster_oppolzer Oppolzer's Sultam cluster_samp Enders' SAMP/RAMP evans R = Benzyl, Isopropyl, etc. evans_img oppolzer_img samp_img ramp_img samp SAMP ramp RAMP

Caption: Structures of common chiral auxiliaries.

Mechanism of Stereodirection: The "Why" Behind the Selectivity

The high levels of diastereoselectivity observed with these auxiliaries are not serendipitous; they are the result of well-defined, sterically and electronically controlled transition states.

  • Evans' Oxazolidinones: In alkylation reactions, the formation of a rigid, chelated (Z)-enolate is key. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.[9] In aldol reactions using boron enolates, a Zimmerman-Traxler-like six-membered chair transition state is invoked to explain the high syn-diastereoselectivity.[12]

  • Oppolzer's Sultams: The rigid bicyclic structure of the camphorsultam provides a highly predictable steric environment. The sulfonyl group plays a crucial role in chelating the metal of the enolate, leading to a well-organized transition state that directs the approach of the electrophile.

  • Enders' SAMP/RAMP Hydrazones: These auxiliaries are particularly effective for the α-alkylation of aldehydes and ketones. The chiral pyrrolidine moiety, derived from proline, creates a sterically demanding environment around the aza-enolate, leading to high diastereoselectivity in the alkylation step.[13]

Choosing Your Weapon: A Guide to Auxiliary Selection

The selection of an appropriate chiral auxiliary is a critical decision in the planning of an asymmetric synthesis.

  • For high and predictable diastereoselectivity in alkylations and aldol reactions of carboxylic acid derivatives, Evans' oxazolidinones are often the gold standard. Their commercial availability in both enantiomeric forms and the extensive literature precedent make them a reliable choice.[14][15]

  • Oppolzer's sultams offer excellent stereocontrol in a wide range of reactions, including Diels-Alder reactions and conjugate additions, in addition to alkylations and aldol reactions. [3] The crystalline nature of their derivatives can also facilitate purification by recrystallization.

  • When the goal is the asymmetric α-alkylation of aldehydes or ketones, Enders' SAMP/RAMP hydrazone methodology is a powerful option. [16]

  • Myers' pseudoephedrine amides provide a practical and often highly diastereoselective alternative for the asymmetric alkylation of carboxylic acid derivatives. A key advantage is that pseudoephedrine is a relatively inexpensive and readily available starting material.[17]

Conclusion

While the exploration of novel chiral auxiliaries is an ongoing endeavor in synthetic chemistry, the established auxiliaries discussed in this guide provide a powerful and versatile toolkit for the construction of complex chiral molecules. Their reliability, high stereoselectivity, and the wealth of documented applications underscore their continued importance in both academic research and industrial drug development. The choice of auxiliary should be guided by the specific synthetic challenge, with careful consideration of the desired stereochemical outcome, the nature of the substrate and reagents, and the conditions required for the eventual cleavage of the auxiliary.

References

A Comparative Guide to the Spectroscopic Analysis of 1-Amino-2,6-dimethylpiperidine for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used for the structural elucidation of 1-Amino-2,6-dimethylpiperidine, a substituted cyclic amine of interest in various chemical and pharmaceutical research domains. We will explore the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by a comparison with X-ray Crystallography as an alternative method.

The Imperative of Structural Integrity

This compound, with its chiral centers and specific substitution pattern, presents a valuable case study for the application of modern analytical techniques. The precise arrangement of its atoms, including the stereochemistry of the methyl groups and the position of the amino group, dictates its chemical properties and biological activity. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structural verification.

An Integrated Spectroscopic Workflow

The structural elucidation of a molecule like this compound is a puzzle solved by assembling complementary pieces of information from various spectroscopic techniques. Each method probes different aspects of the molecular structure, and their combined data provide a comprehensive and self-validating picture.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Connectivity & Stereochemistry MS Mass Spectrometry (EI-MS) Sample->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy (FT-IR) Sample->IR Functional Groups Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemical relationships within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules, including amines. Its residual proton signal (at ~7.26 ppm) is typically in a region that does not overlap with the signals of the analyte. For amines, the choice of solvent can influence the chemical shift of N-H protons due to hydrogen bonding interactions.[1][2] Using a non-polar, aprotic solvent like CDCl₃ minimizes these interactions, leading to sharper N-H signals.

  • Sample Concentration: A concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is generally sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer (e.g., 400 MHz or higher).[3]

  • Pulse Sequences: Standard pulse programs are used for routine ¹H and ¹³C{¹H} NMR. For more detailed structural information, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing proton-proton and proton-carbon correlations, respectively.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. To ensure a homogeneous magnetic field, the sample height should be at least 4 cm.[3]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize its homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Data Interpretation: Deciphering the Spectra

The structure of this compound (C₇H₁₆N₂) suggests a complex NMR spectrum due to the presence of diastereomers (cis and trans isomers). The following table summarizes the expected and reported ¹H and ¹³C NMR chemical shifts.[4]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations & Multiplicity
CH₃~1.0-1.2~20-25Doublet, coupled to the adjacent C2/C6 proton.
CH₂ (C3, C4, C5)~1.2-1.8~25-45Complex multiplets due to overlapping signals of the piperidine ring protons.
CH (C2, C6)~2.5-3.0~50-60Multiplet, coupled to the methyl protons and adjacent ring protons.
NH₂Broad, ~1.5-3.0-Singlet (often broad), position is concentration and solvent dependent. Can be confirmed by D₂O exchange.

Note: The exact chemical shifts and coupling constants can vary depending on the specific isomer (cis or trans) and the solvent used.[2]

Mass Spectrometry (MS): Weighing the Molecule and its Fragments

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Rationale for Experimental Choices:

  • Ionization Method: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecules, causing them to fragment in predictable ways.[3][5] This fragmentation is highly reproducible and creates a characteristic "fingerprint" for the molecule, which is useful for structural elucidation and library matching. For a relatively small and volatile molecule like this compound, EI is a suitable choice.[3] Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could also be used, and would likely yield a more abundant molecular ion peak with less fragmentation.[6]

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Data Interpretation: Reading the Fragmentation Pattern

The mass spectrum of this compound provides two key pieces of information: the molecular weight and the fragmentation pattern.

  • Molecular Ion Peak: The molecular formula is C₇H₁₆N₂. The molecular weight is approximately 128.22 g/mol .[7] According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. The mass spectrum from the NIST WebBook shows a molecular ion peak at m/z = 128.[7]

  • Fragmentation Pattern: Cyclic amines often undergo fragmentation through alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, key fragmentation pathways would involve the loss of a methyl group or cleavage of the piperidine ring.

m/z Value Proposed Fragment Significance
128[C₇H₁₆N₂]⁺•Molecular Ion (M⁺•)
113[M - CH₃]⁺Loss of a methyl group
84[C₅H₁₀N]⁺Alpha-cleavage with loss of the amino group and a methyl radical.
70[C₄H₈N]⁺Further fragmentation of the piperidine ring.
43[C₂H₅N]⁺Cleavage of the piperidine ring.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

Rationale for Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid samples.[8] It requires minimal sample preparation and is less sensitive to sample thickness than traditional transmission methods. For a liquid amine, a drop of the sample is simply placed on the ATR crystal.[9]

Step-by-Step Methodology:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: A single drop of this compound is placed onto the ATR crystal.

  • Spectrum Acquisition: The sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

  • Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried.

Data Interpretation: Vibrational Fingerprints

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group
3400-3250N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
2950-2850C-H stretchAliphatic (CH, CH₂, CH₃)
1650-1580N-H bend (scissoring)Primary Amine (-NH₂)
1470-1430C-H bendCH₂ and CH₃
1250-1020C-N stretchAliphatic Amine
910-665N-H wagPrimary Amine (-NH₂)

The presence of two bands in the N-H stretching region is a clear indication of a primary amine.[10] The strong C-H stretching and bending vibrations confirm the aliphatic nature of the molecule. A published FT-IR spectrum of this compound confirms these characteristic absorptions.[11]

Alternative Method: X-ray Crystallography

While spectroscopic methods provide a wealth of information about a molecule's structure, X-ray crystallography offers the most definitive, three-dimensional picture of a molecule in the solid state, provided a suitable single crystal can be obtained.[12][13]

XRay_vs_Spectroscopy cluster_spectroscopy Spectroscopic Methods (NMR, MS, IR) cluster_xray X-ray Crystallography Spec_Node Provides information on: - Connectivity - Functional Groups - Molecular Weight - In-solution conformation Comparison Comparison Spec_Node->Comparison XRay_Node Provides definitive: - 3D atomic coordinates - Bond lengths and angles - Absolute stereochemistry - Solid-state packing XRay_Node->Comparison

Caption: Comparison of information obtained from spectroscopic methods versus X-ray crystallography.

Comparison of Techniques
Technique Information Provided Advantages Limitations Typical Sample Amount Analysis Time
NMR Spectroscopy Connectivity, stereochemistry, dynamic processesNon-destructive, provides detailed structural information in solutionLower sensitivity, can be complex to interpret for large molecules1-10 mgMinutes to hours
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample requirement"Hard" ionization can lead to loss of molecular ion, does not provide stereochemical information< 1 mgMinutes
Infrared Spectroscopy Functional groupsFast, simple, inexpensiveProvides limited information on the overall structure< 1 mgMinutes
X-ray Crystallography Definitive 3D structure in the solid stateUnambiguous structural determinationRequires a suitable single crystal, structure may differ from solution conformation< 1 mgHours to days

Conclusion: A Synergistic Approach to Structural Confirmation

The structural confirmation of this compound is most reliably achieved through the synergistic use of NMR, MS, and IR spectroscopy. NMR provides the detailed framework of the molecule, MS confirms its molecular weight and provides clues to its substructures, and IR quickly identifies the key functional groups. While each technique has its strengths and weaknesses, their combined application provides a robust and self-validating system for structural elucidation. For absolute proof of structure, particularly stereochemistry, X-ray crystallography remains the gold standard, though it is contingent on the ability to grow suitable crystals. For the research and drug development professional, a comprehensive understanding and application of these techniques are paramount for ensuring the integrity and validity of their scientific endeavors.

References

A Comparative Guide to the Stereochemical Reactivity of cis- and trans-1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of synthetic chemistry and drug development, substituted piperidines are privileged scaffolds, offering a three-dimensional architecture crucial for molecular recognition and biological activity.[1] The 2,6-dimethylpiperidine framework, in particular, presents a fascinating case study in stereochemical control. This heterocycle exists as two primary diastereomers: a cis (achiral, meso) isomer and a trans (chiral, existing as an enantiomeric pair) isomer.[2][3] The introduction of an exocyclic amino group at the N1 position to form 1-Amino-2,6-dimethylpiperidine transforms these building blocks into versatile synthons for constructing more complex nitrogen-containing molecules.

However, the seemingly subtle difference in the spatial arrangement of the two methyl groups—both equatorial in the preferred conformation of the cis isomer versus one equatorial and one axial in the trans isomer—imposes profound and often-overlooked consequences on the reactivity of the N-amino group. This guide provides an in-depth comparative analysis of the reactivity of cis- and trans-1-Amino-2,6-dimethylpiperidine, grounded in stereochemical principles. We will dissect the causal relationship between conformation and reactivity, and provide robust experimental protocols for researchers to validate these principles in their own work.

Part 1: The Structural Imperative: Conformational Analysis and Steric Hindrance

The reactivity of a functional group is inextricably linked to its accessibility. For the this compound isomers, the dominant factor governing the nucleophilicity of the exocyclic amino group is steric hindrance imposed by the adjacent methyl substituents.

  • cis-1-Amino-2,6-dimethylpiperidine: The parent cis-2,6-dimethylpiperidine overwhelmingly adopts a chair conformation where both methyl groups occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions.[2][3] Upon N-amination, the exocyclic N-H bonds of the amino group are positioned in close proximity to the sterically demanding equatorial methyl groups. This conformation creates a significant steric shield above and below the plane of the exocyclic nitrogen, impeding the approach of electrophiles.

  • trans-1-Amino-2,6-dimethylpiperidine: The trans isomer exists as a conformational equilibrium between two chair forms, each with one axial and one equatorial methyl group. In either conformation, one face of the piperidine ring is significantly less encumbered. Consequently, the N-amino group is more sterically accessible from the side of the equatorial methyl group, as the axial methyl group is oriented away from the reaction center.

This fundamental conformational difference is the cornerstone of their differential reactivity. We hypothesize that the greater steric accessibility of the N-amino group in the trans isomer will render it a more potent nucleophile compared to the sterically congested cis isomer.

Figure 1: Conformational isomers and steric hindrance.

Part 2: Synthesis and Spectroscopic Differentiation

A prerequisite for any comparative study is the unambiguous synthesis and characterization of the isomers.

Synthetic Approach

The synthesis begins with the parent heterocycles, which are then subjected to N-amination.

  • Formation of 2,6-Dimethylpiperidine Isomers: The standard method involves the catalytic hydrogenation of 2,6-dimethylpyridine (2,6-lutidine). This reduction typically yields a mixture of diastereomers, with the cis isomer as the major product.[2][3]

  • Isomer Separation: The cis and trans isomers of 2,6-dimethylpiperidine can be separated by fractional distillation or preparative gas chromatography, leveraging their different boiling points and polarities.[4]

  • N-Amination: Each purified isomer can be N-aminated using an electrophilic aminating agent. A robust method involves the use of oxaziridines, such as Armstrong's oxaziridine, which are known to efficiently aminate secondary amines under mild conditions.[5]

SynthesisWorkflow Lutidine 2,6-Dimethylpyridine Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Lutidine->Reduction Mixture Mixture of cis- and trans- 2,6-Dimethylpiperidine Reduction->Mixture Separation Isomer Separation (Fractional Distillation) Mixture->Separation cis_piperidine cis-2,6-Dimethylpiperidine Separation->cis_piperidine lower b.p. trans_piperidine trans-2,6-Dimethylpiperidine Separation->trans_piperidine higher b.p. N_Amination_cis N-Amination (e.g., Oxaziridine) cis_piperidine->N_Amination_cis N_Amination_trans N-Amination (e.g., Oxaziridine) trans_piperidine->N_Amination_trans cis_product cis-1-Amino-2,6-dimethylpiperidine N_Amination_cis->cis_product trans_product trans-1-Amino-2,6-dimethylpiperidine N_Amination_trans->trans_product

Figure 2: General synthetic workflow.
Spectroscopic Characterization

¹H NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers. The key diagnostic is the coupling constant (J-value) between protons, which is dependent on the dihedral angle.[6] In the chair conformation, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. While a detailed analysis is complex, one can generally expect different splitting patterns and J-values for the ring protons in the cis versus the trans isomer due to their fixed vs. equilibrating conformations.[7]

Part 3: Comparative Reactivity Analysis

Based on the structural principles outlined above, we can predict the relative reactivity of the two isomers in key synthetic transformations.

Property / ReactionPredicted Outcome for cis-IsomerPredicted Outcome for trans-IsomerRationale
Nucleophilicity LowerHigherThe N-amino group is sterically shielded by two equatorial methyl groups.
Rate of N-Acylation SlowerFasterThe approach of the bulky acylating agent is less hindered in the trans isomer.
Rate of N-Alkylation SlowerFasterSteric hindrance impedes the SN2 attack on the alkyl halide.
Basicity (pKa) Potentially slightly lowerPotentially slightly higherSteric hindrance around the N-amino group in the cis isomer may destabilize the protonated conjugate acid by impeding solvation.

Part 4: Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in reactivity, a competitive experiment is the most rigorous method. This approach eliminates variations in reaction conditions and provides a direct measure of relative reactivity.

Protocol 1: Competitive N-Acylation

This experiment determines the relative rates of acylation by reacting a mixture of the two isomers with a sub-stoichiometric amount of an acylating agent.

Materials:

  • cis-1-Amino-2,6-dimethylpiperidine

  • trans-1-Amino-2,6-dimethylpiperidine

  • Internal Standard (e.g., Dodecane)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Benzoyl Chloride

Procedure:

  • Prepare Equimolar Mixture: In a dry, nitrogen-flushed flask, prepare a solution containing cis-1-Amino-2,6-dimethylpiperidine (1.0 eq.), trans-1-Amino-2,6-dimethylpiperidine (1.0 eq.), and dodecane (1.0 eq., internal standard) in anhydrous DCM.

  • Add Base: Add triethylamine (2.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add Electrophile: Slowly add benzoyl chloride (0.5 eq.) dropwise with vigorous stirring. The sub-stoichiometric amount is critical to ensure the isomers are competing for the limiting reagent.

  • Monitor Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Workup & Analysis: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter. Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Determine Relative Reactivity: Identify the peaks corresponding to the unreacted starting materials and the two N-acylated products. The relative reactivity is determined by the ratio of the N-benzoyl-trans-isomer to the N-benzoyl-cis-isomer, corrected for the response factor using the internal standard.

G cluster_workflow Competitive Reactivity Workflow A 1. Prepare Equimolar Mixture - cis-Isomer (1.0 eq) - trans-Isomer (1.0 eq) - Internal Standard (e.g., Dodecane) B 2. Add Base & Equilibrate - Triethylamine (2.5 eq) - Cool to 0 °C A->B C 3. Add Sub-stoichiometric Electrophile - Benzoyl Chloride (0.5 eq) - Add dropwise B->C D 4. Monitor Reaction - Stir at 0 °C, then warm to RT C->D E 5. Workup & Analysis - Quench, Extract, Dry - Analyze by GC-MS D->E F 6. Determine Relative Reactivity - Ratio of trans-Product to cis-Product E->F

Figure 3: Workflow for competitive reactivity experiment.
Data Interpretation

The results from the competitive acylation experiment can be tabulated to provide a clear, quantitative comparison.

AnalyteRetention Time (min)Peak AreaCorrected AreaProduct Ratio
cis-1-Amino-2,6-dimethylpiperidine
trans-1-Amino-2,6-dimethylpiperidine
N-Benzoyl-cis-isomer
N-Benzoyl-trans-isomer[trans]/[cis]
Dodecane (Internal Standard)

A product ratio significantly greater than 1 would provide strong experimental support for the hypothesis that trans-1-Amino-2,6-dimethylpiperidine is the more reactive nucleophile.

Conclusion

While both cis- and trans-1-Amino-2,6-dimethylpiperidine are valuable synthetic intermediates, their reactivity profiles are not interchangeable. The stereochemistry of the methyl groups dictates the conformational preference of the piperidine ring, which in turn governs the steric accessibility of the N-amino group. The cis isomer, with its two sterically demanding equatorial methyl groups, presents a hindered environment for the N-amino nucleophile, leading to predictably slower reaction rates in acylation and alkylation reactions. Conversely, the trans isomer offers a more accessible reaction site, rendering it the more reactive isomer. By understanding these structure-activity relationships, researchers and drug development professionals can make more informed decisions in scaffold selection and reaction design, ultimately leading to more efficient and predictable synthetic outcomes. The provided experimental framework offers a direct path to validating these foundational principles of stereoelectronic control.

References

Benchmarking 1-Amino-2,6-dimethylpiperidine in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the relentless pursuit of novel, efficient, and stereoselective catalytic systems is a cornerstone of modern organic synthesis. Within the vast landscape of organocatalysis, chiral diamines have carved out a significant niche, offering unique reactivity and stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses on the potential of 1-Amino-2,6-dimethylpiperidine as a catalyst in this domain.

While extensive performance data for this compound in benchmark catalytic reactions is not yet prevalent in peer-reviewed literature, its structural motifs—a chiral piperidine backbone and a primary amino group—suggest its potential as an organocatalyst. This guide, therefore, serves as a forward-looking comparative framework. We will objectively outline a strategy to benchmark its performance against well-established catalysts in the asymmetric Michael addition, a fundamental transformation in synthetic chemistry. The experimental protocols and comparative data tables provided herein are designed to serve as a practical template for researchers seeking to evaluate this promising, yet underexplored, catalytic scaffold.

Introduction to this compound and the Landscape of Chiral Diamine Catalysis

This compound is a chiral diamine characterized by a piperidine ring substituted with two methyl groups at the 2 and 6 positions and an amino group at the 1 position.[1][2] The stereochemistry of the methyl groups (cis or trans) introduces chirality, making it a candidate for asymmetric catalysis. The presence of both a secondary amine within the ring and a primary exocyclic amine offers multiple potential sites for interaction and activation of substrates.

Chiral diamines are a well-established class of organocatalysts and ligands in asymmetric synthesis.[3] Their efficacy often stems from their ability to form rigid, stereochemically defined transition states with substrates, thereby directing the stereochemical outcome of the reaction. Prominent examples of chiral diamines used in catalysis include derivatives of 1,2-diphenylethylenediamine and trans-1,2-diaminocyclohexane. These are often employed in metal-catalyzed reactions as chiral ligands. In the realm of organocatalysis, proline and its derivatives, which contain a secondary amine within a chiral scaffold, have proven to be exceptionally versatile.[3]

This guide will propose a head-to-head comparison of this compound with two stalwarts of asymmetric organocatalysis in the context of the asymmetric Michael addition: a primary amino acid catalyst and a well-established chiral primary amine derived from a different scaffold.

The Asymmetric Michael Addition: A Proving Ground for Catalytic Performance

The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for the stereoselective formation of carbon-carbon bonds.[4][5] The reaction is a staple in the synthesis of complex molecules and natural products. The performance of a catalyst in this reaction is typically evaluated based on three key metrics:

  • Conversion: The percentage of the limiting reactant that is consumed in the reaction.

  • Diastereoselectivity (dr): The ratio of diastereomers formed in the reaction, which is relevant when two or more new stereocenters are created.

  • Enantioselectivity (ee): The degree to which one enantiomer of the product is formed in excess of the other, expressed as a percentage.

For our proposed benchmarking study, we will consider the asymmetric Michael addition of a simple ketone (cyclohexanone) to β-nitrostyrene. This is a widely used model reaction to evaluate the performance of new catalysts.

Comparative Performance Analysis: A Proposed Framework

The following table outlines a proposed framework for comparing the catalytic performance of this compound against two well-established organocatalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. The data for the established catalysts are representative of typical literature values, while the entries for this compound are hypothetical and serve as a template for experimental evaluation.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)dr (syn:anti)ee (%)
(S)-Proline 20DMSOrt24>9595:598
(R)-α,α-Diphenyl-2-pyrrolidinemethanol 10Toluene0489090:1095
(cis)-1-Amino-2,6-dimethylpiperidine (Hypothetical) 10Toluenert24tbdtbdtbd
(cis)-1-Amino-2,6-dimethylpiperidine (Hypothetical) 20DMSOrt24tbdtbdtbd
(trans)-1-Amino-2,6-dimethylpiperidine (Hypothetical) 10Toluenert24tbdtbdtbd
(trans)-1-Amino-2,6-dimethylpiperidine (Hypothetical) 20DMSOrt24tbdtbdtbd

tbd = to be determined experimentally.

Experimental Protocols for Benchmarking

To ensure a fair and accurate comparison, it is crucial to follow standardized experimental protocols. The following are detailed, step-by-step methodologies for conducting the asymmetric Michael addition reaction with each of the catalysts.

General Procedure for the Asymmetric Michael Addition

To a solution of β-nitrostyrene (0.1 mmol, 1.0 equiv) in the specified solvent (1.0 mL) is added cyclohexanone (1.0 mmol, 10.0 equiv). The catalyst (0.01-0.02 mmol, 10-20 mol%) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral stationary phase high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices
  • Solvent: The choice of solvent can significantly impact the reactivity and selectivity of the reaction. A polar aprotic solvent like DMSO is often used for proline-catalyzed reactions, while less polar solvents like toluene are common for other organocatalysts. Testing this compound in both will provide a broader understanding of its catalytic behavior.

  • Catalyst Loading: A lower catalyst loading is generally desirable for a more efficient catalytic system. Starting with a higher loading (20 mol%) and then attempting to reduce it (10 mol%) is a standard approach to catalyst evaluation.

  • Temperature: Temperature can influence both the reaction rate and the stereoselectivity. Room temperature is a convenient starting point, but lower temperatures are often employed to enhance enantioselectivity.

Visualizing the Catalytic Workflow

The following diagrams illustrate the proposed experimental workflow and the logical relationship between the components of this benchmarking study.

G cluster_0 Reactant Preparation cluster_1 Catalyst Selection β-nitrostyrene β-nitrostyrene Reaction_Setup Reaction Setup (Solvent, Temp, Time) β-nitrostyrene->Reaction_Setup Cyclohexanone Cyclohexanone Cyclohexanone->Reaction_Setup This compound This compound This compound->Reaction_Setup (S)-Proline (S)-Proline (S)-Proline->Reaction_Setup (R)-α,α-Diphenyl-2-pyrrolidinemethanol (R)-α,α-Diphenyl-2-pyrrolidinemethanol (R)-α,α-Diphenyl-2-pyrrolidinemethanol->Reaction_Setup Monitoring Reaction Monitoring (TLC) Reaction_Setup->Monitoring Purification Purification (Column Chromatography) Monitoring->Purification Analysis Analysis (NMR for dr, HPLC for ee) Purification->Analysis

Caption: Proposed experimental workflow for benchmarking catalyst performance.

G Catalyst Catalyst This compound Reaction Benchmark Reaction Asymmetric Michael Addition Catalyst:f1->Reaction:f0 Alternatives Alternative Catalysts (S)-Proline (R)-α,α-Diphenyl-2-pyrrolidinemethanol Alternatives:f1->Reaction:f0 Alternatives:f2->Reaction:f0 Metrics Performance Metrics Conversion Diastereoselectivity (dr) Enantioselectivity (ee) Reaction:f1->Metrics:f0 Outcome Desired Outcome Comparative Performance Data Metrics->Outcome:f0

Caption: Logical relationship for the comparative analysis.

Conclusion and Future Outlook

This guide has presented a comprehensive framework for the systematic evaluation of this compound as a potential organocatalyst in the asymmetric Michael addition. By benchmarking its performance against well-established catalysts such as (S)-proline and (R)-α,α-diphenyl-2-pyrrolidinemethanol, researchers can gain valuable insights into its catalytic efficacy. The provided experimental protocols and comparative data structure are intended to facilitate a rigorous and objective assessment.

The exploration of novel catalyst scaffolds is paramount to advancing the field of asymmetric synthesis. Should this compound demonstrate promising activity and selectivity, further investigations into its application in other catalytic transformations, as well as mechanistic studies to elucidate the origins of its stereocontrol, would be warranted. The findings from such studies will undoubtedly contribute to the expanding toolkit of synthetic chemists and accelerate the development of efficient and sustainable methods for the synthesis of chiral molecules.

References

A Comparative Guide to Determining Enantiomeric Purity of 1-Amino-2,6-dimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. This is particularly true for chiral compounds like 1-Amino-2,6-dimethylpiperidine derivatives, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Consequently, the accurate determination of enantiomeric purity is a critical and non-negotiable step in the research, development, and quality control of chiral pharmaceuticals.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound derivatives. We will delve into the principles, practical applications, and experimental considerations for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By understanding the strengths and limitations of each method, you can make an informed decision to select the most suitable technique for your specific analytical challenge.

The Importance of Enantiomeric Purity

This compound contains two chiral centers, leading to the possibility of multiple stereoisomers. The spatial arrangement of the amino and methyl groups can significantly influence how the molecule interacts with chiral biological targets such as enzymes and receptors. Therefore, a robust analytical method is required to separate and quantify these stereoisomers to ensure the safety, efficacy, and quality of the final product.[1][2]

Comparative Overview of Analytical Techniques

The selection of an analytical method hinges on several factors including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. Chromatographic techniques are the workhorses for enantioseparation, while NMR spectroscopy offers a powerful alternative, particularly for rapid analysis without the need for chromatographic separation.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][3]Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.Formation of diastereomeric species with a chiral auxiliary, leading to distinct signals in the NMR spectrum.[4]
Typical Analytes Broad applicability to a wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds, or those that can be made volatile through derivatization.[5]Soluble compounds; can analyze complex mixtures with minimal sample preparation.[6]
Sensitivity High (ng to pg level).Very high (pg to fg level).Lower (mg to µg level).
Analysis Time Moderate (typically 10-30 minutes).[7]Fast (typically 5-20 minutes).Very fast (typically < 15 minutes per sample).[8]
Method Development Can be complex, requiring screening of various CSPs and mobile phases.[3]Requires optimization of temperature programs and carrier gas flow rates. Derivatization can add complexity.[5]Relatively straightforward; involves selecting an appropriate chiral auxiliary and solvent.[9]
Robustness Generally high, with well-established methods.High, particularly with modern automated systems.High, less susceptible to matrix effects than chromatographic methods.
Quantitative Accuracy Excellent, with high precision and accuracy.[1][7]Excellent, with high precision and accuracy.[5]Good, but can be less precise than chromatographic methods for very high enantiomeric excess (ee) values (>99%).[6]

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for the determination of enantiomeric purity due to its versatility and robustness.[1][3] The separation is achieved by passing the sample through a column packed with a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP cause them to travel through the column at different rates, leading to their separation.

Causality in Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. For amine-containing compounds like this compound derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[10] These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, is optimized to achieve the best balance between resolution and analysis time. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is common. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic compounds by minimizing interactions with residual silanol groups on the silica support.[7]

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (or similar polysaccharide-based CSP).

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify and integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Derivative Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC)

For volatile and thermally stable this compound derivatives, or those that can be readily derivatized to become volatile, chiral GC offers a high-resolution and sensitive alternative.[11][5] Similar to HPLC, separation is achieved on a capillary column coated with a chiral stationary phase.

Causality in Experimental Choices:

  • Derivatization: Primary amines can exhibit poor peak shape in GC due to their polarity and tendency to interact with the stationary phase. Derivatization with an achiral reagent, such as a trifluoroacetyl or heptafluorobutyl group, can improve volatility and chromatographic performance.[5][12] This step converts the amine into a less polar amide.

  • Chiral Stationary Phase: Cyclodextrin-based CSPs are highly effective for the separation of a wide range of chiral compounds, including derivatized amines.[11] The choice of the specific cyclodextrin derivative will depend on the structure of the analyte.

  • Derivatization: To a solution of the this compound derivative in a suitable solvent, add an excess of a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst if necessary. Heat the mixture to complete the reaction.

  • Sample Preparation: Dilute the derivatized sample in an appropriate solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: Astec® CHIRALDEX™ G-TA (or similar cyclodextrin-based CSP).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Injection Volume: 1 µL (split injection).

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for HPLC.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample Analyte Sample Derivatize Derivatize with Achiral Reagent Sample->Derivatize Dilute Dilute in Solvent Derivatize->Dilute Inject Inject into GC System Dilute->Inject Separate Separation on Chiral Capillary Column Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral GC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a rapid and powerful method for determining enantiomeric purity without the need for chromatographic separation.[13] The principle relies on converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA) or by forming a complex with a chiral solvating agent (CSA).[14][15] Diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum.

Causality in Experimental Choices:

  • Chiral Auxiliary Selection:

    • Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers. A classic example for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[14] The resulting diastereomeric amides will show separate signals in the ¹H or ¹⁹F NMR spectrum.

    • Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the analyte. For amines, chiral acids like (R)-1,1'-bi-2-naphthol (BINOL) derivatives can be effective.[8][15] The choice of solvent is critical, as non-polar solvents like CDCl₃ or C₆D₆ are preferred to promote the formation of the diastereomeric complexes.[6][15]

  • Nucleus for Observation: ¹H NMR is the most common, but if a fluorine-containing CDA is used, ¹⁹F NMR can offer a cleaner spectrum with a wider chemical shift range and no background signals.[14][16]

  • Sample Preparation: In an NMR tube, dissolve an accurate amount of the this compound derivative in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).

  • Addition of CSA: Add an equimolar amount of a chiral solvating agent (e.g., (R)-BINOL).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Integrate the areas of these signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

NMR_Workflow Sample Analyte Sample (Enantiomeric Mixture) Mix Mix in NMR Tube with Deuterated Solvent Sample->Mix CSA Chiral Solvating Agent (e.g., (R)-BINOL) CSA->Mix Diastereomers Formation of Transient Diastereomeric Complexes Mix->Diastereomers NMR Acquire NMR Spectrum (¹H or ¹⁹F) Diastereomers->NMR Analysis Integrate Distinct Signals & Calculate ee NMR->Analysis

Caption: Workflow for NMR Analysis of Enantiomeric Purity.

Method Validation

Regardless of the chosen technique, method validation is essential to ensure the reliability of the results.[1][10] Key validation parameters for enantiomeric purity assays include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

A reasonable precision target for the major component is a relative standard deviation (RSD) of ≤5%, while for the minor component, an RSD of ≤20% as it approaches the LOQ is often acceptable.[1]

Conclusion: Selecting the Right Tool for the Job

The determination of enantiomeric purity for this compound derivatives is a critical analytical task that demands a careful and considered approach.

  • Chiral HPLC stands out as the most versatile and widely applicable method, suitable for a broad range of derivatives and offering excellent accuracy and precision.

  • Chiral GC is a powerful option for volatile or derivable compounds, providing high resolution and sensitivity.

  • NMR Spectroscopy offers a rapid and convenient alternative, particularly for initial screening and when chromatographic method development proves challenging.

Ultimately, the choice of method will depend on the specific requirements of the analysis and the resources available. By understanding the principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate technique to ensure the stereochemical integrity of their this compound derivatives.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Amino-2,6-dimethylpiperidine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Challenge of a Versatile Intermediate

1-Amino-2,6-dimethylpiperidine is a substituted hydrazine derivative that serves as a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its stereochemistry—existing as cis and trans diastereomers—adds a layer of complexity to its synthesis and application.[1] Accurate and precise quantification of this amine within complex reaction mixtures is paramount for reaction monitoring, yield optimization, impurity profiling, and ensuring the stereochemical integrity of the final product.

However, the physicochemical properties of this compound present distinct analytical hurdles. Its high polarity, low volatility, and lack of a strong native chromophore make direct analysis challenging.[2][3] This guide provides a comparative overview of three robust analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the reliable quantification of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower researchers in selecting the optimal method for their specific application.

Methodology Deep Dive: A Comparative Analysis

The choice of an analytical method is fundamentally a trade-off between sensitivity, selectivity, sample throughput, and available instrumentation. For a molecule like this compound, each primary analytical technique has its inherent strengths and weaknesses.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds.[4] The primary challenge with analyzing amines like this compound via GC is their tendency to interact with active sites in the injector and on the column, leading to poor peak shapes and inaccurate quantification.[2][5]

The Causality of Derivatization: To overcome this, derivatization is not just recommended; it is essential. The process involves chemically modifying the polar amine group to create a less polar, more volatile, and more thermally stable derivative.[2] This modification drastically improves chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.[2] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy for replacing the active hydrogens on the amine with non-polar trimethylsilyl (TMS) groups.[6][7]

Experimental Workflow: GC-MS with Silylation Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Spike with Internal Standard (e.g., d15-Dodecanoic Acid) A->B C 3. Solvent Evaporation (Under Nitrogen Stream) B->C D 4. Add Anhydrous Solvent & BSTFA + 1% TMCS C->D E 5. Heat Reaction Vial (e.g., 75°C for 45 min) D->E F 6. Inject Derivatized Sample E->F G 7. Chromatographic Separation (e.g., DB-5ms Column) F->G H 8. EI Ionization & Mass Detection G->H I 9. Integrate Peak Areas (Analyte & IS) H->I J 10. Construct Calibration Curve I->J K 11. Quantify Concentration J->K cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Dilute with Buffer (e.g., Bicarbonate Buffer pH 9) A->B C 3. Add Dansyl Chloride Solution in Acetonitrile B->C D 4. Incubate in Dark (e.g., 60°C for 30 min) C->D E 5. Quench Reaction (e.g., with Methylamine) D->E F 6. Inject Derivatized Sample E->F G 7. Chromatographic Separation (C18 Reverse-Phase Column) F->G H 8. Detection (Fluorescence) G->H I 9. Integrate Peak Area H->I J 10. Quantify via External Standard Calibration I->J cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Quantification A 1. Accurately Weigh Reaction Mixture Aliquot B 2. Accurately Weigh & Add Internal Calibrant (e.g., Maleic Acid) A->B C 3. Dissolve in Deuterated Solvent (e.g., D₂O) B->C D 4. Transfer to NMR Tube C->D E 5. Acquire ¹H Spectrum (Optimized for Quantification, Long Relaxation Delay) D->E F 6. Process Spectrum (Phasing, Baseline Correction) E->F G 7. Integrate Non-Overlapping Signals (Analyte & Calibrant) F->G H 8. Calculate Concentration Using Integral Ratio Formula G->H

References

A Comparative Guide to the Synthetic Routes of 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2,6-dimethylpiperidine, a substituted hydrazine, is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the N-amino group and the stereochemistry of the dimethylated piperidine ring offer unique opportunities for the synthesis of complex molecules with diverse biological activities. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and relative merits of each approach. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of this versatile intermediate.

Physicochemical Properties and Spectroscopic Data

Before delving into the synthetic methodologies, a summary of the key physicochemical and spectroscopic data for this compound is presented for reference.

PropertyValue
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 146-148 °C
CAS Number 39135-39-2[1]

Spectroscopic Data:

  • Mass Spectrometry (Electron Ionization): The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which is crucial for product identification.[1]

  • Infrared (IR) Spectroscopy: The FTIR spectrum of this compound has been reported, providing information on its vibrational modes.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic strategies for the preparation of this compound have been identified in the literature:

  • Route A: Direct N-Amination of 2,6-Dimethylpiperidine

  • Route B: Nitrosation of 2,6-Dimethylpiperidine followed by Reduction

The following sections will provide a detailed examination of each route, including proposed reaction mechanisms, experimental protocols derived from analogous syntheses, and a discussion of their respective advantages and disadvantages.

Route A: Direct N-Amination of 2,6-Dimethylpiperidine

This approach involves the direct introduction of an amino group onto the nitrogen atom of the 2,6-dimethylpiperidine ring. The most promising reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA) .

Reaction Mechanism

The N-amination of secondary amines with hydroxylamine-O-sulfonic acid proceeds via a nucleophilic attack of the amine on the electron-deficient nitrogen atom of HOSA, with the sulfate ion acting as a leaving group.

Reaction Mechanism A cluster_0 Direct N-Amination 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Transition_State_A Transition State 2,6-Dimethylpiperidine->Transition_State_A HOSA Hydroxylamine-O-sulfonic acid (HOSA) HOSA->Transition_State_A Product_A This compound Transition_State_A->Product_A Byproduct_A HSO₄⁻ Transition_State_A->Byproduct_A Synthetic Workflow B Start 2,6-Dimethylpiperidine Step1 Step 1: Nitrosation (NaNO₂, aq. HCl) Start->Step1 Intermediate N-Nitroso-2,6-dimethylpiperidine Step1->Intermediate Step2 Step 2: Reduction (e.g., LiAlH₄ or Catalytic Hydrogenation) Intermediate->Step2 Product This compound Step2->Product

References

A Comparative Guide to the Applications of 1-Amino-2,6-dimethylpiperidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-Amino-2,6-dimethylpiperidine, a versatile N-amino heterocyclic compound. We will explore its unique structural features, key applications in organic synthesis, and objectively compare its performance against relevant alternatives, supported by structural insights and reaction principles.

Introduction to this compound (ADP)

This compound, also known as 2,6-dimethylpiperidin-1-amine, is a substituted piperidine derivative with the chemical formula C₇H₁₆N₂. Its structure is characterized by a piperidine ring with two methyl groups at the 2 and 6 positions and an amino group attached to the ring nitrogen. This unique arrangement confers significant steric hindrance around the N-amino group, a defining feature that dictates its reactivity and applications.

The presence of two chiral centers at the C2 and C6 positions means that ADP can exist as three distinct stereoisomers: an achiral (R,S)-meso compound and a pair of (R,R) and (S,S) enantiomers. This chirality opens avenues for its use in asymmetric synthesis, a critical field in modern drug development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39135-39-2
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 146-148 °C (approx.)
Density 0.865 g/mL at 25 °C (lit.)

Core Applications and Mechanistic Insights

The primary utility of this compound stems from its dual nature: it is a sterically hindered base and a functionalized hydrazine equivalent. These properties make it a valuable reagent in several key areas of organic synthesis.

Synthesis of Sterically Demanding Hydrazones

One of the most direct applications of ADP is its reaction with aldehydes and ketones to form hydrazones. Unlike simpler hydrazines, the bulky 2,6-dimethylpiperidine backbone imposes significant steric constraints on the resulting C=N bond.

Causality of Experimental Choice: Researchers select ADP when the goal is to create a bulky, sterically shielded hydrazone. This can be advantageous for several reasons:

  • Increased Stability: The steric hindrance can protect the hydrazone from hydrolysis or unwanted side reactions.

  • Directing Further Reactions: The bulky group can direct subsequent reactions to a less hindered face of the molecule, influencing stereochemical outcomes.

  • Modulating Biological Activity: In medicinal chemistry, attaching a bulky, lipophilic piperidine moiety can significantly alter a molecule's interaction with biological targets.

Experimental Protocol: General Hydrazone Formation

  • Dissolution: Dissolve the carbonyl compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition: Add this compound (1.0-1.2 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction, particularly with ketones.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude hydrazone can be purified by crystallization or column chromatography.

Caption: General reaction scheme for the formation of hydrazones from ADP.

Building Block in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous pharmaceuticals. Substituted piperidines, particularly 2,6-disubstituted variants, are key components in compounds developed as inhibitors for enzymes like γ-secretase (implicated in Alzheimer's disease) and acetylcholinesterase. ADP serves as a valuable starting material or intermediate for synthesizing these complex and biologically active molecules. Its amino group provides a convenient handle for elaboration into more complex structures, such as amides or other functional groups.

Chiral Auxiliary in Asymmetric Synthesis

The chiral (R,R) and (S,S) enantiomers of ADP hold significant potential for applications in asymmetric synthesis. When used to form derivatives (like hydrazones or amides) with prochiral molecules, the inherent chirality of the piperidine backbone can influence the stereochemical outcome of subsequent reactions. This process, known as chiral auxiliary-based synthesis, is a powerful strategy for producing enantiomerically pure compounds, which is often a strict requirement for pharmaceuticals. While specific, high-yield examples for ADP are still emerging in the literature, the principle is well-established with similar chiral amines and hydrazines.

Performance Comparison with Alternatives

The choice of reagent is critical to the success of a synthetic route. ADP's performance is best understood by comparing it to other common reagents with similar functionalities.

ADP vs. Unsubstituted N-Aminopiperidine
  • Steric Hindrance: This is the most significant difference. N-Aminopiperidine lacks the two methyl groups, resulting in a much less sterically crowded N-amino group. This makes it more reactive in standard condensations but less suitable for applications requiring steric shielding or stereochemical control.

  • Basicity: The electron-donating methyl groups on the ADP ring slightly increase the basicity of the nitrogens compared to the unsubstituted analogue.

  • Applications: N-Aminopiperidine is a general-purpose hydrazine equivalent. ADP is a specialized reagent chosen specifically for the steric bulk it imparts.

ADP vs. 2,6-Lutidine (Non-Nucleophilic Base)
  • Functionality: 2,6-Lutidine is a classic non-nucleophilic base. Its nitrogen atom is sterically hindered by the adjacent methyl groups, making it a poor nucleophile but an effective proton scavenger. ADP shares this hindered nitrogen environment but possesses an additional, reactive exocyclic -NH₂ group.

  • Reactivity: 2,6-Lutidine is used to neutralize acid generated in a reaction without participating in the reaction itself. In contrast, the primary application of ADP is to act as a nucleophile via its amino group to form new covalent bonds (e.g., in hydrazone formation).

  • Choice of Reagent: A chemist would choose 2,6-Lutidine when a base is needed to facilitate a reaction (e.g., silylation of an alcohol). They would choose ADP when the goal is to incorporate the N-amino-2,6-dimethylpiperidine moiety into the final product.

Table 2: Comparative Overview of ADP and Alternative Reagents

FeatureThis compound (ADP)N-Aminopiperidine2,6-Lutidine
Primary Function Sterically hindered nucleophile; building blockNucleophile; hydrazine equivalentSterically hindered, non-nucleophilic base
Key Structural Feature Two methyl groups at C2/C6; exocyclic NH₂Unsubstituted piperidine ring; exocyclic NH₂Two methyl groups at C2/C6; no exocyclic NH₂
Steric Hindrance HighLowHigh (at the ring nitrogen)
Typical Use Case Formation of bulky hydrazones; chiral synthesisGeneral hydrazone/amide synthesisAcid scavenger in sensitive reactions
Participates in Bond Formation? Yes (via -NH₂)Yes (via -NH₂)No (acts as a base only)

Caption: Logical relationship between ADP and alternative reagents.

Conclusion and Future Outlook

This compound is a specialized reagent whose value lies in the pronounced steric hindrance provided by its disubstituted piperidine core. While not a direct replacement for simpler reagents like N-aminopiperidine or bases like 2,6-lutidine, it offers a unique combination of properties for specific synthetic challenges. Its primary role as a precursor for sterically demanding hydrazones and as a chiral building block in pharmaceutical development makes it a valuable tool for organic and medicinal chemists. Future research will likely focus on expanding the utility of its chiral enantiomers in catalytic asymmetric transformations, further cementing its place in the modern synthetic chemist's toolbox.

A Senior Application Scientist's Guide to the Validation of Purification Methods for 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis

1-Amino-2,6-dimethylpiperidine is a key building block in the synthesis of various pharmaceutical agents, including potential anticonvulsants and HIV entry inhibitors.[1][2] As with any reagent in drug development, its purity is not merely a matter of quality control but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Commercially available technical-grade this compound often has a purity of around 90%, with the remaining 10% consisting of starting materials, synthesis byproducts, and degradation products that can introduce unwanted side reactions or genotoxic impurities into the manufacturing stream.[1]

Therefore, a robust and validated purification method is essential. Method validation provides documented evidence that a procedure is suitable for its intended purpose, a cornerstone of regulatory compliance and patient safety.[3] This guide provides an in-depth comparison of common purification strategies for this compound and presents a comprehensive framework for validating the chosen method in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).[3][4]

Chapter 1: Comparative Analysis of Purification Strategies

The selection of a purification method is a balance between the desired purity, required scale, and economic viability. For a volatile liquid amine like this compound, two primary methods stand out: Fractional Vacuum Distillation and Preparative Column Chromatography.

Method A: Fractional Vacuum Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[5] Given that this compound has a reported boiling point of 65-80 °C at 30 mmHg, vacuum distillation is the preferred approach.[1][6] Applying a vacuum lowers the boiling point, mitigating the risk of thermal degradation—a common issue with amines.

  • Causality: This method is chosen when the primary impurities have significantly different boiling points from the target compound. It is particularly effective for removing non-volatile residues or highly volatile starting materials.[5] Its scalability makes it the workhorse for bulk purification in industrial settings.

Method B: Preparative Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] For this compound, a polar stationary phase like silica gel can be used to separate the amine from less polar impurities.

  • Causality: This method is selected when high-purity material is required and impurities have boiling points very close to the product, such as stereoisomers or structurally similar byproducts. While offering superior resolution, it is generally more expensive and less scalable than distillation.

G cluster_0 Purification Method Comparison cluster_A Method A: Fractional Vacuum Distillation cluster_B Method B: Preparative Chromatography start Crude this compound (~90%) a1 Setup Distillation Apparatus start->a1 Scalable Approach b1 Prepare Column (e.g., Silica Gel) start->b1 High-Resolution Approach a2 Apply Vacuum & Heat a1->a2 a3 Collect Fractions Based on Boiling Point a2->a3 a4 High-Purity Product (Bulk) a3->a4 b2 Load Crude Product b1->b2 b3 Elute with Mobile Phase b2->b3 b4 Collect & Combine Pure Fractions b3->b4 b5 Ultra-Purity Product (Small Scale) b4->b5

Caption: Comparative workflow of two primary purification methods.

Performance Comparison
ParameterFractional Vacuum DistillationPreparative Column ChromatographyRationale & Justification
Achievable Purity >99.0%>99.8%Chromatography excels at removing trace, closely-related impurities.
Typical Yield 80-90%60-75%Product loss on the stationary phase is common in chromatography.
Throughput/Scalability High (kg to ton scale)Low (mg to g scale)Distillation is a continuous or large-batch process, ideal for manufacturing.
Cost per Gram LowHighHigh solvent consumption and specialized media increase chromatography costs.
Primary Application Bulk purification for process chemistry.Generation of analytical standards, small-scale synthesis.The choice depends on the intended use of the purified material.

For process development and manufacturing, Fractional Vacuum Distillation offers the most practical and economical solution. The remainder of this guide will focus on the validation of this method.

Chapter 2: A Framework for Method Validation

The validation process ensures that the chosen purification method consistently produces a product of the required quality. It is a planned activity, defined in a validation protocol, and its results are documented in a validation report.[3][4][7] The analytical procedure used to assess the purity is itself subject to validation. For this purpose, a Gas Chromatography-Mass Spectrometry (GC-MS) method is ideal due to its ability to separate volatile compounds and provide structural information for impurity identification.[8]

G cluster_validation Purification Method Validation Workflow protocol 1. Define Validation Protocol (ICH Q2 R2) dev 2. Develop Analytical Method (GC-MS) protocol->dev val 3. Validate Analytical Method (Specificity, Linearity, etc.) dev->val exec 4. Execute Purification Runs val->exec test 5. Test Purified Fractions exec->test report 6. Compile Validation Report test->report

Caption: A systematic workflow for the validation of a purification method.

Validation of the Analytical Method (GC-MS)

Before validating the purification itself, the tool used for measurement must be proven reliable. According to ICH Q2(R2) guidelines, the following parameters for an impurity quantification method must be assessed.[4]

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is unequivocally from the analyte and known impurities, without interference.Resolution factor >1.5 between analyte and impurity peaks.[7]
Linearity & Range To verify a direct, proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.995.
Accuracy To measure the closeness of the experimental value to the true value.80-120% recovery of spiked, known impurities.
Precision To assess the degree of scatter between a series of measurements.Repeatability & Intermediate Precision: %RSD ≤ 15%.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small variations in parameters.Purity results should not significantly deviate when parameters (e.g., flow rate, temperature ramp) are slightly altered.
Validation of the Purification Method (Fractional Vacuum Distillation)

With a validated analytical method in hand, the purification process itself can be validated. This involves performing multiple purification runs to demonstrate consistency.

Key Validation Attributes & Results:

ParameterExperimentAcceptance CriteriaHypothetical Result
Purity & Yield Three consecutive purification runs of technical-grade material are performed. Purity of the main fraction is tested by validated GC-MS.Purity ≥ 99.5% Yield ≥ 80%Pass (Avg. Purity: 99.7%; Avg. Yield: 84%)
Effectiveness (Impurity Removal) Profile of impurities before and after distillation is compared.Key impurities reduced to <0.10%.Pass (Major impurities reduced from ~3% each to <0.05%)
Reproducibility A second analyst on a different day/instrument performs a purification run.Results from the second analyst must meet purity and yield specifications.Pass (Purity: 99.6%; Yield: 82%)
Robustness Small, deliberate changes are made to the process (e.g., vacuum pressure ±5 mmHg, pot temperature ±5 °C).Final product purity must remain ≥ 99.5%.Pass (Purity remained >99.5% under all tested variations)

Chapter 3: Detailed Experimental Protocols

Protocol 3.1: Purification by Fractional Vacuum Distillation
  • Preparation: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (min. 20 cm) and a distillation head with a condenser and fraction collector. Ensure all glassware is oven-dried to remove moisture.

  • Charging the Flask: Charge the round-bottom flask with 100g of technical-grade this compound and a magnetic stir bar.

  • Applying Vacuum: Slowly apply vacuum to the system, aiming for a stable pressure of 30 mmHg.

  • Heating: Begin heating the distillation pot using a heating mantle. Stir the liquid to ensure smooth boiling.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction (typically the first 5-10% of the distillate) in a separate flask. This fraction will contain more volatile impurities.

    • Main Fraction: As the distillation temperature stabilizes at the boiling point of the product (approx. 70-75 °C at 30 mmHg), switch to a new collection flask for the main product.

    • Tailings: Discontinue the distillation when about 10-15% of the initial volume remains in the pot to avoid concentrating non-volatile impurities in the distillate.

  • Analysis: Analyze all fractions using the validated GC-MS method to confirm purity.

Protocol 3.2: GC-MS Method for Purity Analysis
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector: Split mode (50:1), temperature 250 °C.

  • MS Detector:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Dilute 10 µL of the sample in 990 µL of methanol. Inject 1 µL.

  • Quantification: Purity is determined by area percent calculation, assuming a relative response factor of 1.0 for all related impurities.

Conclusion

The validation of a purification method is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. For this compound, fractional vacuum distillation presents a scalable and efficient method for achieving high purity. By following a structured validation plan grounded in ICH principles, researchers and drug developers can establish a robust, reproducible, and defensible purification process. This not only ensures compliance with regulatory expectations but also guarantees the consistency and reliability of a critical synthetic intermediate, ultimately contributing to the development of safer and more effective medicines.

References

comparative analysis of 1-Amino-2,6-dimethylpiperidine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of 1-Amino-2,6-dimethylpiperidine Derivatives in Biological Assays

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of this compound derivatives, offering insights into their synthesis, biological evaluation, and structure-activity relationships. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the exploration of this versatile chemical scaffold.

Introduction: The this compound Scaffold

The piperidine ring is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals.[1][2] Its saturated, six-membered structure allows for diverse stereochemical arrangements and functionalizations, making it a cornerstone in medicinal chemistry. The specific scaffold, this compound (CAS 39135-39-2), serves as a valuable starting material for synthesizing a wide array of derivatives.[3] The presence of the amino group at the 1-position and the methyl groups at the 2- and 6-positions introduces unique structural and electronic properties, influencing the pharmacokinetic and pharmacodynamic profiles of its derivatives.

Synthetic Strategies for Derivatization

The generation of a diverse library of this compound derivatives is crucial for exploring their biological potential. Synthetic routes typically involve the modification of the primary amino group or the piperidine ring itself. Common strategies include N-alkylation, acylation, and the formation of Schiff bases, followed by reduction. More complex syntheses might involve multi-step sequences to introduce varied substituents.[4][5]

A generalized synthetic workflow often begins with the reaction of the primary amine on the piperidine ring with various electrophiles to introduce new functional groups.

G cluster_synthesis General Synthetic Scheme A This compound C Reaction (e.g., Acylation, Reductive Amination) A->C B Electrophile (e.g., Acyl Chloride, Aldehyde) B->C D Derivative Library C->D Purification

Caption: General synthetic workflow for derivatization.

Comparative Analysis of Biological Activities

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following sections provide a comparative overview based on available experimental data for related piperidine structures.

Antimicrobial and Antifungal Activity

Piperidine derivatives are well-documented for their antimicrobial properties.[6][7][8] The introduction of different substituents significantly influences their spectrum of activity and potency against various bacterial and fungal strains. The activity is often attributed to the ability of the protonated piperidine nitrogen to interact with microbial cell membranes, leading to disruption and cell death.

Table 1: Comparative Antimicrobial Activity of Piperidine Derivatives

Derivative ClassTest OrganismActivity (Zone of Inhibition / MIC)Reference
Piperidin-4-one ThiosemicarbazonesStaphylococcus aureusGood activity compared to Ampicillin[6]
Piperidin-4-one ThiosemicarbazonesEscherichia coliGood activity compared to Ampicillin[6]
Piperidin-4-one ThiosemicarbazonesCandida albicansSignificant antifungal activity[6]
Benzoyl & Sulphonyl DerivativesFungal StrainsCompound III showed good antifungal activity[7]
2-Hydroxypiperidine DerivativesEscherichia coliMax. zone of inhibition: 28 ± 0.14 mm
2-Hydroxypiperidine DerivativesKlebsiella pneumoniaeZone of inhibition: 23 ± 0.14 mm

Note: MIC stands for Minimum Inhibitory Concentration.

The data suggests that the addition of moieties like thiosemicarbazones can significantly enhance the antifungal activity of the piperidine core.[6] The lipophilicity of the derivatives also plays a crucial role in their ability to penetrate the microbial cell wall.[9]

Anticancer Activity

The anticancer potential of piperidine derivatives is a major area of research.[2][10] These compounds can induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines. Their mechanism often involves the modulation of key signaling pathways crucial for cancer cell survival and progression.[2]

Table 2: Comparative Anticancer Activity (GI₅₀ / IC₅₀ in µM)

Derivative ClassCell LineActivity (GI₅₀ / IC₅₀)Mechanism of ActionReference
Highly Functionalized PiperidinesPC-3 (Prostate)GI₅₀: 6.3 µg/mL (Compound 1)DNA Intercalation[10]
Highly Functionalized PiperidinesPC-3 (Prostate)GI₅₀: 6.4 µg/mL (Compound 25)DNA Intercalation[10]
Aminoethyl-Substituted PiperidinesDU145 (Prostate)IC₅₀ in low micromolar rangeσ1 Receptor Ligands[5]
Aminoethyl-Substituted PiperidinesA427 (Lung)Similar to Haloperidolσ1 Receptor Antagonist[5]
Piperidine Derivative 17aPC3 (Prostate)Concentration-dependent inhibitionAndrogen Receptor Signaling Modulation[2]

The results highlight that specific substitutions can confer high potency and selectivity against certain cancer cell lines. For instance, some derivatives show significant growth inhibition in prostate cancer cells.[5][10] The ability of these compounds to interact with DNA and modulate specific receptors like the sigma-1 (σ₁) receptor contributes to their anticancer effects.[5][10]

Enzyme Inhibition

Piperidine derivatives have been successfully designed as potent inhibitors of various enzymes, making them attractive candidates for treating a range of diseases, including Alzheimer's disease and metabolic disorders.[11][12][13] The piperidine scaffold can effectively mimic the natural substrate or bind to allosteric sites of the target enzyme.

Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀)

Derivative ClassTarget EnzymeIC₅₀ ValueReference
3-alkoxy-4-arylpiperidinePorcine PepsinCompetitive Inhibition[11]
1-Benzyl-4-substituted piperidinesAcetylcholinesterase (AChE)0.56 nM - 5.7 nM[12]
N-substituted piperidine-4-derivativesSteroid-5alpha-reductase (Type 2)60 - 80 nM[13]
N-substituted piperidine-4-derivativesSteroid-5alpha-reductase (Type 1)0.54 µM[13]

Structure-activity relationship studies have shown that the nature and position of substituents on the piperidine ring are critical for achieving high inhibitory potency and selectivity.[14][15] For example, specific N-substitutions on piperidine-4-carboxylic acid derivatives led to potent and selective inhibition of steroid-5alpha-reductase isozymes.[13]

Structure-Activity Relationship (SAR) Insights

The collective data from various biological assays reveal key SAR trends for piperidine derivatives:

  • Lipophilicity: An optimal level of lipophilicity is crucial for antimicrobial activity, facilitating passage through the cell membrane of microorganisms.[9]

  • N-Substitution: The substituent on the piperidine nitrogen plays a pivotal role in determining the biological target and potency. For instance, N-benzyl groups are common in potent acetylcholinesterase inhibitors.[12][16]

  • Stereochemistry: The stereochemistry at substituted carbons on the piperidine ring can significantly impact binding affinity and biological activity, as different isomers will have distinct three-dimensional orientations.[15]

  • Functional Groups: The introduction of hydrogen-bonding groups (e.g., hydroxyl, amide) or aromatic rings can lead to specific interactions with biological targets, thereby enhancing activity.[14][17]

Key Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Protocol 1: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method provides a qualitative to semi-quantitative measure of a compound's antimicrobial activity.[4][18]

  • Microbial Culture Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to achieve a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test derivative dissolved in a suitable solvent (e.g., DMSO).

  • Controls: A positive control disc (standard antibiotic) and a negative control disc (solvent only) are placed on the agar surface.[18]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition (clear area around the disc) is measured in millimeters. A larger zone indicates greater antimicrobial activity.

G cluster_workflow Disc Diffusion Assay Workflow A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Apply Derivative-Impregnated Discs B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the disc diffusion antimicrobial assay.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[17]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[17]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

G cluster_pathway Enzyme Inhibition Mechanism Enzyme Enzyme (e.g., AChE) Product Product Enzyme->Product Catalysis Substrate Substrate (e.g., Acetylcholine) Substrate->Enzyme Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->Enzyme Binding to Active Site

Caption: Simplified pathway of competitive enzyme inhibition.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The data compiled in this guide illustrates the significant potential of this compound class. Future research focusing on SAR optimization and mechanistic studies will be crucial for translating these promising preclinical findings into viable clinical candidates. The provided protocols offer a solid foundation for researchers to conduct their own comparative evaluations and contribute to the growing body of knowledge on these versatile molecules.

References

A Comparative Guide to Establishing and Maintaining the Stereochemical Integrity of 1-Amino-2,6-dimethylpiperidine in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Drug Development

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a cornerstone of modern drug development. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The piperidine scaffold, particularly substituted piperidines like 1-amino-2,6-dimethylpiperidine, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound exists as two diastereomers: a cis (achiral, meso) form and a trans (chiral, exists as a pair of enantiomers) form. Maintaining the stereochemical integrity of a desired isomer throughout a synthetic sequence is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide will compare and contrast synthetic strategies and analytical techniques to ensure that the desired stereoisomer of this compound is produced and maintained with high fidelity.

Part 1: Stereoselective Synthesis of this compound Isomers

The starting point for any reaction is the stereochemically pure starting material. The synthesis of 2,6-disubstituted piperidines can be challenging, but several strategies have been developed to control the diastereoselectivity.[1]

Method 1: Reduction of 2,6-Lutidine and Subsequent N-Amination

A common route to the 2,6-dimethylpiperidine core is the reduction of 2,6-lutidine. The choice of reduction conditions can influence the ratio of cis to trans isomers.

  • Catalytic Hydrogenation: High-pressure hydrogenation over catalysts like Ruthenium on carbon often favors the formation of the thermodynamically more stable cis-2,6-dimethylpiperidine. In the cis isomer, both methyl groups can occupy equatorial positions in the chair conformation, minimizing steric strain.[2]

  • Dissolving Metal Reduction: Reductions using sodium in ethanol can also yield mixtures of isomers, with the cis isomer typically predominating.

Once the desired 2,6-dimethylpiperidine diastereomer is obtained and purified, N-amination can be achieved using reagents like hydroxylamine-O-sulfonic acid or through more controlled methods.

Method 2: Asymmetric Synthesis from Chiral Precursors

For accessing the enantiomerically pure trans-1-amino-2,6-dimethylpiperidine, asymmetric synthesis is the preferred approach. This often involves the use of chiral auxiliaries or catalysts. While specific literature for this compound is scarce, principles from related syntheses can be applied. For instance, methods involving intramolecular aza-Michael additions or copper-catalyzed reactions of amino-acid-derived cyclopropanols have shown success in producing stereodefined cis-2,6-disubstituted piperidines.[1][3]

Comparison of Synthetic Approaches
Method Stereochemical Control Advantages Disadvantages
Lutidine Reduction Primarily yields the cis isomer. Separation of the trans isomer can be challenging.Scalable, cost-effective starting materials.Poor control over trans isomer formation. Requires subsequent N-amination.
Asymmetric Synthesis High control over the formation of a specific enantiomer of the trans isomer.Access to enantiomerically pure compounds.Multi-step, requires chiral catalysts or auxiliaries, potentially higher cost.

Part 2: Maintaining Stereochemical Integrity During Reactions

Once the desired stereoisomer of this compound is obtained, it is crucial to employ reaction conditions that do not compromise its stereochemical integrity. The primary concern is epimerization at the C2 and C6 positions, which would lead to a mixture of diastereomers.

The Role of this compound as a Chiral Auxiliary

Chiral hydrazines are valuable as chiral auxiliaries, forming chiral hydrazones that can direct the stereochemical outcome of subsequent reactions, such as alkylations or additions to the carbonyl group. In such applications, the stereochemical stability of the piperidine ring is paramount.

Factors Influencing Stereochemical Stability
  • Temperature: Elevated temperatures can provide the activation energy needed for epimerization, especially if a plausible mechanism for reversible C-H bond cleavage exists.

  • pH (Acidic and Basic Conditions): Both strong acids and bases can facilitate epimerization.

    • Basic Conditions: A strong base could potentially deprotonate the C-H bond adjacent to the nitrogen, leading to a planar carbanion intermediate that can be protonated from either face, resulting in racemization or epimerization.

    • Acidic Conditions: Acidic conditions can lead to the formation of an iminium ion intermediate, which can also lead to a loss of stereochemical information.

  • Oxidative/Reductive Conditions: Certain redox reactions may proceed through radical intermediates at the stereogenic centers, which can lead to scrambling of stereochemistry.

Comparative Analysis of Reaction Conditions
Condition Risk of Epimerization Rationale and Mitigation
Strongly Basic (e.g., n-BuLi, LDA) HighDeprotonation at C2/C6 can lead to a planar carbanion. Use milder bases (e.g., triethylamine, DBU) and lower reaction temperatures.
Strongly Acidic (e.g., conc. H₂SO₄, reflux) Moderate to HighFormation of iminium ion intermediates can allow for epimerization. Use milder acidic conditions or buffer the reaction mixture where possible.
Elevated Temperatures (> 80 °C) ModerateIncreases the likelihood of overcoming the activation barrier for epimerization. Conduct reactions at the lowest effective temperature.
Photochemical Conditions HighCan proceed through radical intermediates, leading to loss of stereochemistry. Ensure reactions are performed in the dark unless light is a required reagent.
Mildly Basic/Acidic, Low Temperature LowGenerally considered safe for maintaining stereochemical integrity.

Part 3: Analytical Techniques for Stereochemical Verification

A robust analytical method is essential to confirm the stereochemical purity of the starting material, intermediates, and the final product. A combination of techniques is often employed for unambiguous stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers.[4] The choice of the chiral stationary phase (CSP) is critical.

  • For Diastereomer Separation (cis vs. trans): A standard achiral column (e.g., C18) may be sufficient to separate the cis and trans diastereomers due to their different physical properties.

  • For Enantiomer Separation (trans isomers): A chiral stationary phase is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of chiral amines.[5]

Experimental Protocol: Chiral HPLC Method Development

  • Initial Screening (Diastereomers):

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

  • Enantiomer Separation (trans isomer):

    • Column: Chiralpak AD-H or a similar polysaccharide-based CSP.

    • Mobile Phase (Normal Phase): A mixture of n-hexane and isopropanol, often with a basic additive like diethylamine (DEA) to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Optimization: Adjust the ratio of hexane/isopropanol and the concentration of the additive to achieve baseline separation (Resolution > 1.5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry (cis or trans) of 2,6-disubstituted piperidines.

  • ¹H NMR: The chemical shifts and coupling constants of the protons at C2 and C6, as well as the methyl protons, are highly dependent on their axial or equatorial orientation in the chair conformation.

    • In the cis isomer, with both methyl groups likely equatorial, the C2 and C6 protons would be axial, leading to characteristic coupling patterns.

    • In the trans isomer, one methyl group is axial and the other is equatorial, resulting in a different set of chemical shifts and coupling constants.

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly C2, C6, and the methyl carbons, are also diagnostic of the stereochemistry.[6][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to probe through-space proximity of protons. For example, in the cis isomer, a NOE correlation would be expected between the two equatorial methyl groups.

Data Comparison: Expected NMR Signatures

Isomer Expected ¹H NMR Features Expected ¹³C NMR Features
cis Symmetrical spectrum. C2/C6 protons and methyl groups are chemically equivalent. Protons at C2/C6 are likely axial, showing large axial-axial couplings.Fewer signals due to symmetry. Characteristic chemical shifts for equatorial methyl groups.
trans Asymmetrical spectrum. C2/C6 protons and methyl groups are chemically inequivalent. One axial and one equatorial methyl group.More complex spectrum with distinct signals for each carbon. Different chemical shifts for axial and equatorial methyl groups.
Workflow for Stereochemical Integrity Verification

The following workflow provides a systematic approach to verifying the stereochemical integrity of this compound in a reaction.

G cluster_0 Pre-Reaction Analysis cluster_1 Reaction Step cluster_2 Post-Reaction Analysis start Stereochemically Pure This compound analyze_start Analyze Starting Material (Chiral HPLC, NMR) start->analyze_start reaction Perform Chemical Reaction (Controlled Conditions) analyze_start->reaction workup Reaction Work-up and Purification reaction->workup analyze_product Analyze Crude & Purified Product (Chiral HPLC, NMR) workup->analyze_product compare Compare Stereochemical Purity to Starting Material analyze_product->compare outcome outcome compare->outcome Purity Maintained? pass Proceed to Next Step outcome->pass Yes fail Re-evaluate Reaction Conditions (Temp, pH, Reagents) outcome->fail No

Caption: Workflow for verifying stereochemical integrity.

Conclusion

Establishing and maintaining the stereochemical integrity of this compound is a multi-faceted challenge that requires careful consideration of both synthetic strategy and reaction conditions. While direct experimental data for this specific compound is not abundant in the literature, a robust approach can be formulated by applying established principles from the chemistry of substituted piperidines and chiral hydrazines.

For the synthesis of the cis isomer, reduction of 2,6-lutidine is a viable route, whereas asymmetric synthesis is necessary for obtaining enantiomerically pure trans isomers. During subsequent reactions, careful control of temperature and pH is critical to prevent epimerization. Finally, a combination of chiral HPLC and NMR spectroscopy provides a powerful analytical toolkit to rigorously verify the stereochemical purity at each stage of the synthetic process. By following the principles and protocols outlined in this guide, researchers can confidently establish and maintain the stereochemical integrity of this compound in their synthetic endeavors.

References

Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-Amino-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. 1-Amino-2,6-dimethylpiperidine (CAS: 39135-39-2), a versatile reactant for synthesizing amides and other complex molecules, requires stringent handling protocols due to its hazardous properties.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a culture of safety through a deep, causal understanding of the risks and the protective barriers we employ.

Hazard Assessment: Understanding the Risks

Before any protective equipment is chosen, a thorough understanding of the substance's intrinsic hazards is paramount. This compound is a multi-hazard substance, meaning it presents risks across several categories.

This chemical is classified as a flammable liquid with a flash point of approximately 42°C (107.6°F).[2] It is harmful if swallowed, inhaled, or if it comes into contact with skin.[2][3] Furthermore, it is known to cause skin and eye irritation and may lead to respiratory irritation.[2][3] The combination of flammability and toxicity necessitates a comprehensive safety strategy that begins with engineering controls and culminates in the correct selection of PPE.

Hazard ClassificationDescriptionGHS CodesPrimary Risk
Flammable Liquid Vapor may form explosive mixtures with air and can travel to an ignition source.[4]H226Fire, Explosion
Acute Toxicity Harmful through oral, dermal, and inhalation routes.[2]H302+H312+H332Systemic Toxic Effects
Skin Irritation Causes irritation upon direct contact.[2]H315Localized Tissue Damage
Eye Irritation Causes serious irritation to the eyes.[2]H319Severe Eye Damage
Respiratory Irritation May cause irritation to the respiratory system if vapors are inhaled.[2]H335Lung and Airway Damage

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment is, by design, the last line of defense. A robust safety plan always prioritizes controls that eliminate or reduce the hazard at its source. This systematic approach, known as the Hierarchy of Controls, is fundamental to laboratory safety.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For this compound, this means:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to control vapor inhalation.[5][6] Ensure safety showers and eyewash stations are accessible and tested.[7]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to authorized personnel only and ensure all users have received specific training on the hazards of this compound.

Core PPE Requirements: Your Last Line of Defense

When engineering and administrative controls are in place, PPE provides the essential final barrier against exposure. The selection process must be deliberate and informed by the specific tasks being performed.

PPE_Selection_Workflow Start Start: Task Assessment Task Handling this compound? Start->Task SmallScale Small Scale / Low Splash Risk (e.g., Weighing, small reaction setup) Task->SmallScale Low Splash Potential LargeScale Large Scale / High Splash Risk (e.g., Transfer, purification) Task->LargeScale High Splash Potential PPE_Small Required PPE: - Safety Goggles - Nitrile Gloves (Double) - Flame-Resistant Lab Coat SmallScale->PPE_Small PPE_Large Required PPE: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves (Double) - Chemical Resistant Apron over FR Lab Coat - Consider Respirator based on Air Monitoring LargeScale->PPE_Large

Caption: A decision workflow for selecting appropriate PPE based on task-specific risks.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[2]

  • Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.[4]

  • High-Risk Operations: For tasks with a higher splash potential, such as transfers of quantities greater than 50 mL or work under pressure, a full-face shield must be worn in addition to chemical splash goggles.[8][9]

Skin and Body Protection

This compound is harmful in contact with skin and causes skin irritation.[2] Therefore, a multi-component approach to skin protection is required.

  • Gloves: Always inspect gloves for tears or punctures before use.[8] Given the chemical nature, double-gloving is a highly recommended practice. The outer glove should be removed and disposed of immediately after handling is complete or if contamination is suspected.[10]

    • Recommended Material: While specific permeation data is not available, nitrile or neoprene gloves are generally recommended for handling amines. Avoid lightweight latex or PVC gloves, which offer poor chemical protection.[10]

    • Practice: Ensure gloves have long cuffs that can be tucked over the sleeves of the lab coat to protect the wrists.[10]

  • Body Protection:

    • Standard Use: A flame-retardant lab coat should be worn and kept fully fastened.

    • Higher Risk: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9] For significant risk of exposure, a full chemical-resistant suit may be necessary.[8]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory. Do not wear fabric or mesh shoes in the laboratory.

Respiratory Protection

All work should be performed in a chemical fume hood to minimize inhalation exposure.[6] Respiratory protection is typically not required for small-scale laboratory use under these conditions. However, it becomes necessary if:

  • Engineering controls (fume hood) are not available or are malfunctioning.

  • A large spill occurs outside of a containment area.

  • The work generates aerosols or mists that cannot be contained.

In such scenarios, a NIOSH-approved respirator with an organic vapor/amine cartridge (such as a Type ABEK filter as per EN14387) is recommended.[2] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, in compliance with OSHA 29 CFR 1910.134.[10]

Operational Protocols: Integrating Safety into Your Workflow

Safe handling is a procedure, not just a set of equipment.

Pre-Handling Checklist
  • Verify the chemical fume hood is functioning correctly (check certification date and airflow monitor).

  • Locate and confirm the accessibility of the nearest eyewash station and safety shower.

  • Assemble all necessary equipment and reagents to minimize movement during the procedure.

  • Don all required PPE as determined by your risk assessment.

  • Ensure a designated, labeled waste container is ready for chemical and contaminated solid waste.[11]

Step-by-Step Handling Procedure
  • Ground and bond the container and receiving equipment to prevent static discharge, especially during transfers.[4][12]

  • Use only non-sparking tools.[4]

  • Dispense the liquid slowly and carefully to avoid splashing or creating aerosols.

  • Keep the container tightly sealed when not in use.[13]

  • Work in a clean, uncluttered area within the fume hood to contain any potential spills.

Post-Handling and Decontamination
  • Carefully remove outer gloves (if double-gloving) and dispose of them in the designated solid waste container.

  • Wipe down the work surface and any equipment with an appropriate decontaminating solution.

  • Remove remaining PPE in the correct order (e.g., inner gloves, lab coat, eye protection) to avoid cross-contamination.

  • Wash hands and forearms thoroughly with soap and water after the work is complete.[8][14]

Emergency Response Plan

Preparedness is critical for mitigating the consequences of an accident.

Exposure RouteImmediate First Aid Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]
Skin Contact Immediately take off all contaminated clothing.[15] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][15]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

For spills, evacuate the immediate area and alert colleagues. For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, dry sand). For larger spills, or any spill outside of containment, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.[16]

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][4] The container must be kept tightly closed and away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[4][6]

  • Disposal: All waste containing this compound, including empty containers and contaminated lab supplies, must be treated as hazardous waste.[13] Dispose of contents and containers in accordance with all local, state, and federal regulations. Never pour this chemical down the drain.[11] Contact your institution's EHS department for specific disposal procedures.[11]

By integrating this comprehensive understanding of hazards, controls, and procedures into your daily work, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.